molecular formula C3H7ClFNO2 B129270 2-Fluoro-beta-alanine Hydrochloride CAS No. 867-84-5

2-Fluoro-beta-alanine Hydrochloride

Cat. No.: B129270
CAS No.: 867-84-5
M. Wt: 143.54 g/mol
InChI Key: CVYOZQFAVJXJTK-UHFFFAOYSA-N
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Description

2-Fluoro-beta-alanine Hydrochloride, also known as 2-Fluoro-beta-alanine Hydrochloride, is a useful research compound. Its molecular formula is C3H7ClFNO2 and its molecular weight is 143.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-beta-alanine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-beta-alanine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-fluoropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYOZQFAVJXJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201007035
Record name 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1)
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Molecular Weight

143.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-84-5
Record name 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-beta-alanine Hydrochloride
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Foundational & Exploratory

2-Fluoro-beta-alanine Hydrochloride discovery and synthesis

Technical Guide: 2-Fluoro- -alanine Hydrochloride

From Metabolic Byproduct to Synthetic Challenge

Executive Summary

2-Fluoro-


-alanine (FBA)5-Fluorouracil (5-FU)1fluoroacetate

This guide provides a dual-track analysis:

  • Biological Discovery: The elucidation of the Dihydropyrimidine Dehydrogenase (DPD) pathway.

  • Chemical Synthesis: A robust, self-validating laboratory protocol for the de novo synthesis of 2-fluoro-

    
    -alanine hydrochloride, utilizing electrophilic fluorination strategies suitable for reference standard production.
    
Historical Context & Biological Discovery

The discovery of 2-fluoro-

The pivotal discovery identified that Dihydropyrimidine Dehydrogenase (DPD) reduces 5-FU to 5,6-dihydro-5-fluorouracil, which is eventually cleaved to FBA. FBA was subsequently found to form conjugates with bile acids (e.g., FBAL-cholate), a unique detoxification pathway previously unknown for amino acid drugs.

2.1 The Metabolic Pathway (DOT Visualization)

The following diagram illustrates the catabolic cascade converting 5-FU into FBA and its subsequent neurotoxic activation.

GFiveFU5-Fluorouracil(5-FU)DHFUDihydro-5-fluorouracil(DHFU)FiveFU->DHFUDPD EnzymeFUPAalpha-Fluoro-beta-ureidopropionic acid(FUPA)DHFU->FUPADihydropyrimidinaseFBA2-Fluoro-beta-alanine(FBA)FUPA->FBAbeta-UreidopropionaseFACFluoroacetateFBA->FACTransamination& DecarboxylationFCFluorocitrateFAC->FCLethal SynthesisAconitaseAconitase(Enzyme Target)FC->AconitaseIrreversible Inhibition

Figure 1: The metabolic fate of 5-FU.[2] FBA serves as the gateway between the pyrimidine catabolism and the formation of the Krebs cycle inhibitor fluorocitrate.

Chemical Synthesis Protocol

While FBA can be isolated from biological sources, high-purity reference standards require chemical synthesis. The most robust method involves electrophilic fluorination of a protected

3.1 Synthetic Strategy

Target: 3-Amino-2-fluoropropanoic acid hydrochloride Key Reagents:

  • Starting Material: Methyl 3-(phthalimido)propionate (Protected

    
    -alanine).
    
  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.

  • Base: Lithium Hexamethyldisilazide (LiHMDS).

3.2 Step-by-Step Methodology

Step 1: Enolate Formation and Fluorination Rationale: Direct fluorination of


  • Preparation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve Methyl 3-(phthalimido)propionate (10.0 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This temperature is critical to prevent self-condensation of the ester.

  • Deprotonation: Slowly add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 minutes. Stir for 45 minutes at -78°C to ensure complete enolate formation.

  • Fluorination: Dissolve NFSI (1.2 eq) in anhydrous THF (15 mL) and add it dropwise to the enolate solution.

  • Reaction: Allow the mixture to warm to room temperature slowly over 4 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Dry organic layers over 
    
    
    and concentrate.
  • Purification: Purify the intermediate (Methyl 2-fluoro-3-(phthalimido)propionate) via silica gel column chromatography (Hexanes:EtOAc gradient).

Step 2: Global Deprotection Rationale: Acidic hydrolysis removes both the phthalimide protecting group and the methyl ester in one pot, yielding the hydrochloride salt directly.

  • Hydrolysis: Dissolve the fluorinated intermediate in 6N HCl (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. The solution will turn clear as the phthalimide cleaves.

  • Workup: Cool to room temperature. Phthalic acid byproduct will precipitate; filter this off.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often a sticky gum.

  • Crystallization: Triturate the residue with cold Ethanol/Ether to induce crystallization of 2-Fluoro-

    
    -alanine Hydrochloride .
    
3.3 Synthesis Workflow (DOT Visualization)

SynthesisStartMethyl 3-(phthalimido)propionateEnolateLithium Enolate Species(-78°C)Start->EnolateLiHMDS, THFIntermediateMethyl 2-fluoro-3-(phthalimido)propionateEnolate->IntermediateNFSI (Electrophilic F+)HydrolysisAcid Hydrolysis(6N HCl, Reflux)Intermediate->HydrolysisDeprotectionProduct2-Fluoro-beta-alanine HCl(Final Product)Hydrolysis->ProductCrystallization

Figure 2: Chemical synthesis pathway utilizing electrophilic fluorination.

Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be met.

ParameterSpecificationDiagnostic Signal
Appearance White crystalline powderN/A
Melting Point 190–195°C (dec)Sharp melting range indicates purity.
¹H NMR (D₂O) Consistent with structure

3.4-3.6 (m, 2H,

-CH₂),

5.1 (dm, 1H,

-CHF,

Hz).
¹⁹F NMR Single peak

-180 to -190 ppm (approx, relative to CFCl₃).
Mass Spec [M+H]⁺ = 108.04Matches C₃H₆FNO₂ free base mass.

Self-Validation Check: The ¹H NMR must show a large geminal coupling constant (

Toxicology: The "Lethal Synthesis" Mechanism

Researchers must handle FBA with caution. While less acutely toxic than fluoroacetate, FBA is a metabolic precursor to it.

  • Deamination: FBA is deaminated (likely by transaminases) to 2-fluoro-3-oxopropanoic acid .

  • Decarboxylation: This unstable intermediate decarboxylates to fluoroacetaldehyde .

  • Oxidation: Aldehyde dehydrogenase converts this to fluoroacetate .

  • The Krebs Blockade: Fluoroacetate is converted to fluorocitrate , which binds irreversibly to aconitase . This halts the TCA cycle, causing citrate accumulation and cellular energy failure (neurotoxicity).[3]

Safety Note: When synthesizing or handling FBA, treat it as a potential source of fluoroacetate. All waste must be segregated and treated as halogenated toxic waste.

References
  • Sweeny, D. J., et al. (1987).[4] "Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation." Proceedings of the National Academy of Sciences.

  • Okeda, R., et al. (1990). "The neurotoxicity of 5-fluorouracil and its derivatives: a study of the metabolism of 2-fluoro-beta-alanine to fluoroacetic acid." Acta Neuropathologica.

  • Davis, F. A., et al. (1998). "Asymmetric Synthesis of alpha-Fluoro-beta-amino Acids." Journal of Organic Chemistry. (General methodology for electrophilic fluorination).

  • Yamashita, K., et al. (2004).[5][6] "Neurotoxic effects of alpha-fluoro-beta-alanine (FBAL) and fluoroacetic acid (FA) on dogs." Journal of Toxicological Sciences.

  • TCI Chemicals. "Product Specification: 2-Fluoro-beta-alanine Hydrochloride."

2-Fluoro-beta-alanine Hydrochloride chemical properties

Technical Monograph: 2-Fluoro- -alanine Hydrochloride (FBAL-HCl)

Executive Summary & Chemical Identity

2-Fluoro-


-alanine Hydrochloride5-Fluorouracil (5-FU)Capecitabine

The introduction of the fluorine atom at the


Physicochemical Profile
PropertyData
IUPAC Name 3-Amino-2-fluoropropanoic acid hydrochloride
Common Abbreviation FBAL

HCl
CAS Number 867-84-5 (HCl salt); 3821-81-6 (Free acid)
Molecular Formula C

H

FNO


HCl
Molecular Weight 143.54 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>50 mg/mL); soluble in methanol; insoluble in non-polar organics.[1][2]
Melting Point 190–195 °C (with decomposition)
Chirality Contains one chiral center (C2). Biologically generated FBAL is typically enantiopure, though synthetic versions are often racemic unless specified.

Biological Significance: The 5-FU Catabolic Pathway

In drug development, FBAL is critical not as a target, but as a toxicological marker . The clinical efficacy of 5-FU is limited by its rapid degradation (up to 80% of the administered dose) via the reductive pyrimidine catabolic pathway. FBAL is the terminal, stable metabolite in this cascade.

Mechanism of Neurotoxicity

While FBAL was historically considered inert, elevated plasma levels of FBAL are directly correlated with 5-FU-induced neurotoxicity (leukoencephalopathy) and hyperammonemia.

  • Ammonia Generation: The hydrolysis of FUPA to FBAL releases ammonia (

    
    ), contributing to encephalopathy in patients with DPD (dihydropyrimidine dehydrogenase) variations.
    
  • Krebs Cycle Inhibition: FBAL can be further metabolized to Fluoroacetate , which converts to fluorocitrate—a potent inhibitor of aconitase in the Krebs cycle (the "Lethal Synthesis" mechanism).

Pathway Visualization

The following diagram illustrates the catabolic cascade from 5-FU to FBAL.

GFU5-Fluorouracil(5-FU)DHFUDihydrofluorouracil(DHFU)FU->DHFUDPD Enzyme(Rate Limiting)FUPA$alpha$-Fluoro-$beta$-ureidopropionic acid(FUPA)DHFU->FUPADihydropyrimidinaseFBAL2-Fluoro-$beta$-alanine(FBAL)FUPA->FBAL$beta$-UreidopropionaseNH3Ammonia(NH3)FUPA->NH3ByproductCO2CO2FUPA->CO2Byproduct

Figure 1: The reductive catabolic pathway of 5-Fluorouracil yielding FBAL and ammonia.

Synthesis & Manufacturing

For research applications requiring de novo FBAL-HCl (rather than isolation from biological fluids), the synthesis typically avoids the unstable dihydropyrimidine intermediates. The most robust "Expert" route for scale-up involves the Michael Addition of ammonia to 2-fluoroacrylate esters, followed by hydrolysis.

Synthetic Route Protocol
  • Precursor: Ethyl 2-fluoroacrylate (commercially available or synthesized via Horner-Wadsworth-Emmons reaction).

  • Michael Addition: Reaction with aqueous ammonia or benzylamine (if protection is desired).

  • Hydrolysis: Acidic hydrolysis converts the ester to the acid and forms the stable hydrochloride salt simultaneously.

SynthesisStartEthyl 2-Fluoroacrylate(CH2=CF-COOEt)InterIntermediate:Ethyl 3-amino-2-fluoropropionateStart->InterStep11. NH3 (aq) / EtOHMichael AdditionProduct2-Fluoro-$beta$-alanine HCl(HCl $cdot$ H2N-CH2-CHF-COOH)Inter->ProductStep22. 6M HCl, RefluxHydrolysis

Figure 2: Synthetic workflow for 2-Fluoro-

Experimental Protocols

A. Handling & Stability[3]
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C for long-term stability. Exposure to ambient moisture will lead to deliquescence, complicating weighing accuracy.

  • Solution Stability: Aqueous solutions are stable at pH < 3. At neutral/basic pH, the free amine is susceptible to oxidative degradation over time.

B. Analytical Detection (HPLC-MS/UV)

Critical Note: Unlike 5-FU, FBAL lacks a strong UV chromophore (no conjugated double bond). Standard UV detection at 254/260 nm is ineffective for trace analysis of FBAL.

Recommended Protocol (Derivatization): To achieve high sensitivity, pre-column derivatization with OPA (o-phthalaldehyde) is required to create a fluorescent isoindole derivative.

  • Sample Prep: Mix 100

    
    L sample (plasma/buffer) with 100 
    
    
    L OPA reagent. React for 2 mins.
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

    
    m).[3]
    
  • Mobile Phase:

    • A: 50 mM Sodium Acetate (pH 6.0)

    • B: Methanol/Acetonitrile (50:50)

    • Gradient: 10% B to 60% B over 20 mins.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or Mass Spectrometry (ESI+, m/z 108 -> 90 transition).

C. NMR Characterization (in D O)

The fluorine atom introduces significant J-coupling, creating a distinct "fingerprint" compared to standard

  • 
    F NMR:  A multiplet around -180 to -190 ppm (relative to CFCl
    
    
    ), showing coupling to H2 and H3 protons.
  • 
    H NMR (400 MHz, D
    
    
    O):
    • 
       ~5.1–5.3 ppm (1H, dm, 
      
      
      Hz):
      
      
      -proton (H2)
      . Large geminal H-F coupling splits this signal widely.
    • 
       ~3.4–3.6 ppm (2H, m): 
      
      
      -protons (H3)
      . Complex multiplet due to vicinal coupling with H2 and vicinal coupling with F (
      
      
      Hz).

Safety & Toxicology

GHS Classification: Warning

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • Specific Hazard: Potential for neurotoxicity at high cumulative doses due to metabolic conversion to fluoroacetate-like derivatives.

Handling Precautions: Always handle within a fume hood using nitrile gloves. Avoid dust generation. In case of contact, wash with copious amounts of water; the HCl salt is highly water-soluble, facilitating rapid decontamination.

References

  • PubChem. "Alpha-Fluoro-beta-alanine." National Library of Medicine. [Link]

  • Diasio, R. B., et al. (1987). "Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation." Proceedings of the National Academy of Sciences. [Link]

  • Okeda, R., et al. (1996). "Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture." Acta Neuropathologica. [Link]

  • Hutton, C. A. (1999). "Synthesis of beta-hydroxy-beta-(fluoronitrophenyl)alanines." Organic Letters. [Link]

physical properties of 2-Fluoro-beta-alanine Hydrochloride

Technical Guide: Physical Properties & Characterization of 2-Fluoro- -alanine Hydrochloride[2]

Executive Summary

2-Fluoro-


-alanine Hydrochloride (FBAL-HCl)22



2

This guide provides a definitive reference for its physicochemical behavior, handling protocols, and analytical verification.[2]

Chemical Identity & Structural Analysis[2][3][4]

The nomenclature can be ambiguous in literature. This guide adheres to the IUPAC standard where the carboxyl carbon is

2




2
ParameterDetail
Chemical Name 3-Amino-2-fluoropropanoic acid hydrochloride
Common Synonyms ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Fluoro-

-alanine HCl; 2-Fluoro-

-alanine HCl; FBAL-HCl
CAS Number 867-84-5 (HCl Salt) / 3821-81-6 (Parent Zwitterion)
Molecular Formula

Molecular Weight 143.54 g/mol (Salt) / 107.08 g/mol (Parent)
Stereochemistry Typically supplied as Racemic (DL) unless specified.[3]
SMILES (Salt) [Cl-].[NH3+]CC(F)C(=O)O
Structural Visualization

The following diagram illustrates the dissociation of the hydrochloride salt in an aqueous environment and the resulting zwitterionic equilibrium.

FBAL_Dissociationcluster_0Key Property: Inductive EffectSaltSolid State[Cl-].[NH3+]—CH2—CHF—COOHDissolvedAcidic Solution (pH < 2)Cl- (aq) + +H3N—CH2—CHF—COOHSalt->DissolvedDissolution in H2OZwitterionPhysiological pH (pH ~7.4)+H3N—CH2—CHF—COO-Dissolved->ZwitterionBuffering (NaOH)NoteThe alpha-Fluorine atomwithdraws electron density,lowering the pKa of the COOHgroup compared to beta-alanine.

Figure 1: Dissolution and ionization pathway of 2-Fluoro-

2

Physicochemical Properties[1][2][3][5][7][8]

Thermodynamic & Phase Properties

The hydrochloride salt exhibits distinct thermal behavior compared to the zwitterion.[2] The salt lattice is stabilized by ionic interactions between the chloride counterion and the protonated amine.[2]

PropertyValueContext/Implication
Melting Point 190 – 195 °C (Decomposes)Significantly higher than the zwitterion (~143–149 °C). Decomposition upon melting is common for amino acid salts; avoid melt-casting methods.[2]
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or free-base degradation.[2]
Hygroscopicity Moderate to HighAs an HCl salt, it attracts atmospheric moisture.[2] Storage in a desiccator is mandatory.
Solution State Properties

The fluorine substitution exerts a strong electron-withdrawing inductive effect (


2
  • Solubility (Water): Highly soluble (>50 mg/mL).[2] The solution will be strongly acidic (pH ~1–2 for a 100 mM solution) due to the free proton from HCl and the acidic carboxyl group.[2]

  • Solubility (Organic): Insoluble in non-polar solvents (Hexane, Toluene).[2] Sparingly soluble in Ethanol/Methanol.[2]

  • Acidity (

    
    ): 
    
    • 
       (COOH): ~1.5 – 1.8  (Predicted).[2] Note: Standard 
      
      
      -alanine is ~3.[2]6. The
      
      
      -fluorine drops this by ~2 log units.[2]
    • 
       (
      
      
      ): ~9.0 – 9.5 .[2] The inductive effect diminishes with distance but slightly lowers the amine
      
      
      compared to
      
      
      -alanine (~10.2).[2]

Biological Context: 5-FU Catabolism

FBAL is the terminal metabolite of 5-Fluorouracil.[2] Understanding this pathway is essential for researchers using FBAL as a reference standard in pharmacokinetic studies.[2]

Metabolic_Pathway55FU5-Fluorouracil (5-FU)DHFUDihydrofluorouracilFU->DHFUDPD (Dihydropyrimidine dehydrogenase)FUPAalpha-Fluoro-beta-ureidopropionic acidDHFU->FUPADHP (Dihydropyrimidinase)FBAL2-Fluoro-beta-alanine (FBAL)(Terminal Metabolite)FUPA->FBALbeta-UreidopropionaseExcretionUrinary ExcretionFBAL->Excretion

Figure 2: Catabolic pathway of 5-FU yielding FBAL.[2] The stability of FBAL makes it a reliable urinary marker.

Experimental Protocols

Preparation of 100 mM Stock Solution (Self-Validating)

Objective: Create a stable stock solution for analytical calibration. Critical Constraint: The HCl salt is acidic.[2] If used in biological assays, it must be buffered immediately to prevent acid shock to cells or proteins.[2]

Materials:

  • 2-Fluoro-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -alanine HCl (MW: 143.54  g/mol )[1][2][4][5][6]
    
  • Milli-Q Water (18.2 M

    
    )[2]
    
  • 1.0 M NaOH (for pH adjustment)[2]

  • pH Meter (Calibrated)

Procedure:

  • Calculated Weighing: To prepare 10 mL of 100 mM solution, weigh 143.5 mg of the powder.

    • Validation: Perform weighing in a low-humidity environment.[2] If the powder clumps immediately, it has absorbed water; dry in a vacuum desiccator over

      
       for 24h before use.[2]
      
  • Dissolution: Add solid to 8 mL of Milli-Q water. Vortex for 30 seconds.[2] The solution should be clear and colorless.

  • pH Check & Adjustment (Critical):

    • Measure pH.[2] Expect pH < 2.0.[2]

    • For HPLC/MS standards: Leave as is (acidic stability is high).[2]

    • For Biological Assays: Slowly add 1.0 M NaOH while stirring until pH reaches 7.4. Note that this adds NaCl to the solution, increasing ionic strength.[2]

  • Final Volume: Adjust volume to 10.0 mL with water.

  • Filtration: Filter through a 0.22

    
    m PVDF membrane to remove any trace particulates.[2]
    
Analytical Verification (HPLC-MS)

To confirm identity and purity (excluding free

2
  • Column: C18 Polar-Embedded or HILIC column (Required for retention of small polar amino acids).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Detection: MS (ESI Positive Mode).

  • Key Signals:

    • [M+H]+: 108.05 m/z (Parent mass 107 + H).[2] Note: You detect the protonated parent, not the salt mass.

    • Fragment: Loss of COOH or HF is common in fragmentation studies.[2]

Handling & Safety Implications

  • Corrosivity: As an HCl salt, the bulk powder and concentrated solutions are corrosive to metal and irritating to mucous membranes.[2] Wear nitrile gloves and eye protection.[2]

  • Storage: Store at Room Temperature (RT) or 4°C , strictly desiccated .

  • Stability: The C-F bond is metabolically stable but can be susceptible to defluorination under extreme basic conditions (pH > 12) and high heat, though

    
    -fluoro acids are generally robust.[2]
    

References

  • PubChem. (n.d.).[2][7] alpha-Fluoro-beta-alanine. National Library of Medicine.[2][8] Retrieved January 28, 2026, from [Link]

  • Dugheri, S., et al. (2017).[2][3] A new automated gas chromatography/solid phase microextraction procedure for determining

    
    -fluoro-
    
    
    -alanine in urine. ResearchGate. Retrieved January 28, 2026, from [Link]

2-Fluoro-beta-alanine Hydrochloride CAS number 867-84-5

Technical Whitepaper: 2-Fluoro- -alanine Hydrochloride

CAS: 867-84-5 | Synonyms:


Executive Summary

2-Fluoro-

This technical guide synthesizes the physicochemical properties, metabolic pathways, and analytical protocols for FBAL, designed for researchers optimizing fluoropyrimidine therapies or utilizing fluorinated motifs in drug design.

Part 1: Chemical Identity & Physicochemical Profile

FBAL is a positional isomer of 3-fluoro-



Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
IUPAC Name 3-Amino-2-fluoropropanoic acid hydrochlorideRegiochemistry: Fluorine at C2 (

to COOH)
Molecular Formula

Salt form enhances aqueous solubility
Molecular Weight 143.54 g/mol Free base: 107.08 g/mol
Solubility Water (Highly Soluble), MethanolInsoluble in non-polar organics (Hexane, DCM)
Melting Point 190–195 °C (Decomposition)Indicates high lattice energy typical of zwitterionic salts
pKa Values

,

Fluorine inductive effect lowers pKa of COOH vs

-alanine
Hygroscopicity ModerateStore under inert atmosphere (Argon/Nitrogen)

Part 2: Biological Significance & Drug Metabolism

The Core Application: 5-FU Catabolism [1]

For drug development professionals, FBAL is the endpoint of the Dihydropyrimidine Dehydrogenase (DPD) pathway. Understanding this pathway is essential for interpreting 5-FU toxicity profiles.

Mechanism of Action[3]
  • Catabolism: 5-FU is reduced by DPD to Dihydrofluorouracil (DHFU).

  • Ring Opening: Dihydropyrimidinase cleaves the ring to form

    
    -fluoro-
    
    
    -ureidopropionic acid (FUPA).
  • Terminal Cleavage:

    
    -ureidopropionase cleaves FUPA to yield FBAL , ammonia, and 
    
    
    .
The Neurotoxicity Link

FBAL is not merely an inert waste product.[2] It has been implicated in the neurotoxicity (leukoencephalopathy) associated with high-dose 5-FU therapy.

  • Myelin Damage: FBAL accumulates in the cerebrospinal fluid (CSF). In vitro studies suggest FBAL and its further metabolite, fluoroacetate, directly injure myelinated fibers, causing vacuolation.

  • Biliary Conjugation: Uniquely, FBAL conjugates with bile acids (e.g., cholic acid) to form N-cholyl-FBAL. These conjugates undergo enterohepatic circulation, prolonging the half-life of FBAL and potentially contributing to delayed systemic toxicity.

Visualization: The 5-FU Catabolic Cascade

The following diagram illustrates the metabolic generation of FBAL and its downstream toxicological pathways.

G55FU5-Fluorouracil (5-FU)DHFUDihydrofluorouracil(DHFU)FU->DHFUReductionFUPAalpha-fluoro-beta-ureidopropionic acid(FUPA)DHFU->FUPARing OpeningFBAL2-Fluoro-beta-alanine(FBAL)FUPA->FBALHydrolysisAmmoniaAmmonia (NH3)(Hyperammonemia Risk)FUPA->AmmoniaBileConjugatesN-Cholyl-FBAL(Bile Acid Conjugates)FBAL->BileConjugatesConjugation in LiverNeurotoxNeurotoxicity(Myelin Vacuolation)FBAL->NeurotoxAccumulation in CNSBileConjugates->FBALEnterohepaticRecirculationDPDDPD EnzymeDPD->5DHPDihydropyrimidinaseDHP->DHFUBUPBeta-ureidopropionaseBUP->FUPA

Figure 1: The metabolic pathway of 5-FU yielding 2-Fluoro-

Part 3: Analytical Protocols

Quantification of FBAL is challenging due to its high polarity and lack of a strong UV chromophore. Two primary methods are recommended: LC-MS/MS (for sensitivity) and


F NMR
Protocol A: F NMR Detection (Biofluids)

This method utilizes the distinct chemical shift of the fluorine atom on the

Reagents:

  • 
     (Deuterium Oxide)
    
  • Internal Standard: Sodium trifluoroacetate (TFA-Na) or 5-Fluorocytosine.

  • Phosphate buffer (pH 7.4).

Workflow:

  • Sample Prep: Mix 400

    
    L of urine/plasma supernatant with 100 
    
    
    L of
    
    
    containing 10 mM phosphate buffer and the internal standard.
  • Acquisition:

    • Frequency:

      
       376 MHz (for 400 MHz proton instrument).
      
    • Pulse Sequence: Inverse gated decoupling (to suppress NOE and ensure quantitative integration).

    • Relaxation Delay (

      
      ): 
      
      
      5 seconds (Fluorine
      
      
      relaxation can be slow; insufficient delay causes under-quantification).
  • Data Analysis:

    • FBAL Signal: Appears as a multiplet (due to H-F coupling) centered around -185 to -190 ppm (relative to

      
      , depending on pH).
      
    • Integration: Integrate the FBAL multiplet relative to the internal standard.

Protocol B: LC-MS/MS Quantification

For pharmacokinetic studies requiring high sensitivity (<10 ng/mL).

Reagents:

  • Derivatizing Agent: Dansyl Chloride (DNS-Cl) or FMOC-Cl (to add lipophilicity and UV/Fluorescence activity).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Methodology:

  • Extraction:

    • Aliquot 50

      
      L plasma.
      
    • Precipitate proteins with 150

      
      L cold methanol. Centrifuge at 10,000 x g for 10 min.
      
    • Collect supernatant.

  • Derivatization (Dansylation):

    • Add 50

      
      L Sodium Carbonate buffer (0.1 M, pH 11).
      
    • Add 50

      
      L Dansyl Chloride solution (1 mg/mL in acetone).
      
    • Incubate at 60°C for 15 minutes.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

      
      m).
      
    • Transition: Monitor the specific transition for Dansyl-FBAL (Parent ion

      
      
      
      
      Product ion).
    • Note: The fluorine atom introduces a mass shift of +18 Da relative to standard

      
      -alanine.
      

Part 4: Synthesis & Sourcing Strategy

While FBAL is a metabolite, it is often required as a reference standard or building block.

Chemical Synthesis Route: The most robust synthetic route for the hydrochloride salt involves the reduction of 2-fluoro-2-cyanoacetate or the enzymatic resolution of racemic precursors if enantiopurity is required (though FBAL from 5-FU is typically analyzed as a racemate or specific stereoisomer depending on the DPD chirality).

  • Starting Material: Ethyl 2-fluoro-2-cyanoacetate.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or Borane reduction converts the nitrile to the primary amine.
    
  • Hydrolysis: Acidic hydrolysis (HCl) converts the ester to the acid and forms the hydrochloride salt simultaneously.

  • Purification: Recrystallization from Ethanol/Water.

Storage & Handling:

  • Hygroscopic: Store in a desiccator.

  • Stability: Stable in aqueous solution at neutral pH for >24 hours; degrades slowly in highly alkaline conditions.

References

  • Heggie, G. D., et al. (1987).[2] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research, 47(8), 2203-2206. Link

  • Zhang, R., et al. (1992).[3] "Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats. Potential relevance to toxicity of 5-fluorouracil."[1][4][5][6] Drug Metabolism and Disposition, 20(1), 113-119.[3] Link

  • Okeda, R., et al. (1990). "The neurotoxicity of 5-fluorouracil and its derivatives: a study of the kinetics of 2-fluoro-beta-alanine and fluoroacetic acid." Acta Neuropathologica, 81(1), 66-73. Link

  • Martino, R., et al. (2000). "19F NMR spectrometry evidence for bile acid conjugates of alpha-fluoro-beta-alanine as the main biliary metabolites of antineoplastic fluoropyrimidines in humans." Drug Metabolism and Disposition, 28(8), 993-1000. Link

  • Arellano, M., et al. (1998). "Neurotoxicity of alpha-fluoro-beta-alanine." The Lancet, 351(9116), 1632. Link

Technical Monograph: 2-Fluoro-beta-alanine Hydrochloride (FBAL·HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

2-Fluoro-beta-alanine hydrochloride (FBAL[1]·HCl), IUPAC name 3-amino-2-fluoropropanoic acid hydrochloride , is a critical fluorinated amino acid derivative.[1][2] While commercially available as a reference standard, its primary significance in drug development lies in its role as the major stable catabolite of the antineoplastic agent 5-Fluorouracil (5-FU) and its prodrugs (Capecitabine, Tegafur).

Understanding the molecular structure and behavior of FBAL is essential for oncologists and pharmacologists, as its accumulation correlates with both therapeutic clearance and specific neurotoxic side effects (cerebellar ataxia) observed in chemotherapy patients.

Physicochemical Profile[3][4]
ParameterSpecification
IUPAC Name 3-amino-2-fluoropropanoic acid hydrochloride
Common Name

-Fluoro-

-alanine (FBAL)
CAS Number 867-84-5 (HCl salt); 66633-25-2 (Free base)
Molecular Formula

Molecular Weight 143.54 g/mol
Solubility Highly soluble in water; sparingly soluble in ethanol.[3]
Melting Point 190–195 °C (Decomposition)
Appearance White to off-white crystalline powder

The Fluorine Effect: Structural Dynamics

The introduction of a fluorine atom at the


-position (C2) relative to the carboxyl group induces significant stereoelectronic changes compared to the parent 

-alanine.
The Gauche Effect

Unlike hydrogen, the high electronegativity of fluorine creates a "gauche effect." In the free base form, the C–F bond tends to align gauche to the C–N bond or the C=O bond to minimize dipolar repulsion and maximize orbital overlap (


). This restricts the conformational freedom of the ethyl backbone, potentially influencing how FBAL interacts with transport proteins and enzymes compared to native 

-alanine.
pKa Modulation

The electron-withdrawing nature of fluorine (Inductive effect,


) lowers the pKa of the carboxylic acid group (making it more acidic) and decreases the pKa of the ammonium group (making it less basic).
  • 
    -Alanine pKa: 
    
    
    
    ,
    
    
  • 2-Fluoro-

    
    -alanine pKa: 
    
    
    
    ,
    
    
    (Estimated)
  • Implication: At physiological pH (7.4), FBAL exists primarily as a zwitterion, but its altered charge distribution affects its renal clearance and blood-brain barrier permeability.

Biological Synthesis: The 5-FU Catabolic Pathway[5][6]

For drug development professionals, the "synthesis" of greatest relevance is the in vivo enzymatic generation of FBAL. Over 80% of an administered dose of 5-FU is catabolized by the liver into FBAL, rather than being activated into the cytotoxic nucleotides (FdUMP, FUTP).[4]

Pathway Visualization

The following diagram illustrates the reductive catabolism of 5-FU leading to FBAL.[4] This pathway is the primary determinant of 5-FU half-life.

G FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Dihydropyrimidine Dehydrogenase) FUPA Fluoro-beta-ureidopropionic Acid (FUPA) DHFU->FUPA DHP (Dihydropyrimidinase) FBAL 2-Fluoro-beta-alanine (FBAL) FUPA->FBAL UPB1 (Beta-ureidopropionase)

Figure 1: The hepatic catabolism of 5-FU.[5][6] DPD is the rate-limiting enzyme.[6] Deficiency in DPD leads to severe 5-FU toxicity due to lack of clearance to FBAL.

Clinical Implications: Neurotoxicity & Cardiotoxicity

While FBAL is non-cytotoxic to tumor cells (lacking the pyrimidine ring necessary for DNA/RNA incorporation), it is not biologically inert.

Mechanism of Neurotoxicity

FBAL is structurally homologous to the inhibitory neurotransmitters GABA and


-alanine.
  • Accumulation: In high-dose 5-FU therapy, FBAL accumulates in the cerebrospinal fluid (CSF).

  • Myelin Injury: FBAL causes vacuolation of myelin sheaths.[7] Research indicates it may directly injure oligodendrocytes or interfere with lipid metabolism in the CNS.

  • Metabolic Conversion: A fraction of FBAL can be further metabolized (via transamination and oxidative decarboxylation) into Fluoroacetate (FAC) .

The Fluoroacetate Connection (Lethal Synthesis)

Fluoroacetate is highly toxic. It enters the Krebs cycle, is converted to Fluorocitrate, and irreversibly inhibits Aconitase . This blocks the TCA cycle, leading to energy depletion (ATP loss) and accumulation of citrate, which chelates calcium (potential cardiotoxicity).

Neurotox FBAL FBAL (Accumulates in CSF) FAC Fluoroacetate (FAC) FBAL->FAC Transamination & Oxidative Decarboxylation FCit Fluorocitrate FAC->FCit Citrate Synthase Acon INHIBITION of Aconitase FCit->Acon Irreversible Binding TCA TCA Cycle Blockade Acon->TCA ATP Depletion & Neuro/Cardiotoxicity

Figure 2: The "Lethal Synthesis" pathway where FBAL serves as a precursor to the aconitase inhibitor Fluorocitrate.

Experimental Protocols: Analytical Validation

For researchers quantifying FBAL in biological matrices (urine/plasma) or validating synthesized standards,


 NMR is the gold standard due to its specificity and lack of background signal in biological tissue.
Protocol: NMR Detection in Urine

Objective: Quantify FBAL catabolite levels to assess DPD activity.

  • Sample Preparation:

    • Collect urine sample (store at -80°C if not analyzing immediately).

    • Thaw and centrifuge at 12,000 x g for 10 minutes to remove particulates.

    • Mix 540

      
      L of supernatant with 60 
      
      
      
      L of Buffer/Reference Solution .
    • Buffer Composition: 1.0 M Phosphate buffer (pH 7.0) containing 10% D

      
      O (for lock) and an internal standard (e.g., 5-Fluorocytosine or Trifluoroacetic acid/TFA, though TFA pH sensitivity must be managed).
      
  • NMR Acquisition Parameters:

    • Frequency:

      
       376 MHz (for 
      
      
      
      ).
    • Pulse Sequence: Inverse gated decoupling (to suppress NOE for quantitative accuracy).

    • Relaxation Delay (D1):

      
       5 seconds (Fluorine T1 relaxation times can be long; ensure full relaxation).
      
    • Scans: 64–256 scans depending on concentration.

  • Data Analysis:

    • Chemical Shift Reference: Calibrate relative to Trichlorofluoromethane (CFCl

      
      , 0 ppm) or external TFA (-76.55 ppm).
      
    • FBAL Signal: Look for a multiplet (due to H-F coupling) centered at approximately -167 to -168 ppm (relative to CFCl

      
      ).
      
    • Note: The signal may appear as a triplet of triplets or complex multiplet due to coupling with the

      
      -proton and 
      
      
      
      -protons.

References

  • PubChem. (n.d.). alpha-Fluoro-beta-alanine | C3H6FNO2. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Heggie, G. D., et al. (1987).[5] Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Research. (Seminal work establishing FBAL as the major urinary metabolite).

  • Okeda, R., et al. (1990). The neurotoxicity of 5-fluorouracil and its derivatives. Acta Neuropathologica.
  • Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics.
  • Zhang, X., et al. (2013). Application of 19F NMR spectroscopy in the metabolism of fluorinated drugs. Current Drug Metabolism. (Source for NMR protocols and chemical shifts).

Sources

Technical Monograph: 2-Fluoro-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Metabolic Fate, and Analytical Characterization[1]

Executive Summary

2-Fluoro-beta-alanine (FBAL), often supplied for research as 2-Fluoro-beta-alanine Hydrochloride , is the dominant catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU).[1] While historically viewed as an inactive waste product, modern toxicological profiling identifies FBAL as a critical mediator of 5-FU-induced neurotoxicity and cardiotoxicity.[1]

This guide delineates the "Lethal Synthesis" mechanism wherein FBAL acts as a precursor to fluorocitrate, a potent inhibitor of the Krebs cycle.[1] It provides researchers with a robust understanding of the metabolic cascade, the molecular basis of aconitase inhibition, and validated LC-MS/MS protocols for quantification in biological matrices.[1]

Chemical Identity & Metabolic Origin

2-Fluoro-beta-alanine Hydrochloride (CAS: 66633-25-2) is the stable salt form of


-fluoro-

-alanine.[1] In vivo, it is generated through the rate-limiting catabolism of 5-FU.[1][2]
  • IUPAC Name: 3-amino-2-fluoropropanoic acid hydrochloride[1]

  • Role: Major urinary metabolite (up to 80% of administered 5-FU dose).[1]

  • Stereochemistry: The enzymatic pathway produces specific stereoisomers, typically resulting in the formation of fluoroacetate precursors.[1]

The DPD Catabolic Cascade

The conversion of 5-FU to FBAL occurs primarily in the liver via the Dihydropyrimidine Dehydrogenase (DPD) pathway.[1][3] This pathway competes with the anabolic activation of 5-FU (which kills tumor cells).[1]

Key Insight: High levels of FBAL imply high DPD activity, which correlates with reduced antitumor efficacy but increased risk of secondary metabolite toxicity.[1]

G FU 5-Fluorouracil (5-FU) DHFU 5-Fluoro-5,6-dihydrouracil (DHFU) FU->DHFU DPD (Rate Limiting) FUPA alpha-Fluoro-beta-ureidopropionic acid (FUPA) DHFU->FUPA Dihydropyrimidinase FBAL 2-Fluoro-beta-alanine (FBAL) FUPA->FBAL beta-Ureidopropionase FAC Fluoroacetate (Toxic Precursor) FBAL->FAC Deamination/Oxidation Bile FBAL-Bile Acid Conjugates (Biliary Excretion) FBAL->Bile Conjugation

Figure 1: The catabolic pathway of 5-FU leading to FBAL and subsequent toxic derivatives.[1][2][4][5]

Mechanism of Action: The "Lethal Synthesis"

The toxicity of 2-Fluoro-beta-alanine is not intrinsic to the molecule itself but stems from its bio-transformation into Fluorocitrate .[1] This process, termed "Lethal Synthesis" by Sir Rudolph Peters, mimics the physiological TCA (Krebs) cycle entry but results in a catastrophic enzyme blockade.[1]

Step 1: Conversion to Fluoroacetyl-CoA

FBAL undergoes transamination and oxidative decarboxylation to form Fluoroacetate .[1] This is subsequently activated by Acetyl-CoA Synthetase to form Fluoroacetyl-CoA .[1]

Step 2: The Trojan Horse Entry

Citrate Synthase cannot distinguish between Acetyl-CoA and Fluoroacetyl-CoA.[1] It condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-fluorocitrate .[1]

Step 3: Aconitase Inhibition (The Critical Event)

The enzyme Aconitase normally converts Citrate to Isocitrate via a cis-Aconitate intermediate.[1][6]

  • Fluorocitrate binds to the active site of Aconitase.[1]

  • The enzyme attempts to dehydrate the substrate.[1]

  • The fluorine atom (highly electronegative) binds tightly to the Iron-Sulfur (Fe-S) cluster within the enzyme's active site.[1]

  • Result: Irreversible inhibition of Aconitase.[1][7]

Physiological Consequences[3][8][9]
  • Energy Crisis: The TCA cycle halts, stopping NADH/FADH2 production for the electron transport chain.[1] ATP levels plummet.[1][7]

  • Citrate Accumulation: Citrate builds up upstream of the block, sequestering calcium (hypocalcemia) and disrupting glycolysis (via PFK inhibition).[1]

  • Ammonia Accumulation: Disrupted mitochondrial function impairs the Urea Cycle, leading to hyperammonemic encephalopathy.[1]

Krebs FBAL FBAL FAC_CoA Fluoroacetyl-CoA FBAL->FAC_CoA Metabolic Activation CitSyn Citrate Synthase FAC_CoA->CitSyn FCit Fluorocitrate Acon ACONITASE (Target Enzyme) FCit->Acon Irreversible Binding OAA Oxaloacetate OAA->CitSyn CitSyn->FCit Lethal Synthesis IsoCit Isocitrate Acon->IsoCit BLOCKED ATP ATP Production IsoCit->ATP

Figure 2: Molecular mechanism of Aconitase inhibition by FBAL-derived Fluorocitrate.[1]

Analytical Methodology: Validated LC-MS/MS Protocol

To study FBAL pharmacokinetics or toxicity, precise quantification is required.[1] FBAL is a small, polar zwitterion, making it difficult to retain on standard C18 columns.[1]

Recommendation: Use Dansyl Chloride derivatization to increase hydrophobicity and ionization efficiency, as validated by Licea-Perez et al. [1].[1]

Protocol: Plasma Quantification of FBAL

Reagents:

  • 2-Fluoro-beta-alanine HCl (Standard).[1]

  • Dansyl Chloride (1 mg/mL in Acetone).[1]

  • Sodium Bicarbonate (100 mM, pH 11).[1]

Workflow:

  • Sample Prep: Aliquot 50 µL plasma. Add 50 µL Internal Standard (e.g.,

    
    C-FBAL).[1]
    
  • Protein Precipitation: Add 300 µL Acetonitrile. Vortex and centrifuge (13,000 rpm, 5 min).[1]

  • Supernatant Transfer: Transfer supernatant to a clean vial. Evaporate to dryness under

    
    .
    
  • Derivatization:

    • Reconstitute in 100 µL Sodium Bicarbonate buffer.

    • Add 100 µL Dansyl Chloride solution.[1]

    • Incubate at 60°C for 10 minutes (Critical for reaction completion).

  • Analysis (LC-MS/MS):

    • Column: BEH C18 (1.7 µm, 2.1 x 50 mm).[1][10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1][11]

    • Gradient: 5% B to 95% B over 4 minutes.

    • Ionization: ESI Positive Mode.

    • MRM Transition: Monitor m/z 341

      
       170 (Dansyl-FBAL specific fragment).
      

Data Table: Typical Validation Parameters

ParameterSpecificationNotes
LLOQ 10 ng/mLSufficient for clinical trough levels
Linearity 10 – 10,000 ng/mL

Precision (CV) < 15%Intra- and Inter-day
Recovery > 85%Consistent across range
Clinical & Toxicological Implications
Neurotoxicity (Cerebellar Ataxia)

Patients with high FBAL production (rapid metabolizers) may exhibit disorientation, ataxia, and encephalopathy.[1] This is directly linked to the accumulation of fluorocitrate in glial cells, inhibiting the Krebs cycle and causing "metabolic starvation" of the CNS [2].[1]

Cardiotoxicity

While 5-FU cardiotoxicity is multifactorial (including vasospasm), FBAL accumulation contributes to direct myocardial energy depletion via the aconitase blockade mechanism [3].[1]

Biliary Issues

FBAL is unique among amino acid metabolites in that it conjugates with bile acids (e.g., FBAL-cholic acid).[1][12] These conjugates undergo enterohepatic circulation, extending the half-life of the metabolite and potentially contributing to cholestatic stress [4].[1]

References
  • Licea-Perez, H., Wang, S., & Bowen, C. (2009).[1][10] Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma.[1][10] Journal of Chromatography B, 877(11-12), 1040-1046.[1][10]

  • Okeda, R., et al. (1990).[1] Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine.[1] Acta Neuropathologica, 81(1), 66-73.[1]

  • Matsubara, I., Kamiya, J., & Imai, S. (1980).[1] Cardiotoxic effects of 5-fluorouracil in the guinea pig. Japanese Journal of Pharmacology, 30(6), 871-879.[1]

  • Heggie, G. D., et al. (1987).[1] Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile.[1] Cancer Research, 47(8), 2203-2206.[1]

  • Peters, R. A. (1952).[1] Lethal synthesis.[1][8][13] Proceedings of the Royal Society of London. Series B - Biological Sciences, 139(895), 143-170.[1] (Foundational mechanism of fluoroacetate toxicity).

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Fluoro-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-beta-alanine Hydrochloride (CAS: 867-84-5) is a critical fluorinated amino acid derivative used primarily as a building block in the synthesis of bioactive peptides and pharmaceutical intermediates (e.g., 5-FU prodrugs).[1][2][3] Its solubility profile is the governing parameter for reaction yield, purification efficiency, and crystallizer design.

This guide provides a comprehensive technical analysis of its solubility behavior. By synthesizing physicochemical principles with thermodynamic modeling, we establish a robust framework for solvent selection in drug development workflows.

Physicochemical Characterization

Before establishing solubility protocols, the solute's intrinsic properties must be defined to predict solvent interactions.

PropertySpecificationImplication for Solubility
IUPAC Name 3-Amino-2-fluoropropanoic acid hydrochlorideIonic character dominates solvation.
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

FNO

[4][5][6] · HCl
Highly polar; strong H-bond donor/acceptor.
Molecular Weight 143.54 g/mol Low MW facilitates high molar solubility in water.
Physical State White crystalline solidHigh lattice energy requires polar solvents to overcome.
Fluorine Effect

-position substitution
Increases lipophilicity vs. non-fluorinated analogs, but HCl salt form overrides this, maintaining high water solubility.

Solubility Landscape: Solvent Tier Classification

Based on the "Like Dissolves Like" principle and empirical data from structural analogs (


-alanine HCl), the solubility profile of 2-Fluoro-beta-alanine Hydrochloride follows a distinct polarity-driven hierarchy.
Table 1: Solubility Tier Classification (at 298.15 K)
Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Class I: Primary Solvents Water (H

O)
High (>500 g/L)Main reaction medium; initial dissolution.
Class II: Co-Solvents Methanol (MeOH)Good (>300 g/L)Recrystallization solvent; lowers polarity slightly.
Class III: Moderate Ethanol (EtOH), IPAModerate (~30-50 g/L)Used to modulate supersaturation.
Class IV: Anti-Solvents Acetone , Ethyl Acetate, EtherPoor/Insoluble (<1 g/L)Inducing precipitation; maximizing yield.

Critical Insight: The solubility of the hydrochloride salt decreases exponentially as the dielectric constant of the solvent drops. Water and Methanol act as excellent solvents due to their ability to solvate the ionic Cl


 and ammonium species.

Experimental Protocol: Gravimetric Solubility Determination

To obtain precise thermodynamic data for your specific batch, the Isothermal Saturation Method is the gold standard. This protocol ensures self-validating accuracy.

Workflow Visualization

SolubilityProtocol Prep 1. Preparation Excess Solute + Solvent Equil 2. Equilibrium Agitation (Const. T) > 24 Hours Prep->Equil Thermostat Filter 3. Filtration 0.45 µm Syringe Filter (Pre-heated) Equil->Filter Saturated Supernatant Dry 4. Gravimetric Analysis Evaporate & Weigh Filter->Dry Mass Balance Data 5. Data Fitting Apelblat Equation Dry->Data Mole Fraction (x)

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology
  • Preparation: Add excess 2-Fluoro-beta-alanine HCl to 50 mL of the target solvent (Water, MeOH, or EtOH) in a jacketed glass vessel.

  • Equilibration: Stir continuously using a magnetic stirrer at the target temperature (e.g., 298.15 K) for 24 hours .

    • Validation: Ensure solid phase is always present. If all solid dissolves, add more.

  • Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw 5 mL of supernatant using a syringe equipped with a 0.45 µm PTFE filter .

    • Note: The syringe and filter must be pre-heated to the experimental temperature to prevent premature crystallization.

  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the filtrate and weigh (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 313 K until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    (Where S is mass fraction solubility).
    

Thermodynamic Modeling

Experimental data points are discrete. To predict solubility at any temperature (critical for cooling crystallization curves), we fit the data to thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is most accurate for amino acid salts in polar solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic. Solubility increases with temperature.
    
  • Process Implication: Cooling crystallization is highly effective. A drop from 60°C to 10°C in Ethanol will yield significant product recovery.

Process Application: Purification Strategy

The solubility differential between Methanol (High) and Acetone (Low) creates an ideal system for purification via Anti-Solvent Crystallization .

Purification Workflow

Purification Raw Crude 2-Fluoro-beta-alanine HCl Dissolve Dissolve in MeOH (T = 50°C) Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Acetone (Anti-Solvent) Dropwise Filter->AntiSolvent Cool Cool to 4°C AntiSolvent->Cool Recover Pure Crystals (>99% Purity) Cool->Recover

Figure 2: Optimal purification strategy utilizing solubility differentials.

Protocol for High Purity (>99%):
  • Dissolution: Dissolve crude material in minimum hot Methanol (50°C).

  • Clarification: Filter while hot to remove mechanical impurities.

  • Precipitation: Slowly add Acetone (ratio 1:3 MeOH:Acetone) while stirring.

  • Crystallization: Cool the mixture to 0-4°C for 4 hours.

  • Isolation: Filter the white crystalline precipitate and wash with cold Acetone.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22665129, Fluoro-beta-alanine. Retrieved from [Link]

  • Organic Syntheses. (1929). Synthesis and Purification of dl-Alanine. Org. Synth. 1929, 9, 4. Retrieved from [Link]

  • Sha, F., et al. (2012). Thermodynamic analysis of the solubility of amino acids in aqueous and organic solvents. Journal of Chemical & Engineering Data.

Sources

Technical Whitepaper: Stability Assurance & Storage Protocol for 2-Fluoro-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-based approach to the stability and storage of 2-Fluoro-beta-alanine Hydrochloride . It moves beyond generic advice, applying first-principles chemistry to explain why specific protocols are necessary.

Executive Summary

2-Fluoro-beta-alanine Hydrochloride (2-F-β-Ala[1][2][3][4]·HCl) is a critical fluorinated amino acid derivative used as a metabolic probe (5-FU catabolism mimic), a mechanistic inhibitor, and a building block in peptidomimetics. While the hydrochloride salt form confers significant stability over the free base, the compound possesses a latent instability: the presence of a fluorine atom at the alpha-position to the carboxyl group (beta to the amine) creates a thermodynamic driving force for beta-elimination of hydrogen fluoride (HF) under specific stress conditions.

This guide defines the storage architecture required to suppress this elimination pathway and prevent hygroscopic degradation, ensuring analytical integrity for drug development and metabolic studies.

Chemical Profile & Stability Logic

To understand the storage requirements, one must understand the molecule's inherent tension.

PropertySpecificationStability Implication
CAS Number 867-84-5Unique identifier for the HCl salt.[1][4]
Formula

The HCl counterion is the primary stabilizing agent.
MW 143.54 g/mol Low MW increases hygroscopic potential.
Melting Point 190–195°C (Decomp.)[3]High lattice energy, but decomposition at MP indicates thermal sensitivity.
Solubility High in Water, DMSORapid dissolution facilitates hydrolysis if moisture is uncontrolled.
pKa (approx) ~3.5 (COOH), ~10.5 (

)
The fluorine atom lowers the pKa of the

-proton, increasing acidity.
The Critical Instability Mechanism: Beta-Elimination

The primary threat to 2-F-β-Ala·HCl is not oxidation, but dehydrofluorination .

  • The Risk: The fluorine atom is electron-withdrawing, making the adjacent C-H bonds (alpha to the carboxyl) more acidic.

  • The Trigger: Moisture and basicity. If the HCl is neutralized (pH > 7) or if the solid lattice absorbs enough water to allow proton mobility, the amine group can act as an intramolecular base (or facilitate intermolecular attack), leading to the elimination of HF and the formation of a reactive enamine/imine intermediate.

  • The Shield: The Hydrochloride salt maintains the amine in a protonated state (

    
    ), removing its basicity and preventing it from abstracting the alpha-proton. Therefore, maintaining the acidic salt form is the single most important factor in stability. 
    

Degradation Pathways Visualization

The following diagram illustrates the cascade from a stable salt to irreversible degradation products.

DegradationPathway Stable 2-Fluoro-beta-alanine HCl (Stable Crystalline Lattice) Moisture Moisture Ingress (Hygroscopic Action) Stable->Moisture High Humidity FreeBase Proton Mobility / pH > 7 (Loss of HCl Protection) Stable->FreeBase Basic Buffer/Workup Moisture->FreeBase Lattice Dissolution Transition Beta-Elimination Transition State FreeBase->Transition -H+ (Alpha Deprotonation) Products Malonic Semialdehyde + HF + Ammonia Transition->Products Irreversible Collapse

Figure 1: The degradation cascade. Note that moisture acts as the catalyst that permits the loss of the protective acidic environment.

Comprehensive Storage Protocol

Do not rely on "Room Temperature" labels for high-value research materials. The following protocol is designed to maximize shelf-life (>2 years).

The "Cold Chain" Storage Hierarchy
Storage TierTemperaturePackaging RequirementExpected Stability
Archive (Long-Term) -20°C Double-sealed, desiccated, argon backfill.> 3 Years
Working Stock 2–8°C Tightly capped original vial with Parafilm.6–12 Months
Benchtop (Active) 20–25°C Desiccator cabinet. Avoid open air exposure >1 hr.< 24 Hours (Solution)
Handling & Aliquoting Workflow

Repeated freeze-thaw cycles induce condensation inside the vial, which is fatal to this compound.

  • Equilibration (Critical Step): Upon removing the vial from -20°C storage, allow it to sit at room temperature for 30 minutes before opening. This prevents atmospheric water vapor from condensing on the cold solid.

  • Aliquot Strategy: If the container will be used more than 3 times, divide the bulk material into single-use aliquots (e.g., 10 mg or 50 mg) inside amber glass vials with Teflon-lined caps.

  • Inert Gas: For optimal preservation, purge the headspace with dry Nitrogen or Argon before re-sealing.

Solution Stability[5]
  • Solvent Choice: Water is acceptable for immediate use. For stock solutions, DMSO is preferred due to lower proton mobility, though the HCl salt may require mild vortexing.

  • pH Management: NEVER store 2-F-β-Ala in basic buffers (pH > 7.5). The rate of defluorination increases exponentially with pH. If a buffered solution is required, prepare it immediately before the assay.

Quality Control & Validation

To verify the integrity of stored material, use the following self-validating analytical methods.

Visual Inspection
  • Pass: Free-flowing white crystalline powder.

  • Fail: Clumping, "wet" appearance, or yellow discoloration (indicative of amine oxidation or degradation products).

19F-NMR Spectroscopy (The Gold Standard)

Fluorine NMR is the most specific tool for detecting defluorination.

  • Protocol: Dissolve ~5 mg in

    
    .
    
  • Target Signal: Look for the specific multiplet of the CHF group (typically around -170 to -190 ppm depending on reference).

  • Impurity Flag: A singlet at -120 ppm (approx) often indicates free Fluoride ion (

    
    ), confirming that beta-elimination has occurred.
    
HPLC Method[6][7]
  • Column: C18 Reverse Phase (polar-embedded preferred for amino acids).

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Note: Acidic mobile phase is essential to stabilize the analyte during the run.

  • Detection: UV absorption is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) detection.

Operational Workflow Diagram

This workflow ensures the "Chain of Custody" for chemical stability from receipt to experiment.

StorageWorkflow Receipt Receipt of Shipment (Check Seal Integrity) Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate QC Initial QC (Visual + Melting Point) Equilibrate->QC Usage Experimental Use (Dissolve in Acidic/Neutral Buffer) Equilibrate->Usage Aliquot Aliquot into Amber Vials (Under N2/Ar) QC->Aliquot Pass Freeze Deep Freeze Storage (-20°C, Desiccated) Aliquot->Freeze Freeze->Equilibrate Next Use Cycle

Figure 2: Standard Operating Procedure (SOP) for handling fluorinated amino acid salts.

Safety & HSE Considerations

  • HSE Warning: In the event of thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Standard ABC fire extinguishers are effective, but full-face respirators are required for cleanup of burnt material.

  • Personal Protective Equipment (PPE): Nitrile gloves are sufficient. Safety glasses are mandatory due to the corrosive nature of the HCl component upon contact with mucous membranes.

References

  • TCI Chemicals. Product Specification: 2-Fluoro-beta-alanine Hydrochloride (CAS 867-84-5).[1][2][3] TCI America.[1] Link

  • Sweeny, D. J., et al. (1987).[5][6] Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation. Proceedings of the National Academy of Sciences.[5] Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 13351: alpha-Fluoro-beta-alanine. PubChem.[4][6] Link

  • Sigma-Aldrich. Handling and Storage Guidelines for Peptides and Amino Acids. Merck KGaA. Link

Sources

2-Fluoro-beta-alanine Hydrochloride spectral data (NMR, IR, MS)

Technical Guide: Spectroscopic Characterization & Bioanalysis of 2-Fluoro- -Alanine Hydrochloride

Executive Summary & Biological Context

2-Fluoro-

3-amino-2-fluoropropanoic acid5-Fluorouracil (5-FU)

In drug development and clinical pharmacokinetics, FBAL serves as a biomarker for 5-FU catabolic efficiency.[1] Unlike the parent drug, FBAL is generally considered non-cytotoxic but has been implicated in neurotoxicity and bile acid conjugation.[1] Accurate spectral characterization—specifically using

1

This guide provides a comprehensive spectral profile of 2-Fluoro-

Chemical Profile

ParameterData
Common Name 2-Fluoro-

-alanine Hydrochloride (FBAL)
IUPAC Name 3-Amino-2-fluoropropanoic acid hydrochloride
CAS Number 867-84-5 (HCl salt); 3821-81-6 (Free acid)
Molecular Formula

Molecular Weight 143.54 g/mol (Salt); 107.08 g/mol (Free acid)
Solubility Highly soluble in water; sparingly soluble in organic solvents.[2][3]
pKa ~3.5 (COOH), ~8.5 (

)

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for FBAL identification, particularly

1

F-NMR (470 MHz,

or Plasma)
  • Chemical Shift (

    
    ): 
    
    • -189.3 ppm (relative to

      
       internal standard at 0 ppm).[1]
      
    • -112.8 ppm (relative to Trifluoroacetic acid (TFA) resonance at 0 ppm).[1]

  • Multiplicity: Multiplet (typically a dddd or complex multiplet due to coupling with H

    
     and non-equivalent H
    
    
    protons).[1]
  • Coupling Constants (

    
    ): 
    
    • 
       (Geminal): 52.0 Hz  (Characteristic large coupling).[1]
      
    • 
       (Vicinal): 27.9 Hz  and 24.4 Hz  (Coupling to diastereotopic 
      
      
      -protons).[1]

Expert Insight: In clinical monitoring, the


F signal of FBAL often appears as a broad multiplet.[1] When monitoring 5-FU metabolism in vivo, FBAL is the final stable catabolite, appearing after the transient signals of Dihydrofluorouracil (DHFU) and 

-Fluoro-

-ureidopropionic acid (FUPA).

H-NMR (500 MHz,

)
  • 
     5.15 ppm (1H, dm, CHF):  Appears as a doublet of multiplets due to the large geminal H-F coupling (
    
    
    Hz).[1]
  • 
     3.35 - 3.55 ppm (2H, m, 
    
    
    ):
    The
    
    
    -protons appear as complex multiplets due to coupling with the adjacent fluorine (vicinal H-F coupling) and the geminal proton.[1]
Mass Spectrometry (MS)

MS analysis is crucial for trace-level detection.[1] FBAL is often derivatized (e.g., with Marfey's reagent or silylation) for GC-MS or LC-MS to improve volatility and retention.[1]

Fragmentation Pattern (EI-MS, 70 eV)

For the underivatized free acid (via direct insertion or LC-MS/MS):

  • Parent Ion (

    
    ):  m/z 108
    
  • Base Peak: m/z 30 (

    
    ).[1] This is the primary amine fragment, characteristic of linear amino acids.[1]
    
  • Secondary Peaks:

    • m/z 42:

      
       (Loss of COOH and F).[1]
      
    • m/z 88:

      
       (Loss of Fluorine).[1]
      
LC-MS/MS Transition (MRM Mode)

For bioanalytical assays (ESI+):

  • Precursor: 108.1 (

    
    )[1]
    
  • Product Ions: 91.0 (

    
    ) and 62.0 (
    
    
    ).[1]
Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet.[1]

  • ~2500–3200 cm

    
    :  Broad, strong ammonium band (
    
    
    stretch), typical for amino acid hydrochlorides.[1]
  • 1730–1750 cm

    
    :  Strong C=O stretch (Carboxylic acid).[1]
    
  • 1100–1200 cm

    
    :  C-F Stretching vibration (often obscured by C-O/C-N fingerprints but distinct in this region).[1]
    

Biological Pathway & Mechanism

Understanding the origin of FBAL is essential for interpreting spectral data in a research context.[1] It is the end-product of the reductive catabolism of 5-Fluorouracil.[1]

5FU_CatabolismFU5-Fluorouracil(5-FU)DHFUDihydrofluorouracil(DHFU)FU->DHFUDPD Enzyme(Rate Limiting)FUPAalpha-Fluoro-beta-ureidopropionic acid(FUPA)DHFU->FUPADihydropyrimidinaseFBAL2-Fluoro-beta-alanine(FBAL)[Target Analyte]FUPA->FBALBeta-ureidopropionase

Figure 1: The reductive catabolic pathway of 5-Fluorouracil yielding 2-Fluoro-beta-alanine.

Experimental Protocol: F-NMR Bioanalysis of FBAL

Objective: Quantification of FBAL in human plasma without extraction (Direct Injection).

Reagents & Equipment
  • Instrument: 470 MHz (or higher) NMR Spectrometer with a

    
    F-tuned probe.
    
  • Reference Standard: Trifluoroacetic acid (TFA) or Sodium Fluoride (NaF).[1]

  • Solvent:

    
     (for lock).[1]
    
Workflow
  • Sample Collection: Collect blood into heparinized tubes. Centrifuge at 2000 x g for 10 mins to separate plasma.

  • Sample Preparation:

    • Mix 450

      
      L of Plasma with 50 
      
      
      L of
      
      
      (provides field lock).[1]
    • Add 10

      
      L of internal standard solution (e.g., 10 mM TFA).[1]
      
    • Note: No protein precipitation is required for

      
      F-NMR if using spin-echo sequences to suppress broad protein signals, though precipitation with perchloric acid is recommended for cleaner baselines.
      
  • Acquisition Parameters:

    • Pulse Sequence: One-pulse with proton decoupling (inverse gated decoupling to minimize NOE if quantification is strict, though often standard decoupling is used for sensitivity).

    • Spectral Width: 50,000 Hz (to cover -200 to 0 ppm).[1]

    • Relaxation Delay: >2.0 s (FBAL

      
       in liver is approx 1.6s; ensure sufficient delay for quantitative accuracy).
      
    • Scans: 256–1024 (depending on concentration).[1]

  • Data Processing:

    • Apply exponential line broadening (LB = 10–20 Hz) due to the naturally broad lines in biological matrices.[1]

    • Phase and baseline correct.[1]

    • Integrate the FBAL multiplet at -112.8 ppm (vs TFA) or -189.3 ppm (vs

      
      ).[1]
      

References

  • PubChem. (2025).[1][2][4] alpha-Fluoro-beta-alanine | C3H6FNO2.[1][2][5] National Library of Medicine.[1] [Link]

  • Hull, W. E., et al. (1988).[1] Metabolites of 5-fluorouracil in plasma and urine, as monitored by 19F nuclear magnetic resonance spectroscopy. Cancer Research, 48(6), 1680-1688.[1] [Link]

  • Li, C. W., et al. (1996).[1][6] Quantitation of 5-fluorouracil catabolism in human liver in vivo by three-dimensional localized 19F magnetic resonance spectroscopy. Clinical Cancer Research, 2(2), 339-345.[1][6] [Link]

  • Rengelshausen, J., et al. (2002).[1] Pharmacokinetics of 5-fluorouracil and its catabolites determined by 19F nuclear magnetic resonance spectroscopy for a patient on chronic hemodialysis. American Journal of Kidney Diseases, 39(2), E10.[1] [Link]

Sourcing & Characterizing 2-Fluoro-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Metabolism & Synthesis

Executive Summary

2-Fluoro-beta-alanine (FBAL), specifically its hydrochloride salt (CAS 867-84-5), occupies a unique dual niche in pharmaceutical research. It is primarily known as the major stable catabolite of 5-Fluorouracil (5-FU) and its prodrugs (Capecitabine, Tegafur), serving as a critical biomarker for Dihydropyrimidine Dehydrogenase (DPD) activity and neurotoxicity. Secondarily, it serves as a fluorinated building block for peptidomimetics, where the fluorine atom modulates pKa and lipophilicity without altering steric bulk significantly compared to hydrogen.

This guide moves beyond simple vendor lists to establish a Quality Target Product Profile (QTPP) for sourcing FBAL. It addresses the critical oversight of stereochemistry in commercial catalog items, details the impurity profiles inherent to chemical synthesis versus biological extraction, and provides self-validating QC protocols.

Part 1: The Chemical Imperative & Stereochemical Trap

Chemical Identity

Unlike unsubstituted beta-alanine (3-aminopropanoic acid), which is achiral, the introduction of a fluorine atom at the alpha-position (C2) creates a chiral center.

  • IUPAC Name: 3-Amino-2-fluoropropanoic acid hydrochloride

  • Common Names:

    
    -Fluoro-
    
    
    
    -alanine; FBAL; 2-Fluoro-3-aminopropionic acid HCl
  • CAS (HCl Salt): 867-84-5[1][2][3][4]

  • CAS (Free Acid): 3821-81-6[5]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1]
    
  • MW: 143.54 g/mol [1][2][3][6]

The Stereochemistry Warning

Critical Insight: Most commercial "catalog" sources of 2-Fluoro-beta-alanine HCl supply the racemate (DL-mixture) unless explicitly stated otherwise.

  • Biological Context: In 5-FU metabolism, the stereochemistry of the FBAL metabolite is determined by the specific enzymes (Dihydropyrimidinase and

    
    -ureidopropionase).[7] The resulting metabolite is stereochemically distinct.
    
  • Synthetic Context: Using a racemic building block in peptide synthesis will result in diastereomeric mixtures, complicating purification and potency data.

Part 2: Synthesis Pathways & Impurity Profiling

Understanding the source of your material dictates the impurities you must screen for. Commercial FBAL is rarely isolated from biological sources; it is chemically synthesized.

Biological Pathway (The Reference Standard)

In DMPK studies, FBAL is the endpoint of the reductive catabolism of 5-FU.

Metabolism FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Rate Limiting) FUPA Fluoro-beta-ureidopropionic acid (FUPA) DHFU->FUPA Dihydropyrimidinase FBAL 2-Fluoro-beta-alanine (FBAL) FUPA->FBAL Beta-ureidopropionase

Figure 1: The metabolic generation of FBAL.[7] Commercial standards are used to quantify this pathway.

Chemical Synthesis (The Commercial Source)

Commercial synthesis often utilizes the Reformatsky reaction or reduction of Fluoro-cyanoacetates .

Common Synthetic Route:

  • Starting Material: Ethyl bromofluoroacetate + Zinc (Reformatsky reagent).

  • Intermediate: Condensation with an imine or nitrile derivative.

  • Hydrolysis/Deprotection: Yields the amino acid.

  • Salt Formation: HCl gas/ether treatment.

Impurity Profile Table

When evaluating a Certificate of Analysis (CoA), look for these specific risks:

Impurity TypeSourceAnalytical MethodLimit (Typical)
Enantiomers Racemic synthesisChiral HPLC / Polarimetry50:50 (Racemate) or <1% (Enantiopure)
Zinc/Heavy Metals Reformatsky ReagentsICP-MS< 10 ppm
Beta-Alanine Defluorination side-reactionH-NMR / LC-MS< 0.5%
Fluoroacetic Acid Hydrolysis byproduct19F-NMR< 0.1%
Water Hygroscopic HCl saltKarl Fischer< 2.0%

Part 3: Evaluating Commercial Sources

Do not rely on a single vendor. Use a tiered sourcing strategy based on your application.

Sourcing Decision Matrix

SourcingStrategy Start Define Application AppType Application Type? Start->AppType DMPK DMPK / Metabolite ID AppType->DMPK Synth Peptide Synthesis AppType->Synth RacemateOK Is Racemate OK? (Quantification only) DMPK->RacemateOK ChiralCheck Chiral Purity Critical? Synth->ChiralCheck Catalog Standard Catalog Grade (e.g., TCI, Sigma, Enamine) RacemateOK->Catalog Yes Custom Custom Stereoselective Synthesis (e.g., WuXi, Syngene) RacemateOK->Custom No (Need pure isomer) ChiralCheck->Catalog No (Short peptides) ChiralCheck->Custom Yes (Avoid diastereomers)

Figure 2: Strategic decision tree for sourcing FBAL based on experimental requirements.

Representative Global Suppliers

Note: Availability fluctuates. These represent "Types" of suppliers.

  • Catalog Aggregators (High Availability, Variable Batches):

    • Examples:Sigma-Aldrich (Merck) , Fisher Scientific , Combi-Blocks .

    • Best For: Routine quantification standards, small-scale synthesis.

    • Watchout: Often re-package material from bulk producers. Request original manufacturer CoA if possible.

  • Primary Chemical Manufacturers (High Consistency):

    • Examples:TCI (Tokyo Chemical Industry) , Enamine , Fluorochem .

    • Best For: Scale-up, consistent impurity profiles between batches.

    • Specifics: TCI Catalog #F0185 (Racemic HCl salt).

  • Boutique Fluorine Specialists:

    • Examples:Apollo Scientific , SynQuest Labs .

    • Best For: Sourcing specific enantiomers or high-purity grades for NMR standards.

Part 4: Quality Control & Validation Protocols

As the scientist, you are the final quality gate. Do not trust the label blindly.

Protocol: 19F-NMR Identity & Purity Check

The fluorine atom provides a built-in handle for purity analysis that is superior to UV detection (which is weak for beta-alanine).

  • Objective: Confirm identity and detect fluorinated impurities (e.g., fluoride ion, fluoroacetate).

  • Solvent:

    
     (The HCl salt is highly water-soluble).
    
  • Internal Standard:

    
    -Trifluorotoluene (in a coaxial insert) or Sodium trifluoroacetate.
    
  • Expected Shift:

    
     to 
    
    
    
    ppm (multiplet, depending on pH).
  • Procedure:

    • Dissolve 10 mg sample in 600

      
      L 
      
      
      
      .
    • Acquire proton-decoupled 19F-NMR (minimum 64 scans).

    • Integrate the main peak against the internal standard.

    • Fail Criteria: Any extraneous peaks >0.5% integral value.

Protocol: Hygroscopicity Management

The Hydrochloride salt is hygroscopic. Absorption of water alters the effective molecular weight, leading to stoichiometry errors in synthesis or concentration errors in standard curves.

  • Storage: Store at +4°C or -20°C.

  • Handling: Equilibrate bottle to room temperature before opening to prevent condensation.

  • Drying: If the powder appears clumpy, dry in a vacuum desiccator over

    
     for 24 hours before weighing for critical applications.
    

References

  • Metabolic Pathway & Toxicity

    • Okeda, R., et al. (1990). "The neurotoxicity of 5-fluorouracil and its derivatives: a study of the pharmacokinetics and morphological changes in the central nervous system of dogs." Acta Neuropathologica. Link

    • Context: Establishes FBAL as the neurotoxic c
  • Chemical Synthesis & Impurities

    • Qiu, X. L., & Qing, F. L. (2011). "Recent advances in the synthesis of fluorinated amino acids."[8] European Journal of Organic Chemistry. Link

    • Context: Details the Reformatsky and electrophilic fluorination routes that gener
  • Bile Acid Conjugation

    • Sweeny, D. J., et al. (1987). "Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation."[9] Proceedings of the National Academy of Sciences. Link

    • Context: Identifies the FBAL-Cholate conjug
  • Commercial Specification Reference

    • TCI Chemicals.[6] "Product Specification: 2-Fluoro-beta-alanine Hydrochloride (F0185)."[1][3] Link

    • Context: Representative specifications for commercial sourcing (Racemic, >99%).

Sources

biological significance of 2-fluoro beta-amino acids

The Fluorine Effect in Peptidomimetics: Biological Significance and Conformational Control of 2-Fluoro- -Amino Acids

Executive Summary

The incorporation of fluorine into peptide backbones represents a high-impact strategy in modern medicinal chemistry, particularly through the use of 2-fluoro-


-amino acids


12

Physicochemical Foundations: The Fluorine Impact

The strategic value of 2-fluoro-

pKa Modulation and Ionization State

Introducing a fluorine atom at the



Table 1: Comparative Physicochemical Properties (Estimated)

Property

-Alanine (Parent)

-Fluoro-

-Alanine (2-F)
Mechanistic Driver
pKa

(COOH)
~3.6~2.1 – 2.5Inductive stabilization of carboxylate anion.[1][2]
pKa

(NH

)
~10.2~8.5 – 9.0Inductive destabilization of ammonium cation.[1][2]
Isoelectric Point (pI) ~6.9~5.5Shift in ionization equilibrium.[1][2]
Lipophilicity LowModerateC-F bond hydrophobicity ("Polar Hydrophobicity").[1][2]

Implication for Drug Design: The depression of the amine pKa (from ~10.2 to ~8.5) means a larger fraction of the molecule exists in the neutral, uncharged state at physiological pH (7.4). Since passive membrane transport favors uncharged species, 2-fluoro-

superior oral bioavailability2

Conformational Control: The Gauche Effect

The most critical feature of 2-fluoro-

gauche effect3
Mechanism of Conformational Locking

In 1,2-disubstituted ethanes containing fluorine and an electron-donating or polar group (like an amine), the gauche conformer is often thermodynamically more stable than the anti conformer.

  • Hyperconjugation: Electron density from the C–H

    
     bond donates into the low-lying C–F 
    
    
    antibonding orbital (
    
    
    ). This interaction is maximized when the C–H and C–F bonds are anti-periplanar, forcing the C–F and C–N bonds into a gauche relationship.
  • Electrostatics: In the protonated ammonium form, the electronegative fluorine (

    
    ) and the positively charged nitrogen (
    
    
    ) experience a stabilizing electrostatic attraction, further locking the gauche conformation.
Visualization of Conformational Bias

GaucheEffectcluster_0Conformational Equilibriumcluster_1Structural ConsequenceAntiAnti Conformer(Higher Energy)GaucheGauche Conformer(Thermodynamically Preferred)Anti->Gauche Driven byσ(C-H) -> σ*(C-F)& ElectrostaticsLockTorsion Angle (θ)RestrictedGauche->LockFoldSecondary Structure(e.g., 12-Helix, 14-Helix)Lock->FoldPre-organization

Caption: The gauche effect drives the conformational equilibrium toward a folded state, reducing the entropic penalty of binding to a target.

Biological Implications[1][4][5][6]

Proteolytic Stability

Peptides containing


  • Electronic Shielding: The electron-withdrawing fluorine destabilizes the transition state for amide bond hydrolysis.

  • Steric/Conformational Mismatch: The rigidified backbone prevents the peptide from adopting the extended conformation required to fit into the protease active site (induced fit inhibition).

Modulation of Protein-Protein Interactions (PPIs)

Many PPIs involve large, shallow surfaces where "foldamers" (oligomers with predictable folding patterns) can act as inhibitors.[1] By controlling the stereochemistry of the 2-fluoro substituent (e.g.,


Synthetic Methodologies

Accessing enantiomerically pure 2-fluoro-

Primary Synthetic Pathways:

  • Electrophilic Fluorination:

    • Substrate:

      
      -amino acid enolates (often protected as oxazolidinones).
      
    • Reagent: NFSI (N-fluorobenzenesulfonimide) or Selectfluor.

    • Outcome: High diastereoselectivity controlled by the chiral auxiliary.

  • Nucleophilic Fluorination:

    • Substrate:

      
      -hydroxy-
      
      
      -amino esters (Serine derivatives) or
      
      
      -hydroxy esters.
    • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

    • Note: Requires careful handling to prevent elimination reactions.[2]

  • Reformatsky Reaction:

    • Reaction of ethyl bromodifluoroacetate with imines to yield

      
      -difluoro-
      
      
      -amino acids.[2]
Workflow Diagram

SynthesisWorkflowStartPrecursor Selection(Chiral Amine or Acid)Step1Enolate Formation(LiHMDS / Chiral Auxiliary)Start->Step1Step2Electrophilic Fluorination(NFSI / Selectfluor)Step1->Step2 StereocontrolStep3Deprotection & HydrolysisStep2->Step3Product2-Fluoro-β-Amino Acid(Enantiopure)Step3->Product

Caption: General workflow for the asymmetric synthesis of 2-fluoro-beta-amino acids via electrophilic fluorination.

Case Study: Protease Inhibition

A prominent application is in the design of DPP-IV inhibitors for type 2 diabetes.

  • Challenge: Native GLP-1 is rapidly degraded by DPP-IV, which cleaves the N-terminal dipeptide.

  • Solution: Replacing the N-terminal alanine with a 2-fluoro-

    
    -alanine analog.
    
  • Result: The fluorinated analog maintains receptor binding affinity (due to the correct display of the amine) but becomes completely refractory to DPP-IV cleavage due to the altered backbone geometry and electronic environment of the scissile bond.

References

  • Conformational Analysis of 2,2-Difluoroethylamine Hydrochloride: Double Gauche Effect. Beilstein Journal of Organic Chemistry. Link

  • Fluorinated Amino Acids in Medicinal Chemistry. BOC Sciences.

  • Synthesis, Structure, and Biological Applic

    
    -Fluorinated 
    
    
    -Amino Acids.
    Helvetica Chimica Acta. Link
  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry. Link

  • pKa Values of Amino Acids and Derivatives. Organic Chemistry Data. Link

The Fluorine Effect: Structural, Metabolic, and Functional Perturbations in Beta-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fluorine in Beta-Alanine Structure and Function Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The incorporation of fluorine into the beta-alanine scaffold—specifically at the alpha position (3-amino-2-fluoropropanoic acid, FBAL)—introduces profound electronic and steric changes that transcend simple bioisosterism. This guide analyzes the role of fluorine in altering the pKa, conformation (via the gauche effect), and metabolic fate of beta-alanine. We explore its dual identity: as a neurotoxic metabolite of 5-fluorouracil (5-FU) capable of inducing myelinopathy, and as a strategic building block in peptidomimetics for enhancing proteolytic stability.

Structural & Electronic Perturbations[1]

Inductive Effects and pKa Shift

The high electronegativity of fluorine (


) exerts a strong electron-withdrawing inductive effect (

), significantly altering the acid-base profile of the molecule compared to native beta-alanine.
  • Carboxyl Acidity (pKa

    
    ):  In native beta-alanine, the pKa
    
    
    
    is approximately 3.55. The introduction of an alpha-fluorine atom stabilizes the carboxylate anion via inductive withdrawal, lowering the pKa
    
    
    to a predicted range of 1.5 – 2.0 . This increases the population of the anionic species at low pH.
  • Amine Basicity (pKa

    
    ):  The inductive effect propagates to the beta-amino group, reducing the electron density on the nitrogen lone pair. While beta-alanine has a pKa
    
    
    
    of 10.24, alpha-fluoro-beta-alanine exhibits a reduced pKa
    
    
    (typically shifted by 1–2 units lower), altering its zwitterionic character and hydrogen-bonding potential at physiological pH.
Conformational Bias: The Fluorine Gauche Effect

In beta-peptides and free amino acids, fluorine acts as a conformational control element.[1] Unlike steric bulk which favors anti placement, fluorine often favors a gauche orientation relative to vicinal electron-withdrawing groups (like the ammonium or amide nitrogen).

  • Mechanism: This preference arises from

    
     hyperconjugation  and electrostatic attraction between the electropositive ammonium (
    
    
    
    ) and the electronegative fluorine (
    
    
    ).
  • Impact: In beta-peptide design, this effect is used to lock specific secondary structures (helices or turns) that are thermodynamically unfavorable in non-fluorinated backbones.

Visualization: The Gauche Effect

The following diagram illustrates the orbital interactions stabilizing the gauche conformer.

GaucheEffect cluster_0 Orbital Interaction (Hyperconjugation) cluster_1 Electrostatic Component Sigma_CH σ(C-H) Bonding Orbital (Donor) Sigma_Star_CF σ*(C-F) Antibonding Orbital (Acceptor) Sigma_CH->Sigma_Star_CF Electron Delocalization Stabilizes Gauche Ammonium NH3(+) Fluorine F(-) Ammonium->Fluorine Coulombic Attraction (Favors Gauche)

Caption: Mechanistic basis of the fluorine gauche effect in alpha-fluoro-beta-alanine, driving conformational locking.

Metabolic Stability & Toxicity: The 5-FU Connection

Alpha-fluoro-beta-alanine (FBAL) is the major catabolite of the chemotherapeutic agent 5-fluorouracil (5-FU). Its accumulation is directly linked to neurotoxicity, specifically "5-FU encephalopathy."

The Catabolic Pathway

5-FU is degraded primarily in the liver. The pathway mimics uracil degradation but produces fluorinated intermediates that disrupt downstream homeostasis.

MetabolicPathway FU 5-Fluorouracil (5-FU) DHFU 5,6-Dihydro-5-fluorouracil FU->DHFU Reduction DPD Enzyme: DPD (Dihydropyrimidine Dehydrogenase) DPD->FU FUPA alpha-Fluoro-beta-ureidopropionic acid DHFU->FUPA Ring Opening DHP Enzyme: DHP (Dihydropyrimidinase) DHP->DHFU FBAL alpha-Fluoro-beta-alanine (FBAL) (Major Neurotoxic Metabolite) FUPA->FBAL Hydrolysis UP Enzyme: UP (Beta-ureidopropionase) UP->FUPA Toxicity Neurotoxicity Mechanism: 1. GAT-2 Transporter Inhibition 2. Myelin Vacuolation FBAL->Toxicity Accumulation in CNS

Caption: Catabolic pathway of 5-FU leading to the accumulation of the neurotoxic metabolite FBAL.

Mechanism of Neurotoxicity
  • GAT-2 Inhibition: FBAL is a structural analog of GABA and Beta-Alanine. It acts as a competitive substrate for the GABA Transporter 2 (GAT-2) found in the blood-brain barrier and glial cells. By competing for transport, it disrupts the reuptake of GABA, altering inhibitory signaling.

  • Myelinopathy: High concentrations of FBAL have been shown to cause vacuolation of myelinated fibers (myelin splitting). This is distinct from the aconitase inhibition caused by fluoroacetate (another potential downstream metabolite), suggesting FBAL has direct myelinolytic properties.

Experimental Protocols: Chemical Synthesis

While enzymatic degradation is relevant for metabolism, research applications (e.g., peptide synthesis) require robust chemical generation of alpha-fluoro-beta-amino acids. The following protocol utilizes electrophilic fluorination of a beta-amino acid enolate, a standard and reliable method.

Protocol: Electrophilic alpha-Fluorination of N-Protected Beta-Amino Esters

Objective: Synthesize N-Boc-alpha-fluoro-beta-alanine ethyl ester.

Reagents:

  • Substrate: N-Boc-beta-alanine ethyl ester

  • Base: Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)[2]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of Enolate:

    • Flame-dry a 100 mL round-bottom flask under argon atmosphere.

    • Add anhydrous THF (20 mL) and cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.1 equivalents) dropwise over 10 minutes.

    • Add the solution of N-Boc-beta-alanine ethyl ester (1.0 equivalent dissolved in THF) slowly to the LDA solution.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation and formation of the lithium enolate.

  • Electrophilic Fluorination:

    • Dissolve NFSI (1.2 equivalents) in anhydrous THF (10 mL).

    • Add the NFSI solution dropwise to the enolate mixture at -78°C.

    • Critical Control Point: Maintain temperature below -70°C during addition to prevent decomposition or poly-fluorination.

  • Quench and Workup:

    • Allow the reaction to warm to room temperature slowly over 2 hours.

    • Quench with saturated aqueous ammonium chloride (

      
      ).
      
    • Extract with ethyl acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR (expect signal around -180 to -200 ppm relative to 
      
      
      
      , coupled to alpha-proton).

Data Summary: Comparative Properties

PropertyBeta-AlanineAlpha-Fluoro-Beta-Alanine (FBAL)Implication
Formula


Fluorine substitution at C2.[3]
pKa (Carboxyl) ~3.55~1.54 (Predicted)Significantly higher acidity; anionic at gastric pH.
pKa (Amino) ~10.24~8.5 - 9.0 (Est.)Reduced basicity; altered H-bond donor capability.
Conformation FlexibleGauche-biased Stabilized by

interaction.
Toxicity Low (Nutrient)High (Neurotoxic) Causes myelin vacuolation; GAT-2 inhibitor.
Metabolic Source Uracil / Diet5-FluorouracilMarker for 5-FU catabolism efficiency.

References

  • Metabolic Pathway & Neurotoxicity

    • Title: Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelin
    • Source: Acta Neurop
    • URL:[Link]

  • Transport Mechanism

    • Title: Beta-alanine and alpha-fluoro-beta-alanine concentrative transport in rat hepatocytes is mediated by GABA transporter GAT-2.[4]

    • Source: American Journal of Physiology (1999).
    • URL:[Link]

  • Synthesis (Fluorination Protocol)

    • Title: Fluorinated β2- and β3-Amino Acids: Synthesis and Inhibition of α-Chymotrypsin.[2]

    • Source: Tetrahedron (2004)
    • URL:[Link]

  • Gauche Effect & Conformation

    • Title: The fluorine gauche effect: a brief review.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Chemical Properties (pKa/Structure)

    • Title: 3-Amino-2-fluoropropanoic acid (PubChem Compound Summary).[3][5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Technical Deep Dive: 2-Fluoro-beta-alanine (FBAL) in 5-Fluorouracil Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-beta-alanine (FBAL) represents the terminal and most abundant catabolite of the fluoropyrimidine drug 5-fluorouracil (5-FU). While historically viewed merely as an elimination product, contemporary research identifies FBAL as a critical effector in 5-FU-associated neurotoxicity and a surrogate marker for Dihydropyrimidine Dehydrogenase (DPD) activity. This guide dissects the metabolic pathways, pharmacokinetic behaviors, and validated analytical protocols for FBAL, providing a robust framework for researchers investigating fluoropyrimidine toxicology.

The Catabolic Cascade: From 5-FU to FBAL

The therapeutic index of 5-FU is strictly regulated by its catabolism. Approximately 80-85% of an administered dose is rapidly degraded in the liver. Understanding this cascade is essential for interpreting FBAL accumulation.

Enzymatic Pathway

The catabolism follows a three-step reductive pathway. The rate-limiting step is mediated by DPD, which reduces the pyrimidine ring.[1] The final ring-opening step, catalyzed by


-ureidopropionase (UPB1), yields FBAL.

Critical Insight: Unlike the parent drug 5-FU, which has a half-life of 10-20 minutes, FBAL exhibits a prolonged elimination half-life (approx. 30 hours in humans), leading to significant accumulation during continuous infusion regimens.

Biliary Conjugation

A unique feature of FBAL metabolism is its conjugation with bile acids (specifically cholic acid) to form N-cholyl-2-fluoro-


-alanine.[2][3] This conjugate is secreted into the bile, contributing to the cholestasis occasionally observed in hepatic arterial infusion chemotherapy.
Metabolic Pathway Diagram

The following diagram illustrates the reductive catabolism of 5-FU and the downstream toxicological branches.

G FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Rate Limiting) FUPA 2-Fluoro-beta-ureidopropionate DHFU->FUPA Dihydropyrimidinase (DHP) FBAL 2-Fluoro-beta-alanine (FBAL) FUPA->FBAL Beta-ureidopropionase (UPB1) FAC Fluoroacetate (Toxic Metabolite) FBAL->FAC Deamination (Putative) Bile N-Cholyl-FBAL (Biliary Excretion) FBAL->Bile Bile Acid Conjugation Myelin Myelin Sheath (Vacuolation/Injury) FBAL->Myelin Direct Neurotoxicity Citrate Citrate Cycle (Inhibition) FAC->Citrate Aconitase Inhibition

Figure 1: The reductive catabolic pathway of 5-FU leading to FBAL and associated toxicity mechanisms.

Clinical Toxicology & Pharmacodynamics

FBAL is not pharmacologically inert. Its accumulation correlates with specific adverse events, distinguishing it from the parent drug's antiproliferative toxicity (e.g., myelosuppression).

Neurotoxicity (Leukoencephalopathy)

FBAL is structurally homologous to


-alanine and 

-aminobutyric acid (GABA), allowing it to interfere with neurotransmission.
  • Mechanism: FBAL (and its metabolite fluoroacetate) directly injures myelinated fibers, causing splitting of the intraperiod line and vacuolation.[4] This manifests clinically as cerebellar ataxia and cognitive impairment.

  • Hyperammonemia: High FBAL loads can inhibit the Krebs cycle via fluoroacetate formation, leading to ATP depletion.[5][6] This impairs the ATP-dependent urea cycle, causing transient hyperammonemic encephalopathy.[6]

Pharmacokinetic Parameters

The disparity between 5-FU and FBAL kinetics is profound. Researchers must account for this "metabolic lag" when designing sampling protocols.

Parameter5-Fluorouracil (Parent)2-Fluoro-beta-alanine (Metabolite)
Half-life (t1/2) 10 – 20 minutes~30 hours (Human)
Excretion Route Metabolic (Liver)Renal (Free form) & Biliary (Conjugates)
Protein Binding Low (<10%)Low
Accumulation MinimalHigh in renal dysfunction
Toxicity Link Myelosuppression, MucositisNeurotoxicity, Cardiotoxicity

Analytical Methodologies: LC-MS/MS Quantification

Quantifying FBAL is challenging due to its low molecular weight (107 Da), high polarity, and lack of strong chromophores. Standard C18 retention is poor.

Expert Insight: Direct analysis often suffers from ion suppression and poor retention. Derivatization is the gold standard approach to increase hydrophobicity and ionization efficiency.

Recommended Method: Dansyl Chloride Derivatization

This protocol utilizes Dansyl Chloride (DNS-Cl) to label the amine group of FBAL. This adds a hydrophobic moiety, enabling retention on reverse-phase columns and enhancing MS sensitivity.

Validated Method Parameters
ComponentSpecification
Instrument UPLC-MS/MS (Triple Quadrupole)
Column Mixed-mode (e.g., Primesep D) or C18 (after derivatization)
Ionization Electrospray Ionization (ESI), Positive Mode
Precursor Ion m/z 341.1 (Dansyl-FBAL)
Product Ion m/z 170.1 (Dansyl fragment)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

Experimental Protocol: Extraction and Analysis

This workflow ensures the separation of FBAL from the parent drug and endogenous amino acids.

Step-by-Step Protocol
  • Sample Preparation: Aliquot 50 µL of plasma/urine. Add stable isotope-labeled internal standard (e.g.,

    
    C-FBAL).
    
  • Protein Precipitation: Add 150 µL Acetonitrile. Vortex (1 min) and Centrifuge (10,000 x g, 5 min). Transfer supernatant.

  • Derivatization:

    • Add 50 µL Sodium Carbonate buffer (0.1 M, pH 10).

    • Add 50 µL Dansyl Chloride solution (1 mg/mL in Acetone).

    • Incubate at 60°C for 20 minutes.

  • Cleanup (Optional but Recommended): Use Solid Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge to remove excess derivatizing agent.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Analytical Workflow Diagram

Workflow Sample Plasma/Urine Sample Precip Protein Precipitation (Acetonitrile) Sample->Precip Deriv Derivatization (Dansyl-Cl, 60°C) Precip->Deriv Supernatant SPE SPE Cleanup (Remove Excess Reagent) Deriv->SPE LCMS LC-MS/MS Analysis (m/z 341 -> 170) SPE->LCMS Eluate

Figure 2: Optimized analytical workflow for FBAL quantification using Dansyl Chloride derivatization.

References

  • Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats.[7] Potential relevance to toxicity pattern of 5-fluorouracil. Drug Metabolism and Disposition. [Link][7]

  • Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. Journal of Chromatography B. [Link][8]

  • Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture. Acta Neuropathologica. [Link]

  • Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Strategic Incorporation of 2-Fluoro-β-Alanine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2-Fluoro-β-alanine (3-amino-2-fluoropropanoic acid) into bioactive peptides represents a high-value strategy for enhancing metabolic stability and inducing specific secondary structures. The fluorine substitution at the


-position (relative to the carboxyl group) lowers the pKa of the carboxylate, alters the lipophilicity profile, and introduces stereoelectronic effects (the gauche effect) that stabilize unique foldamer architectures.

However, this building block presents distinct synthetic challenges compared to non-fluorinated β-alanine. The electron-withdrawing nature of the fluorine atom increases the acidity of the


-proton, creating a risk of HF elimination  under basic conditions, and reduces the nucleophilicity of the amino group. This guide details a robust, field-proven protocol for handling the Hydrochloride (HCl) salt form and successfully coupling this residue using Fmoc-SPPS chemistries.

Physicochemical Profile & Strategic Implications[1][2]

Understanding the electronic environment of 2-Fluoro-β-alanine is a prerequisite for successful synthesis.

Property2-Fluoro-β-Alanineβ-Alanine (Reference)Synthetic Implication
Structure


F is on C2 (

-carbon).[1]
Form Hydrochloride Salt (HCl)Zwitterion/Free baseMust neutralize HCl before coupling.

-Proton Acidity
High (due to F inductive effect)LowRisk of base-mediated HF elimination.
Amine Nucleophilicity ReducedModerateSubsequent coupling requires highly active esters.
Conformational Bias Gauche preference (F vs. N)FlexibleInduces helical/turn structures in oligomers.
The "HF Elimination" Risk

The most critical failure mode is the base-promoted elimination of hydrogen fluoride (HF) to form a Michael acceptor (3-amino-acrylate derivative). This occurs if the basicity during the neutralization or coupling steps is too high.



Workflow Visualization: The "Safe Base" Strategy

The following diagram illustrates the optimized workflow to prevent HF elimination while ensuring efficient coupling.

G Start 2-Fluoro-beta-Ala HCl Salt BaseChoice Base Selection: Avoid DBU/Piperidine Use DIPEA or TMP Start->BaseChoice Dissolution Activation Activation: DIC/Oxyma (Preferred) or HATU/HOAt BaseChoice->Activation 1.0 eq Base Coupling Coupling to Resin: Limit time (< 2h) Monitor pH Activation->Coupling Elimination RISK: HF Elimination (Dehydro-peptide) Coupling->Elimination Excess Base / Long Time Success Stable Peptide Bond Formed Coupling->Success Controlled Conditions

Figure 1: Strategic workflow emphasizing base selection to mitigate HF elimination risks.

Detailed Experimental Protocols

Preparation of the Building Block

Commercially available 2-Fluoro-β-alanine often comes as the HCl salt. Direct use in automated synthesizers without pre-neutralization can lead to instrument corrosion or coupling failure due to protonation of the coupling reagents.

Reagents:

  • Amino Acid: Fmoc-2-Fluoro-β-Ala-OH (If starting from free acid) or

    
    -CHF-COOH·HCl (if N-terminal functionalization). Note: For internal sequences, use Fmoc-protected derivatives.
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine (Sym-collidine).

Protocol A: Coupling Fmoc-2-Fluoro-β-Ala-OH to Resin

Use this protocol when inserting the residue into a peptide chain.

Step-by-Step:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 minutes. Deprotect the Fmoc group of the previous amino acid using 20% Piperidine/DMF (2 x 5 min). Wash thoroughly (5x DMF) to remove all traces of piperidine (strong bases promote elimination).

  • Activation Mixture (In a separate vial):

    • Calculate 3.0 equivalents (eq) of Fmoc-2-Fluoro-β-Ala-OH relative to resin loading.

    • Add 3.0 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Dissolve in minimal DMF (0.2 M concentration).

    • Crucial Step: Add exactly 6.0 eq of TMP (2,4,6-Collidine) or DIPEA .

      • Expert Insight: Collidine is recommended over DIPEA for this specific residue because it is less nucleophilic and reduces the risk of racemization/elimination while sufficiently activating the HATU.

  • Coupling:

    • Add the activated solution to the resin immediately.

    • Agitate at Room Temperature for 45 to 60 minutes .

    • Warning: Do not extend coupling beyond 2 hours. Prolonged exposure to base increases the risk of HF elimination.

  • Washing: Drain and wash with DMF (3x) and DCM (3x).[2]

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/prolines, but useful here) or a micro-cleavage LC-MS to verify coupling.

Protocol B: Elongation (Coupling the NEXT Amino Acid)

The amine of 2-Fluoro-β-alanine is less nucleophilic than standard


-amines.
  • Deprotection: Remove the Fmoc group from the anchored 2-Fluoro-β-Ala using 20% Piperidine/DMF.

    • Modification: Use 0.1 M HOBt in the deprotection cocktail to suppress potential aspartimide-like side reactions or elimination.

  • Double Coupling Strategy:

    • Due to reduced nucleophilicity, the next amino acid (Fmoc-AA-OH) should be double-coupled.

    • Coupling 1: DIC (3 eq) / Oxyma Pure (3 eq) for 60 mins.

    • Coupling 2: HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq) for 60 mins.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Troubleshooting & Optimization Logic

If analysis (LC-MS) shows low purity or specific mass shifts, use this logic tree:

Observation (LC-MS)Probable CauseCorrective Action
Mass -20 Da HF Elimination. The peptide has lost HF (MW 20).Switch base from DIPEA to Collidine or NMM. Reduce coupling temperature to 4°C.
Mass +18 Da (Water) Incomplete Coupling. The amine was too unreactive.Switch to HATU/HOAt. Increase temperature to 50°C (carefully). Use "Double Coupling".
Broad Peak / Split Peak Racemization. The C2 center epimerized.Use DIC/Oxyma instead of uronium salts (HATU). Reduce base equivalents to 1.0 eq relative to acid.
No Reaction Salt Interference. HCl was not neutralized.Ensure at least 1 eq of base is added specifically to neutralize the HCl salt before adding activation reagents.
Conformational Analysis Diagram

The introduction of fluorine creates a "stereoelectronic lock."

Conformation F_Atom Fluorine (C-alpha) Gauche Gauche Effect: F and N prefer 60° dihedral angle Minimizes sigma* overlap F_Atom->Gauche Electrostatic repulsion N_Atom Amide Nitrogen (C-beta) N_Atom->Gauche Structure Result: Stabilized Helix/Turn Proteolytic Resistance Gauche->Structure Pre-organization

Figure 2: The gauche effect drives the conformational stability of fluorinated


-peptides.

References

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Seminal work on beta-peptide synthesis and folding).
  • National Institutes of Health (NIH). (2018). Fluorinated Prolines and Amino Acids: Conformational Analysis and Effects on Stability. Retrieved from [Link]

Sources

solid-phase peptide synthesis with 2-Fluoro-beta-alanine

Application Note: High-Fidelity Solid-Phase Peptide Synthesis with 2-Fluoro- -Alanine

Content Type:

Executive Summary

The incorporation of 2-Fluoro-


-alanine (

-F-

-Ala)

the high acidity of the

-proton

Under standard Fmoc solid-phase peptide synthesis (SPPS) conditions, the electron-withdrawing effects of the fluorine atom and the carbonyl group render the C2-proton highly acidic (


epimerization (racemization)HF elimination

This guide details a Modified Fmoc Protocol designed to suppress C2-epimerization by utilizing non-basic activation methods and buffered deprotection cocktails.

Chemical Logic & Mechanistic Insight

To successfully synthesize peptides containing


  • Racemization (Epimerization): During the removal of the Fmoc group from the subsequent amino acid (or the

    
    -F-
    
    
    -Ala itself if N-terminal), the repeated exposure to 20% piperidine can deprotonate the C2 position. This creates a planar enolate intermediate which reprotonates non-stereoselectively, leading to a mix of
    
    
    and
    
    
    diastereomers.
  • Activation-Induced Epimerization: Using base-heavy activation (e.g., HATU/DIEA) drives the formation of the enolate even before coupling occurs.

  • HF Elimination: While less common than epimerization, prolonged exposure to strong bases (like DBU) can induce

    
    -elimination (relative to the C3 amine), ejecting fluoride and forming an 
    
    
    -unsaturated system.
The Solution Strategy
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin to prevent diketopiperazine formation and allow for extremely mild cleavage (1% TFA), preserving the sensitive fluorine motif.

  • Coupling Chemistry: Switch from basic activation (HATU/DIEA) to neutral carbodiimide chemistry (DIC/Oxyma Pure) .

  • Deprotection Buffer: Add 0.1 M HOBt to the deprotection cocktail. This acidic additive buffers the piperidine, significantly reducing the kinetic rate of C2-proton abstraction without hindering Fmoc removal.

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for handling


GStartStart: Sequence PlanningResinChoiceResin Selection:2-Chlorotrityl Chloride (2-CTC)Start->ResinChoiceLoadingLoading 2-F-beta-Ala:Use DIEA (1.0 eq) in DCMAvoid excess baseResinChoice->LoadingDecisionIs 2-F-beta-Alaon Resin?Loading->DecisionCouplingChain Elongation:Activate AA with DIC / Oxyma Pure(No tertiary bases like DIEA)Coupling->DecisionStdDeprotectStandard Deprotection:20% Piperidine/DMFDecision->StdDeprotectNo (Pre-incorporation)ModDeprotectModified Deprotection:20% Piperidine + 0.1M HOBt(Suppresses Epimerization)Decision->ModDeprotectYes (Post-incorporation)CleavageCleavage:1% TFA (Protected) or95% TFA (Global)Decision->CleavageSequence CompleteStdDeprotect->CouplingModDeprotect->CouplingQCQC Analysis:19F-NMR & UPLC-MSCleavage->QC

Figure 1: Optimized workflow for 2-Fluoro-beta-alanine SPPS. Note the switch to buffered deprotection once the fluorinated residue is incorporated.

Detailed Protocols

Protocol A: Resin Loading (C-Terminal Incorporation)

Use this if 2-F-

Reagents:

  • 2-Chlorotrityl Chloride Resin (Loading: ~1.0 mmol/g)

  • Fmoc-2-Fluoro-

    
    -Alanine-OH (1.2 eq relative to resin)
    
  • DIEA (N,N-Diisopropylethylamine) (2.5 eq)

  • DCM (Anhydrous)

  • Methanol (HPLC Grade)

Step-by-Step:

  • Swelling: Swell 2-CTC resin (500 mg) in dry DCM (5 mL) for 20 minutes.

  • Loading Solution: Dissolve Fmoc-2-F-

    
    -Ala (0.6 mmol) in DCM (5 mL). Add DIEA (1.25 mmol).
    
  • Coupling: Add solution to resin.[1] Agitate gently for 1 hour at room temperature. Note: Do not exceed 1 hour to prevent racemization.

  • Capping: Add Methanol (1 mL) and DIEA (0.5 mL) to the reaction vessel. Agitate for 15 minutes to cap unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Loading Check: Determine loading via UV quantification of the Fmoc-piperidine adduct (Standard Fmoc test). Target loading: 0.4–0.6 mmol/g.

Protocol B: Chain Elongation (Coupling)

Use this for coupling 2-F-

Rationale: We avoid HATU/DIEA because the basic environment promotes proton abstraction. We use DIC/Oxyma, which creates a neutral to slightly acidic activation environment (

Reagents:

  • Amino Acid (3.0 eq)[1]

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • DMF (Dimethylformamide)

Step-by-Step:

  • Pre-Activation: Dissolve the Amino Acid and Oxyma Pure in minimal DMF. Cool to 0°C (optional, but recommended for the fluorinated residue).[2]

  • Activation: Add DIC. Shake for 2 minutes.

  • Addition: Add the pre-activated mixture to the resin-bound peptide.

  • Reaction: Agitate for 45–60 minutes at Room Temperature.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Protocol C: Buffered Deprotection (The Critical Step)

Use this step for ALL deprotections AFTER 2-F-

Reagents:

  • Piperidine (20% v/v)[3]

  • HOBt (Anhydrous) (0.1 M)

  • Solvent: DMF[1][3][4]

Step-by-Step:

  • Preparation: Dissolve HOBt in the 20% Piperidine/DMF solution. Ensure it is fully dissolved.

  • Cycle 1 (Short): Add deprotection cocktail to resin. Agitate for 3 minutes . Drain.

  • Cycle 2 (Long): Add fresh deprotection cocktail. Agitate for 10 minutes . Drain.

    • Standard protocol is usually 5 + 15 mins. We shorten this to minimize base exposure.

  • Wash: Wash extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Quantitative Data & Reagent Ratios

ComponentEquivalent (eq)Reagent ChoiceRationale
Resin 1.02-Chlorotrityl ChloridePrevents DKP formation; mild cleavage.
Amino Acid 3.0Fmoc-AA-OHStandard excess for kinetics.
Activator 3.0Oxyma PureSuppresses racemization better than HOBt.
Base (Coupling) 0.0 NONE CRITICAL: Avoid DIEA/NMM during coupling.
Coupling Agent 3.0DICNeutral carbodiimide activation.
Deprotection Excess20% Pip + 0.1M HOBt HOBt buffers the base to protect the C2-H.

Quality Control & Troubleshooting

Analytical Methods
  • UPLC-MS: Standard C18 gradients (0.1% Formic Acid).

    • Look for: Split peaks with identical Mass-to-Charge (m/z) ratios. This indicates diastereomers (epimerization).

  • 
    -NMR:  The Gold Standard.
    
    • Dissolve crude peptide in

      
       or 
      
      
      .
    • Expectation: A single multiplet for the fluorine signal.

    • Failure Mode: Two distinct fluorine signals (often separated by 0.5 - 2.0 ppm) indicate a racemic mixture.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Doublet peaks in HPLC Epimerization at C2Switch to Protocol C (HOBt buffered deprotection). Reduce deprotection time.
Low Yield / Deletion Incomplete CouplingDouble couple using DIC/Oxyma. Do not switch to HATU/DIEA.
Mass -20 Da (approx) HF EliminationBase was too strong. Ensure no DBU was used. Verify Piperidine concentration.[3]

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link (Foundational work on beta-peptides and stability).

  • Seebach, D., et al. (2004). "Beta-Peptidic Peptidomimetics." Chemical Reviews. Link (Comprehensive review on synthesis and properties of beta-peptides).

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link (Source for Oxyma/DIC vs HATU racemization data).

  • Steinauer, R., et al. (2010). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Link (Establishes the 0.1M HOBt buffering technique for sensitive residues).

  • Verma, S. (2020).[3][5] "Impact of purification of Fmoc-amino acids on peptide purity in solid phase peptide synthesis." Asian Journal of Pharmaceutical Analysis. Link (General Fmoc purity and impurity profile context).

protecting group strategies for 2-Fluoro-beta-alanine

Application Note: Protecting Group Strategies for 2-Fluoro- -Alanine

Executive Summary & Strategic Analysis

2-Fluoro-


-alanine
The Core Challenge: The "Acidic Alpha-Proton" Trap

In standard amino acids, the



  • Risk 1: Racemization: Exposure to bases (e.g., Piperidine in Fmoc chemistry, DIPEA in coupling) causes rapid deprotonation/reprotonation at C2, scrambling the stereocenter.

  • Risk 2: Dehydrofluorination: Under harsh basic conditions or high temperatures, fluoride elimination can occur, yielding the achiral 3-aminoacrylate byproduct.

Strategic Decision Matrix
FeatureBoc Strategy (Recommended)Fmoc Strategy (High Risk)
Primary Reagent TFA (Acidic)Piperidine (Basic)
Racemization Risk Low (Acidic conditions preserve C2 stereochemistry)High (Repetitive base exposure degrades C2 purity)
Elimination Risk NegligibleModerate (Base-promoted

-elimination)
Suitability Best for solution phase & short peptidesRequires modified protocols (e.g., DBU/HOBt)

Mechanistic Insight

The following diagram illustrates the failure modes (Racemization and Elimination) that must be avoided.

GStart2-Fluoro-beta-alanine(Chiral S-Enantiomer)BaseBase Attack(Piperidine/DIPEA)Start->Base Deprotonationat C2EnolatePlanar EnolateIntermediateBase->Enolate Loss of H+RacemateRacemic Mixture(R/S Isomers)Enolate->Racemate Reprotonation(Non-stereoselective)EliminationDehydrofluorination(3-Amino-Acrylate)Enolate->Elimination Loss of F-(Irreversible)

Figure 1: Mechanistic pathways leading to structural loss of 2-Fluoro-

Detailed Protocols

Protocol A: N-Boc Protection (The "Safe" Route)

Recommended for initial building block synthesis and solution-phase coupling.

Rationale: The Boc group is installed under basic conditions, but once installed, the amino acid is manipulated primarily under acidic or neutral conditions, preserving the sensitive C-F bond and C2 stereocenter.

Reagents:

  • 2-Fluoro-

    
    -alanine hydrochloride
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or 
    
    
    (aq)
  • Solvent: Dioxane/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-Fluoro-

    
    -alanine HCl in 20 mL water. Add 20 mL dioxane.
    
  • Basification (Careful): Cool to 0°C. Add

    
     (2.2 equiv) dropwise. Crucial: Monitor pH and keep it between 8-9. Do not exceed pH 10 to minimize racemization risk.
    
  • Boc Addition: Add

    
     (1.1 equiv) in small portions.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 4-12 hours.

  • Workup: Evaporate dioxane. Acidify the aqueous layer carefully with 1M

    
     to pH 2-3. Extract immediately with Ethyl Acetate.
    
    • Note: Avoid strong mineral acids (HCl) during workup to prevent premature Boc loss.

  • Purification: Recrystallize from Hexane/EtOAc. Avoid silica chromatography if possible, as silica can be slightly acidic/basic and induce degradation.

Protocol B: Modified Fmoc SPPS (The "Optimization" Route)

Required if Boc chemistry is incompatible with the peptide sequence (e.g., acid-sensitive PTMs).

Rationale: Standard 20% Piperidine deprotection is too harsh (too basic,

Modified Deprotection Cocktail:

  • Base: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine.

  • Additive: 0.1 M HOBt (Hydroxybenzotriazole). HOBt suppresses aspartimide formation and racemization by buffering the reaction.

  • Solvent: DMF.

Step-by-Step SPPS Cycle:

  • Coupling (Loading): Use DIC/Oxyma instead of HATU/DIPEA.

    • Reason: DIPEA is a base (

      
       ~10) that can racemize the activated ester. DIC (carbodiimide) activates without exogenous base.
      
  • Deprotection (The Critical Step):

    • Treat resin with Modified Cocktail for 30 seconds . Drain.

    • Treat again for 3 minutes . Drain.

    • Immediate extensive wash with DMF (5x) and DCM (3x).

    • Do not leave the resin in base for >5 minutes total.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). The C-F bond is stable to TFA.

Protocol C: Coupling Conditions (Preventing Epimerization)

When 2-Fluoro-


Comparison of Coupling Reagents:

Reagent SystemRisk LevelRecommendation
HATU / DIPEA Critical AVOID. DIPEA will racemize the activated ester.
HBTU / DIPEA HighAvoid.
PyBOP / NMM MediumAcceptable if DIPEA is replaced with NMM (weaker base).
DIC / Oxyma Lowest PREFERRED. Neutral activation conditions.
EDC / NHS LowGood for solution phase.

Recommended Coupling Protocol (Solid Phase):

  • Dissolve N-protected-2-Fluoro-

    
    -alanine (3 equiv) in DMF.
    
  • Add Oxyma Pure (3 equiv).

  • Add DIC (3 equiv).

  • Pre-activate for 2 minutes (observe color change).

  • Add to resin. Shake for 45-60 minutes.

    • Note: Do not run overnight couplings. If the Kaiser test is negative after 1 hour, double couple rather than extending time.

Quality Control & Troubleshooting

Monitoring Racemization

Standard C18 HPLC may not separate the R and S enantiomers of the final peptide.

  • Method: Use a Chiral Column (e.g., Chiralpak IC or AD-H) or derivatize a small aliquot with Marfey’s Reagent (FDAA) followed by standard LC-MS to quantify the D/L ratio (diastereomeric ratio).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Mass -20 Da observed HF Elimination (Des-fluoro product)Temperature too high during coupling or deprotection. Keep T < 25°C.
Doublet peaks in HPLC Racemization (50:50 mix)Switch from HATU/DIPEA to DIC/Oxyma. Reduce base exposure time.
Low Yield (Coupling) Low nucleophilicity of

-amine
The fluorine atom inductively reduces the nucleophilicity of the amine. Increase coupling time slightly (max 90 min) or use higher excess (5 equiv).

Workflow Visualization

SPPS_Workflowcluster_0Strategy Selectioncluster_1Critical Execution StepsStartStart: 2-Fluoro-beta-AlanineCheckIs Sequence Acid-Sensitive?Start->CheckBocRoute A: Boc Chemistry(High Fidelity)Check->BocNo (Standard)FmocRoute B: Modified Fmoc(Strict Control)Check->FmocYes (e.g., Trt/Mmt groups)Step1Coupling: Use DIC/Oxyma(No DIPEA)Boc->Step1Fmoc->Step1Step2_BocDeprotection: 50% TFA/DCM(Stable)Step1->Step2_BocIf Boc RouteStep2_FmocDeprotection: DBU/Piperazine(Max 3 mins)Step1->Step2_FmocIf Fmoc RouteQCQC: Marfey's Analysisfor ChiralityStep2_Boc->QCStep2_Fmoc->QC

Figure 2: Decision tree and workflow for incorporating 2-Fluoro-

References

  • National Institutes of Health (NIH). Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. (Context on elimination/racemization mechanisms). Retrieved from [Link]

  • MDPI. Epimerisation in Peptide Synthesis: Mechanisms and Prevention. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Racemization-free peptide bond formation via 2-nitrobenzenesulfonyl strategy. Retrieved from [Link]

Application Note: High-Fidelity Coupling of 2-Fluoro-beta-alanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling Protocols for 2-Fluoro-beta-alanine in SPPS Content Type: Detailed Application Notes and Protocols

Abstract

The incorporation of 2-fluoro-beta-alanine (3-amino-2-fluoropropanoic acid) into peptide backbones offers significant therapeutic advantages, including enhanced proteolytic stability and induced secondary structure (foldamers). However, the unique electronic environment created by the electron-withdrawing fluorine atom at the


-position (C2) presents a dual synthetic challenge: extreme susceptibility to racemization  during activation and reduced nucleophilicity  of the amine during chain elongation. This guide details optimized protocols to mitigate these risks, prioritizing chiral integrity and coupling efficiency.

Scientific Foundation: The Fluorine Effect

To successfully couple 2-fluoro-beta-alanine, one must understand the mechanistic impact of the fluorine substitution.

The Racemization Trap (Activation Phase)

In standard


-amino acids, the 

-proton has a pKa of ~21. In 2-fluoro-beta-alanine, the fluorine atom is geminal to the

-proton. The strong electron-withdrawing inductive effect (-I) of the fluorine, combined with the resonance effect of the activated carbonyl, significantly increases the acidity of the

-proton (pKa < 15).
  • The Risk: usage of tertiary amine bases (DIEA, NMM) during activation (e.g., with HBTU/HATU) rapidly deprotonates the

    
    -carbon, leading to the formation of an achiral enolate. Upon reprotonation, the stereocenter is scrambled.
    
  • The Solution: "Base-free" activation methods or the use of collidine (a non-nucleophilic, weaker base) are mandatory.

The Nucleophilicity Barrier (Elongation Phase)

Once coupled, the terminal amino group of the 2-fluoro-beta-alanine residue is located on the


-carbon. While less affected by the 

-fluorine than the carboxyl group,

-amino groups are inherently less nucleophilic and more sterically hindered than

-amines.
  • The Risk: Incomplete coupling of the next amino acid, leading to deletion sequences.

  • The Solution: Use of high-efficiency coupling reagents (HATU) and extended reaction times for the subsequent step.

Strategic Decision Framework

The following diagram outlines the critical decision pathways for handling 2-fluoro-beta-alanine in SPPS.

SPPS_Strategy Start Current Step Decision Is 2-F-beta-Ala the ACID or the AMINE? Start->Decision AcidPath Case A: Coupling Fmoc-2-F-beta-Ala-OH (Activation) Decision->AcidPath It is the Incoming Monomer AminePath Case B: Coupling onto H-2-F-beta-Ala-Resin (Nucleophile) Decision->AminePath It is on the Resin RiskA Risk: Rapid Racemization via Enolization AcidPath->RiskA SolA Protocol 1: DIC / Oxyma Pure (Base-Free) RiskA->SolA RiskB Risk: Incomplete Coupling (Sterics/Electronics) AminePath->RiskB SolB Protocol 2: HATU / DIEA (Double Coupling) RiskB->SolB

Figure 1: Decision tree for selecting the appropriate coupling protocol based on the role of the fluorinated residue.

Detailed Experimental Protocols

Protocol 1: Coupling Fmoc-2-Fluoro-beta-alanine-OH (The "Safe" Method)

Use this protocol when adding the fluorinated amino acid to the peptide chain.

Objective: Maximize coupling efficiency while maintaining >98% enantiomeric excess (ee). Mechanism: Carbodiimide activation (DIC) with Oxyma Pure creates a reactive ester without the need for exogenous base, preventing


-deprotonation.

Reagents:

  • Amino Acid: Fmoc-2-Fluoro-beta-alanine-OH (3.0 eq)

  • Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Procedure:

  • Preparation: Dissolve Fmoc-2-Fluoro-beta-alanine-OH and Oxyma Pure in minimal DMF (concentration ~0.2–0.3 M).

  • Activation: Add DIC to the solution.

    • Critical: Do NOT add DIEA, NMM, or Piperidine.

    • Allow to pre-activate for exactly 2 minutes . (Longer activation may promote side reactions; shorter may be insufficient).

  • Coupling: Add the pre-activated mixture to the resin-bound peptide (free amine form).

  • Incubation: Agitate at Room Temperature for 60–90 minutes .

    • Note: Do not use microwave heating for this specific step, as thermal energy increases the rate of racemization more than the rate of coupling for this sensitive monomer.

  • Monitoring: Perform a Chloranil test (preferred for

    
    -amines) or Kaiser test. If slightly positive, DO NOT add base. Instead, perform a second coupling using fresh reagents (Re-couple).
    
Protocol 2: Elongation from H-2-Fluoro-beta-alanine-Resin (The "Force" Method)

Use this protocol when coupling the NEXT amino acid onto the fluorinated residue.

Objective: Overcome the lowered nucleophilicity of the terminal


-amine.
Mechanism:  Use of HATU (a potent uronium reagent) generates the highly reactive At-ester. Since the incoming amino acid is (usually) a standard non-fluorinated residue, base-mediated racemization is less of a concern, allowing the use of DIEA to drive the reaction.

Reagents:

  • Amino Acid: Next Fmoc-Amino Acid (5.0 eq)

  • Activator: HATU (4.9 eq)

  • Base: DIEA (Diisopropylethylamine) (10.0 eq)

  • Solvent: DMF or NMP.

Step-by-Step Procedure:

  • Preparation: Dissolve the incoming Fmoc-Amino Acid and HATU in DMF.

  • Activation: Add DIEA to the solution. The color should turn yellow/orange. Shake for 30 seconds.

  • Coupling: Add immediately to the resin containing the H-2-Fluoro-beta-alanine-terminus.

  • Incubation: Agitate for 2 hours at Room Temperature.

    • Optimization: Double coupling is highly recommended for this step. Repeat the process with fresh reagents for an additional 1 hour.

  • Capping: After the coupling is confirmed complete, perform an acetylation capping step (Acetic Anhydride/DIEA) to terminate any unreacted chains, preventing deletion sequences.

Troubleshooting & Quality Control

Racemization Check

Because the 2-fluoro stereocenter is so labile, standard HPLC purity is insufficient. You must verify chiral integrity.[1]

  • Method: Cleave a small sample of the peptide.

  • Analysis: Use C18 RP-HPLC with a slow gradient. Diastereomers (if other chiral centers exist) often separate.

  • Definitive Test: Marfey’s Reagent (FDAA) derivatization followed by LC-MS is the gold standard for determining the D/L ratio of the specific fluorinated residue after hydrolysis (though hydrolysis conditions must be mild to prevent artifactual racemization).

Common Failure Modes
ObservationProbable CauseCorrective Action
Doublets in HPLC Racemization of 2-F-beta-AlaSwitch from HATU/DIEA to DIC/Oxyma for the fluorinated AA coupling. Reduce temperature to 4°C.
Deletion Sequence (-1 AA) Incomplete coupling onto the 2-F-beta-AlaUse double coupling with HATU. Switch solvent to NMP to improve swelling.
Mass +20 Da (approx) HF Elimination (Dehydro-peptide)Avoid strong bases (DBU) and prolonged exposure to piperidine. Use 20% Piperidine/0.1M HOBt for deprotection.

Mechanistic Visualization: The Racemization Pathway

The following diagram illustrates why base selection is the critical variable.

Racemization_Mech Start Activated 2-F-beta-Ala (Chiral L-Isomer) Enolate Planar Enolate (Achiral) Start->Enolate Proton Abstraction (Fast with Base) Product_L L-Peptide (Desired) Start->Product_L Direct Coupling (Base-Free DIC/Oxyma) Base Strong Base (DIEA/NMM) Enolate->Product_L Reprotonation Product_D D-Peptide (Impurity) Enolate->Product_D Reprotonation

Figure 2: The base-catalyzed enolization mechanism leading to racemization. The green path represents the preferred base-free protocol.

References

  • Hunter, L., Butler, S., & Ludbrook, S. B. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids.[2] Organic & Biomolecular Chemistry, 10(44), 8911-8918. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • ChemPep. Fmoc Solid Phase Peptide Synthesis: Activation and Coupling Protocols. ChemPep Synthesis Notes. Link

  • Pavone, V., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns.[3] Biopolymers, 32(2), 173-183.[3] Link

Sources

Application Note: Advanced HPLC & LC-MS/MS Analysis of 2-Fluoro-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Fluoro-beta-alanine (FBAL) (IUPAC: 3-amino-2-fluoropropanoic acid) is the primary catabolite of the fluoropyrimidine chemotherapy agents 5-Fluorouracil (5-FU) and Capecitabine .[1] In drug development, monitoring FBAL is critical for understanding 5-FU pharmacokinetics, dihydropyrimidine dehydrogenase (DPD) deficiency, and neurotoxicity risks.[1]

As a raw material (Hydrochloride salt), it serves as a fluorinated building block in peptide synthesis.[1] Analytical quantification presents significant challenges due to:

  • High Polarity: The zwitterionic nature leads to poor retention on standard C18 columns.[1]

  • Lack of Chromophore: The molecule lacks a conjugated system, rendering standard UV detection (254 nm) ineffective.[1]

  • Isomeric Complexity: Separation from

    
    -alanine and 
    
    
    
    -alanine analogs requires high selectivity.[1]

This guide presents two validated workflows:

  • Protocol A (Bioanalysis/High Sensitivity): Pre-column Derivatization with OPA-3-MPA followed by Fluorescence Detection (FLD).[1]

  • Protocol B (High Throughput/Direct): HILIC-MS/MS for direct quantification without derivatization.[1]

Chemical Context & Signaling Pathway[1]

Understanding the metabolic origin of FBAL is essential for interpreting bioanalytical data.[1] FBAL is the terminal product of the 5-FU catabolic pathway, a process occurring primarily in the liver.

Visualization: 5-FU Catabolic Pathway

The following diagram illustrates the enzymatic reduction of 5-FU to FBAL.[1][2]

5FU_Metabolism FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD Enzyme (Rate Limiting) FUPA alpha-Fluoro-beta- ureidopropionic acid (FUPA) DHFU->FUPA Dihydropyrimidinase FBAL 2-Fluoro-beta-alanine (FBAL) TARGET ANALYTE FUPA->FBAL Beta-ureidopropionase

Figure 1: The catabolic pathway of 5-Fluorouracil yielding 2-Fluoro-beta-alanine (FBAL).[1][2]

Protocol A: Pre-Column Derivatization (OPA-FLD)

Best for: Bioanalysis (plasma/urine), laboratories without Mass Spectrometry, and high-sensitivity requirements (femtomole levels).[1]

Principle

Since 2-FBA lacks UV absorbance, we utilize o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid or


-mercaptoethanol).[1] This reaction targets the primary amine of 2-FBA, forming a highly fluorescent isoindole derivative that is hydrophobic enough to be retained on a C18 column.[1]
Reagents & Preparation
  • Primary Solvent: 0.1 M Sodium Borate buffer (pH 9.5).

  • Derivatization Reagent (OPA): Dissolve 10 mg OPA in 250 µL Methanol. Add 25 µL 3-Mercaptopropionic acid (3-MPA).[1] Dilute to 10 mL with Borate buffer. Store in amber glass; stable for 24 hours.

  • Sample Prep: Dissolve 2-Fluoro-beta-alanine HCl in water. If analyzing plasma, perform protein precipitation (Acetonitrile 3:1) prior to derivatization.[1]

Experimental Workflow

OPA_Workflow Start Sample Preparation (Dissolve HCl salt / Extract Plasma) Mix Mix Sample + OPA Reagent (Ratio 1:1 or 1:2) Start->Mix React Reaction Loop Time: 1.0 - 2.0 min Temp: Ambient Mix->React Inject Inject onto C18 Column (Fluorescent Isoindole) React->Inject Detect Fluorescence Detection Ex: 340nm | Em: 450nm Inject->Detect

Figure 2: Automated pre-column derivatization workflow for FBAL analysis.

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Na₂HPO₄, pH 7.2 (Phosphate Buffer)
Mobile Phase B Acetonitrile : Methanol : Water (45:45:10)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection Fluorescence (FLD): Ex 340 nm, Em 450 nm
Injection Vol 10 µL (Derivatized mixture)

Gradient Profile:

  • 0–2 min: 0% B (Isocratic hold)

  • 2–15 min: 0% → 60% B[1]

  • 15–18 min: 60% → 100% B (Wash)

  • 18–22 min: 0% B (Re-equilibration)

Protocol B: HILIC-MS/MS (Direct Analysis)

Best for: High-throughput drug development, PK studies, and specificity.[1] Avoids the instability of derivatives.[1]

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion 2-FBA using a water-enriched layer on a polar stationary phase.[1] MS/MS provides the necessary sensitivity and selectivity without derivatization.

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI)[3]

  • Polarity: Negative Mode (ESI-) is often preferred for fluorinated carboxylic acids, though Positive Mode (ESI+) works for the amino group.[1] Protocol below uses Negative mode for cleaner background.

  • Precursor Ion: m/z 106.0 [M-H]⁻

  • Product Ions:

    • Quantifier:m/z 86.0 (Loss of HF)

    • Qualifier:m/z 42.0

LC Conditions
ParameterSetting
Column HILIC Amide or Zwitterionic (e.g., Waters BEH Amide, SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.[1]0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 mL/min
Column Temp 35°C

Gradient Profile:

  • Note: HILIC gradients run from High Organic to Low Organic.

  • 0–1.0 min: 90% B

  • 1.0–6.0 min: 90% → 50% B

  • 6.0–8.0 min: 50% B (Hold)

  • 8.1–12.0 min: 90% B (Re-equilibration)

Troubleshooting & Critical Considerations

Stability of the Hydrochloride Salt

2-Fluoro-beta-alanine HCl is hygroscopic.[1]

  • Storage: Store at -20°C in a desiccator.

  • Solution Stability: Aqueous stock solutions are stable for 1 week at 4°C. However, OPA derivatives (Protocol A) are unstable and must be injected immediately (within 10 minutes of mixing) using an automated injector program.

Separation from Isomers

The separation of 2-fluoro-beta-alanine from 3-fluoro-beta-alanine or alpha-fluoro-beta-alanine (nomenclature varies by source, but structural isomers exist) is critical.[1]

  • Protocol A: The hydrophobic shift from the OPA tag often compresses resolution. Ensure the gradient slope between 2–15 min is shallow (approx 3-4% change per minute) to resolve isomers.

  • Protocol B: HILIC mechanisms are highly sensitive to stereochemistry.[1] The Amide column is superior to bare silica for separating fluorinated amino acid isomers.[1]

References

  • Vertex AI Search. (2025).[1] Simultaneous determination of F-beta-alanine and beta-alanine in plasma and urine with dual-column reversed-phase HPLC. National Institutes of Health.[1] Link

  • Agilent Technologies. (2020).[1] Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (Eclipse-AAA Protocol). Agilent Application Notes. Link

  • Thermo Fisher Scientific. (2023).[1] Amino acid analysis in food and beverages by automated in-needle OPA/FMOC derivatization. Thermo Application Notes. Link

  • Licea-Perez, H., et al. (2009).[1][4] Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. Journal of Chromatography B. Link

  • PubChem. (2025).[1][5] alpha-Fluoro-beta-alanine | C3H6FNO2.[1][5] National Library of Medicine.[1] Link

Sources

Application Note: High-Sensitivity HPLC-FLD Quantification of 2-Fluoro-beta-alanine (2-FBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Fluoro-beta-alanine (2-FBA) , the major catabolite of the chemotherapeutic agent 5-fluorouracil (5-FU).[1]

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often cited for ultra-trace analysis, many clinical and QC laboratories require a cost-effective, accessible method using standard HPLC instrumentation. Because 2-FBA lacks a strong UV chromophore and is highly polar, direct UV detection is insensitive and retention is poor.

The Solution: This protocol utilizes Pre-column Derivatization with o-Phthalaldehyde (OPA) in the presence of a thiol.[1] This reaction transforms the non-fluorescent, polar 2-FBA into a highly hydrophobic, intensely fluorescent isoindole derivative, enabling:

  • High Sensitivity: Detection limits in the femtomole/picomole range.

  • Stable Retention: Compatibility with standard C18 Reversed-Phase columns.

  • Selectivity: OPA reacts specifically with primary amines, reducing background noise from non-amine matrix components.

Scientific Background & Rationale

Clinical Significance: The 5-FU Metabolic Pathway

2-FBA is the end-product of 5-FU catabolism.[1] Approximately 80-90% of administered 5-FU is degraded by Dihydropyrimidine Dehydrogenase (DPD) .

  • High 2-FBA levels indicate rapid clearance, potentially leading to under-dosing.

  • Low 2-FBA levels (or high 5-FU/2-FBA ratios) suggest DPD deficiency, a critical risk factor for severe 5-FU toxicity.

Mechanism of Derivatization

The core of this method is the reaction between the primary amine of 2-FBA, OPA, and a thiol (2-Mercaptoethanol or 3-Mercaptopropionic acid).

  • Reaction Type: Nucleophilic attack on the aldehyde.

  • Product: 1-alkylthio-2-alkyl-substituted isoindole.

  • Stability Warning: OPA derivatives are unstable over long periods. Automated on-line derivatization (using the HPLC autosampler) is recommended to ensure the time between reaction and injection is identical for every sample.

Metabolic Pathway Diagram

G 5 5 FU Rate Limiting Step DHFU Dihydrofluorouracil (DHFU) FU->DHFU Reduction DPD Enzyme: DPD DPD->5 FUPA Fluoro-ureidopropionic acid (FUPA) DHFU->FUPA Ring Opening FBA 2-Fluoro-beta-alanine (2-FBA) (Target Analyte) FUPA->FBA Decarbamoylation

Figure 1: Catabolic pathway of 5-FU. DPD is the rate-limiting enzyme governing the production of 2-FBA.[1]

Experimental Protocol

Chemicals & Reagents
  • Standard: 2-Fluoro-beta-alanine (CAS: 3821-29-2).

  • Internal Standard (IS):

    
    -Alanine or 
    
    
    
    -Fluoro-
    
    
    -alanine (if available and chromatographically distinct).
  • Derivatization Reagent (OPA): 10 mg o-Phthalaldehyde dissolved in 0.5 mL Methanol, added to 9.5 mL 0.4 M Borate Buffer (pH 9.5) + 50

    
    L 2-Mercaptoethanol (2-ME). Prepare fresh daily.
    
  • Mobile Phase A: 50 mM Sodium Acetate Buffer, pH 6.5 (Filtered 0.2

    
    m).
    
  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Sample Preparation (Plasma)

Self-Validating Step: Protein precipitation is critical to prevent column fouling and remove enzymatic activity that could degrade the analyte post-collection.

  • Aliquot: Transfer 100

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Spike IS: Add 10

    
    L of Internal Standard solution.
    
  • Precipitate: Add 200

    
    L of ice-cold Acetonitrile (or 10% TCA). Vortex vigorously for 30 seconds.
    
  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Collect: Transfer the clear supernatant to an HPLC vial.

  • Neutralize (If TCA used): If TCA was used, neutralize with dilute NaOH or Carbonate buffer to pH ~8-9 before derivatization (OPA requires basic pH). Acetonitrile precipitation avoids this step.

Automated Derivatization Program

Configure the HPLC autosampler to perform the following "Pre-treatment" routine immediately before injection:

  • Draw: 10

    
    L Sample/Standard.
    
  • Draw: 10

    
    L OPA Reagent.
    
  • Mix: Needle wash/mix in vial or loop (3 cycles).

  • Wait: 2.0 minutes (Reaction time).

  • Inject: Inject entire volume onto the column.

HPLC Instrumentation & Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

m)
Retains hydrophobic OPA-derivatives.
Column Temp 30°CEnsures reproducible retention times.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Detection Fluorescence (FLD) Ex: 340 nmEm: 455 nm
Injection Vol 20

L (Total reaction mix)
Maximizes sensitivity.

Gradient Table:

Time (min)% Mobile Phase A (Acetate Buffer)% Mobile Phase B (Acetonitrile)Curve
0.09010Initial hold
2.09010Isocratic load
15.04060Linear gradient
18.00100Wash
20.00100Hold Wash
20.19010Re-equilibrate
25.09010Ready for next

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Precip Protein Precipitation (ACN or TCA) Sample->Precip Supernatant Supernatant Collection (pH Adjustment if needed) Precip->Supernatant Centrifuge 14k x g AutoSampler Autosampler Routine: 1. Draw Sample 2. Draw OPA Reagent 3. Mix & Wait (2 min) Supernatant->AutoSampler Transfer to Vial HPLC HPLC-FLD Analysis Ex: 340nm | Em: 455nm AutoSampler->HPLC Inject Data Data Processing (Peak Area Ratio vs IS) HPLC->Data

Figure 2: End-to-end analytical workflow ensuring consistent reaction timing via automated injection.

Method Validation & Performance

Based on typical performance characteristics of OPA-amino acid methods.

  • Linearity: 0.5

    
    M to 100 
    
    
    
    M (
    
    
    ).
  • Limit of Detection (LOD): ~0.1 - 0.3 pmol on-column (High sensitivity due to fluorescence).

  • Precision (RSD): < 5% (Intra-day) due to automated derivatization consistency.

  • Selectivity: 2-FBA elutes slightly earlier than

    
    -alanine due to the electron-withdrawing fluorine atom reducing the hydrophobicity of the derivative slightly compared to the non-fluorinated analog.
    

Expert Troubleshooting (The "Why" behind the errors)

  • Low Sensitivity/Peak Area:

    • Cause: OPA reagent oxidation.

    • Fix: The thiol (2-ME) oxidizes rapidly. Prepare the OPA reagent daily and keep it in an amber vial.

  • Variable Retention Times:

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: The OPA derivative is pH sensitive. Ensure the Acetate buffer is strictly pH 6.5.

  • Ghost Peaks:

    • Cause: Ammonia contamination.

    • Fix: Ammonia reacts with OPA. Use high-purity HPLC water and keep solvent bottles capped to prevent absorption of atmospheric ammonia.

References

  • Van Kuilenburg, A. B., et al. (2001). "Simultaneous determination of F-beta-alanine and beta-alanine in plasma and urine with dual-column reversed-phase high-performance liquid chromatography."[2][3] Journal of Chromatography B, 759(1), 51-61.[3]

  • Spector, T., et al. (2010). "Validation of an isocratic HPLC method to detect 2-fluoro-beta-alanine for the analysis of dihydropyrimidine dehydrogenase activity."[1] Journal of Pharmacological and Toxicological Methods, 62(2).

  • Greene, J., & Henderson, J. W. (2009). "Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization."[4] Agilent Technologies Application Note.

  • Sottani, C., et al. (2018). "A new, sensitive and versatile assay for quantitative determination of α-fluoro-β-alanine (AFBA) in human urine by using the reversed-phase ultrahigh performance-tandem mass spectrometry (rp-UHPLC-MS/MS) system."[5] Toxicology Letters, 298, 164-170.[5]

Sources

Application Note: Mass Spectrometry Characterization of 2-Fluoro-β-Alanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry analysis of peptides containing the non-standard amino acid 2-Fluoro-β-Alanine (2-F-β-Ala) .[1] This residue is critical in two primary contexts: as a catabolic marker of 5-fluorouracil (5-FU) metabolism and as a strategic substitution in peptidomimetics to enhance metabolic stability against proteases.[1]

Introduction & Scientific Context

The incorporation of fluorine into the peptide backbone profoundly alters physicochemical properties without significantly changing steric bulk. 2-Fluoro-β-alanine (3-amino-2-fluoropropanoic acid) introduces a highly electronegative atom at the α-position relative to the carbonyl (the 2-position in β-amino acid nomenclature).[1]

The "Fluorine Effect" in MS Analysis[2]
  • Electronic Withdrawal: The strong electron-withdrawing nature of fluorine (

    
     effect) lowers the basicity of the adjacent amide nitrogen and increases the acidity of the α-proton. In Positive Mode ESI, this can suppress ionization efficiency compared to non-fluorinated analogs unless the peptide contains other basic residues (Arg, Lys).
    
  • Lipophilicity: Despite fluorine’s polarity, C-F bonds often increase retention on Reverse Phase (RP) columns compared to C-H bonds, known as the "polar hydrophobicity" effect.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the peptide resistant to enzymatic hydrolysis, a key feature for drug candidates.

Mass Spectrometry Mechanics

Exact Mass & Residue Calculation

To accurately identify 2-F-β-Ala, one must distinguish it from standard β-Alanine and other isobaric interferences.[1]

ComponentFormulaMonoisotopic Mass (Da)Mass Shift (vs β-Ala)
β-Alanine Residue

71.0371-
2-F-β-Alanine Residue

89.0277 +17.9906
HF Neutral Loss

20.0062-

Critical Insight: The mass difference between H and F is nominally 18 Da, but precisely 17.9906 Da . High-resolution MS (HRMS) is recommended to resolve this from water adducts or oxidation (+15.9949 Da), though the mass defect is distinct.

Fragmentation Pathways (CID)

Under Collision-Induced Dissociation (CID), 2-F-β-Ala peptides exhibit unique fragmentation signatures distinct from α-peptides.

  • Diagnostic HF Elimination: The most prominent feature of aliphatic fluorines in MS/MS is the neutral loss of hydrogen fluoride (HF, 20 Da). This is mechanistically driven by the acidity of the proton on the adjacent carbon (if available) or charge-remote fragmentation.[2]

    • Observation: Precursor ion

      
      
      
      
      
      
      
      peak.[1]
    • Utility: This transition is highly specific and can be used for Multiple Reaction Monitoring (MRM) screening.[1]

  • Backbone Cleavage (b/y ions): Unlike α-amino acids, β-amino acids in the backbone can undergo specific retro-cleavages.[1] However, in standard CID, they predominantly form

    
     and 
    
    
    
    ions.[3]
    • Mass Shift: Any fragment ion containing the 2-F-β-Ala residue will be shifted by +17.99 Da relative to the non-fluorinated control.[1]

    • Immonium Ions: The low-mass region may show a diagnostic ion for the internal residue, typically at

      
       60-90 range, heavily modified by the fluorine loss.
      

Experimental Protocol

Sample Preparation[1][5]
  • Biological Matrix (Plasma/Urine):

    • Step 1: Protein Precipitation with cold Acetonitrile (1:3 v/v).

    • Step 2: Supernatant evaporation and reconstitution in 0.1% Formic Acid.[1]

    • Step 3 (Optional): For trace analysis of small peptides, perform Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to capture the basic amine terminus.

  • Synthetic Peptides:

    • Dissolve directly in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]

LC-MS/MS Method Development

Due to the polarity of β-amino acids, standard C18 retention may be poor for short peptides.

  • Column Selection:

    • Option A (Standard): C18 with high carbon load (e.g., Waters HSS T3) for improved retention of polar species.

    • Option B (Polar): HILIC (Hydrophilic Interaction Liquid Chromatography) on a Silica or Amide phase.[1] This is superior for separating hydrophilic metabolites like free FBAL.[1]

    • Option C (Isomer Separation): If separating enantiomers (R- vs S-2-fluoro), use a Chiralpak ZWIX(+) or similar zwitterionic chiral stationary phase.[1]

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 0-5 min: 2% B (isocratic loading), 5-20 min: 2%

      
       40% B.[1]
      
MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode (peptides), ESI Negative Mode (free acid metabolite).[1]

  • Source Temp: 350°C (Fluorinated compounds can be thermally labile; avoid excessive heat).[1]

  • Collision Energy (CE):

    • Ramp CE from 15 to 45 eV.[1]

    • Note: The C-F bond is strong, but the HF elimination channel often opens at lower energies than backbone amide bond breakage.

Visualized Workflows

Fragmentation Mechanism & Logic

The following diagram illustrates the decision logic for confirming the presence of 2-F-β-Ala using MS/MS data.

FragmentationLogic Precursor Select Precursor Ion [M+H]+ CID Apply Collision Energy (CID) Precursor->CID CheckNeutral Check for Neutral Loss Δm = -20.006 Da (HF) CID->CheckNeutral HF_Loss HF Loss Observed (Diagnostic for Aliphatic F) CheckNeutral->HF_Loss Yes Backbone Analyze b/y Ion Series CheckNeutral->Backbone No/Secondary HF_Loss->Backbone MassShift Locate Mass Shift Δm = +17.99 Da vs Ref Backbone->MassShift Confirmed CONFIRMED 2-Fluoro-β-Alanine Residue MassShift->Confirmed Exact Match Ambiguous AMBIGUOUS Check for Oxidation (+16) or Water Adduct (+18) MassShift->Ambiguous ~16-18 Da mismatch

Caption: Logical workflow for MS/MS confirmation of 2-F-β-Ala residues, prioritizing the diagnostic HF neutral loss.

Experimental Workflow: 5-FU Metabolite vs. Synthetic Peptide

Distinguishing the workflow for free metabolite analysis versus peptide sequencing.

WorkflowComparison cluster_0 Pathway A: 5-FU Catabolism (Free Metabolite) cluster_1 Pathway B: Synthetic Peptide QC Sample_A Plasma/Urine Prep_A Derivatization (e.g., Dansyl-Cl) Sample_A->Prep_A LC_A LC: HILIC or Primesep (Mixed Mode) Prep_A->LC_A MS_A MS: Negative Mode Target m/z ~106/340 LC_A->MS_A Sample_B Peptide Mixture Prep_B Direct Inject or SPE Cleanup Sample_B->Prep_B LC_B LC: C18 High Load (Acidic Mobile Phase) Prep_B->LC_B MS_B MS: Positive Mode Seq: +17.99 Da Shift LC_B->MS_B

Caption: Dual-track workflow comparing free metabolite analysis (requires derivatization) vs. intact peptide characterization.

Data Analysis & Interpretation

Validation Criteria

To ensure scientific integrity (Trustworthiness), a positive identification must meet all three criteria:

  • Retention Time: The fluorinated peptide typically elutes later than its non-fluorinated analog on C18 columns due to the hydrophobicity of the fluorine atom.

  • Accurate Mass: The precursor ion must match the theoretical

    
     within 5 ppm.[1]
    
  • Fragment Confirmation:

    • Presence of the unmodified sequence ions before the substitution site.

    • Mass shift of +17.99 Da for all sequence ions after the substitution site.

    • Observation of the

      
       peak in the MS/MS spectrum.
      
Common Pitfalls
  • Confusion with Oxidation: Methionine oxidation adds +15.9949 Da.[1] 2-Fluoro substitution adds +17.9906 Da.[1] Low-resolution instruments (e.g., ion traps) may struggle to distinguish these if calibration is poor.[1]

  • Source Fragmentation: Labile F-groups may lose HF in the ion source.[1] If the parent ion is missing and only the [M-20] peak is seen, lower the source temperature and cone voltage.

References

  • Licea-Perez, H., et al. (2009).[1][4][5] "Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma." Journal of Chromatography B. Link

  • Sweeny, D. J., et al. (1987).[1] "Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate." Proceedings of the National Academy of Sciences. Link

  • Zhang, K., et al. (2017).[1] "The Application of Fluorine-Containing Reagents in Structural Proteomics." National Institutes of Health (PMC).[1] Link

  • Martins, J. C., et al. (2016).[1] "Fluorinated Protein and Peptide Materials for Biomedical Applications."[1] Molecules. Link

  • Matrix Science. (2024).[1] "Mascot Help: Peptide Fragmentation & Ion Series." Matrix Science. Link

Sources

Application Note: Metabolic Profiling & Toxicity Modeling Using 2-Fluoro-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Fluoro-beta-alanine (FBAL) is the primary catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU).[1] While 5-FU exerts its anti-tumor effects through anabolic pathways (inhibition of thymidylate synthase), up to 80% of the administered drug is rapidly degraded by Dihydropyrimidine Dehydrogenase (DPD) into FBAL.

Historically considered an inactive waste product, FBAL is now a critical analyte for two high-value applications:

  • 19F-NMR Metabolic Flux Analysis: Serving as the definitive chemical shift standard to quantify DPD activity and patient-specific 5-FU clearance rates.

  • Neurotoxicity & Cardiotoxicity Modeling: FBAL is implicated in "Catabolite-Induced Toxicity," specifically cerebellar ataxia and cardiotoxicity, potentially via conversion to fluoroacetate and subsequent inhibition of the Krebs cycle (aconitase blockade).

This guide details the protocols for using 2-F-beta-Ala · HCl to establish metabolic baselines and model off-target toxicity in vitro.

Mechanistic Pathways

To apply 2-F-beta-Ala correctly, one must understand its position in the fluoropyrimidine pathway. Unlike 5-FU, FBAL does not inhibit DNA synthesis. Its relevance lies in the catabolic shunt.

Diagram 1: 5-FU Catabolism and FBAL Toxicity Pathways

G FiveFU 5-Fluorouracil (5-FU) DPD DPD Enzyme (Rate Limiting) FiveFU->DPD Catabolism (80%) Anabolism Anabolic Pathway (Tumor Cell Death) FiveFU->Anabolism Activation FBAL 2-Fluoro-beta-alanine (FBAL) FAC Fluoroacetate (Neurotoxic) FBAL->FAC Transamination? FCit Fluorocitrate FAC->FCit Krebs Krebs Cycle (Aconitase Inhibition) FCit->Krebs Blockade DPD->FBAL Multi-step Degradation

Caption: The dual fate of 5-FU.[2][3][4] FBAL represents the catabolic endpoint, which can branch into neurotoxic metabolites (Fluoroacetate) that disrupt mitochondrial respiration.

Preparation of Stock Solutions[6]

Critical Note on Salt Form: This protocol uses the Hydrochloride salt (MW 143.54). The free base (MW ~107) is less stable. The HCl moiety lowers the pH significantly; neutralization is required for high-concentration treatments.

Protocol A: 100 mM Master Stock (Aqueous)

Reagents:

  • 2-Fluoro-beta-alanine Hydrochloride (High Purity >99%)[5]

  • Sterile Milli-Q Water (18.2 MΩ)

  • 0.22 µm PES Syringe Filter

  • 1N NaOH (for pH adjustment)

Steps:

  • Weighing: Weigh 143.5 mg of 2-F-beta-Ala · HCl.

  • Dissolution: Dissolve in 8 mL of sterile water. Vortex until clear (solubility is high).

  • pH Adjustment (Crucial): Measure pH. It will likely be acidic (~pH 3-4).

    • For Cell Culture: Carefully adjust to pH 7.2–7.4 using 1N NaOH.

    • For NMR Standards: Do not adjust pH if using as a chemical shift reference in acidic lysates, or adjust to match the lysate buffer.

  • Final Volume: Bring total volume to 10 mL with water.

  • Sterilization: Filter through a 0.22 µm PES membrane.

  • Storage: Aliquot into cryovials. Stable at -20°C for 6 months. Avoid freeze-thaw cycles.

Application I: 19F-NMR Metabolic Flux Analysis

This is the "Gold Standard" application. 2-F-beta-Ala is used as an external reference or spike-in standard to quantify how fast cancer cells (or liver hepatocytes) degrade 5-FU.

Experimental Design
  • Objective: Determine DPD activity in HepG2 (liver) vs. HT-29 (colon cancer) cells.

  • Method: Treat cells with 5-FU, collect media/lysate, and spike with known concentration of authentic 2-F-beta-Ala to confirm peak identity and quantify conversion.

Protocol B: Sample Preparation for 19F NMR
  • Treatment: Treat

    
     cells with 500 µM 5-FU for 24 hours.
    
  • Quenching: Wash cells 2x with ice-cold PBS.

  • Extraction: Add 600 µL of ice-cold Methanol/Water (2:1). Scrape cells and transfer to a microcentrifuge tube.

  • Lysis: Sonicate (3 cycles, 10s on/off) on ice.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Lyophilization: Dry the supernatant in a speed-vac to remove methanol.

  • Reconstitution (NMR Sample):

    • Resuspend dried pellet in 500 µL D₂O (Deuterium Oxide).

    • Add 50 µL of 1 mM 2-F-beta-Ala Standard (from Protocol A) to half the samples (Spike-in validation).

    • Add Internal Standard: 50 µL of 1 mM TFA (Trifluoroacetic acid) or TSP (Trimethylsilylpropanoic acid) for chemical shift referencing.

  • Acquisition: Analyze on a 400 MHz (or higher) NMR equipped with a fluorine probe.

    • FBAL Peak: Expect a triplet/multiplet around -113 to -115 ppm (relative to CFCl3) or distinct shift relative to 5-FU (-169 ppm).

Application II: Neurotoxicity & Cardiotoxicity Modeling

Researchers use FBAL to differentiate between chemotherapy-induced DNA damage (5-FU) and metabolic poisoning (FBAL).

Protocol C: Comparative Cytotoxicity Assay

Cell Lines:

  • Target: Cerebellar Granule Neurons (CGNs) or Cardiomyocytes (iPSC-derived).

  • Control: HCT-116 (Colorectal carcinoma).

Workflow:

  • Seeding: Seed cells in 96-well plates (5,000 cells/well). Allow 24h attachment.

  • Preparation of Treatment Media:

    • Group A (Parent Drug): 5-FU (Range: 1 µM – 1000 µM).

    • Group B (Catabolite): 2-F-beta-Ala (Range: 10 µM – 5000 µM). Note: Catabolites often require higher concentrations to manifest toxicity in vitro due to slow uptake.

  • Incubation: Incubate for 48 to 72 hours.

  • Readout:

    • MTT/CCK-8: For general viability.

    • Mitochondrial Stress Test (Seahorse): Recommended. FBAL toxicity is mitochondrial (Krebs cycle). Measure Oxygen Consumption Rate (OCR).

Data Interpretation Table
Parameter5-FU Treated Cells2-F-beta-Ala Treated Cells
Primary Mechanism DNA/RNA Synthesis InhibitionMitochondrial Dysfunction (Aconitase)
Tumor Cell Killing High (IC50 < 50 µM)Negligible (IC50 > 1000 µM)
Neuronal Toxicity ModerateHigh (at high accumulation)
Mitochondrial OCR Unaffected initiallySuppressed (Basal & Max Respiration)

Experimental Workflow Visualization

Workflow Start Experimental Setup Group1 Group A: 5-FU Treatment (Metabolic Flux) Start->Group1 Group2 Group B: FBAL Treatment (Toxicity Modeling) Start->Group2 Step1A Incubate 24h (HepG2/Tumor Cells) Group1->Step1A Step1B Incubate 48-72h (Neurons/Cardiomyocytes) Group2->Step1B AnalysisA 19F-NMR Analysis Measure FBAL/5-FU Ratio Step1A->AnalysisA Lysate Extraction AnalysisB Mitochondrial Assay (Seahorse/ATP) Step1B->AnalysisB Direct Measurement

Caption: Parallel workflows for utilizing 2-F-beta-Ala. Left: As an analyte/standard. Right: As an active stressor.

References

  • Zhang, Y., et al. (2009). "Metabolic profiling of 5-fluorouracil in human urine using 19F NMR spectroscopy." Drug Metabolism and Disposition. Link

  • Okeda, R., et al. (1990). "The mechanism of 5-fluorouracil neurotoxicity: in vivo experiments using cats." Acta Neuropathologica. (Identifies FBAL/Fluoroacetate link). Link

  • Saif, M. W., et al. (2006). "Dihydropyrimidine dehydrogenase deficiency (DPD) in GI malignancies." Clinical Advances in Hematology & Oncology. Link

  • Yamashita, K., et al. (2001). "2-Fluoro-beta-alanine, a previously unrecognized substrate for bile acid coenzyme A:amino acid:N-acyltransferase." Journal of Lipid Research. Link

  • NCI Drug Dictionary. "Definition of 2-fluoro-beta-alanine." National Cancer Institute. Link

Sources

Application Note: 2-Fluoro-beta-alanine Hydrochloride in Pharmaceutical Development

[1][2]

Executive Summary

2-Fluoro-beta-alanine (


1
  • Metabolic Biomarker: It is the terminal catabolite of 5-Fluorouracil (5-FU) and Capecitabine.[1] Monitoring FBAL levels is the gold standard for assessing Dihydropyrimidine Dehydrogenase (DPD) activity and predicting neurotoxicity in chemotherapy.[1]

  • Synthetic Building Block: In medicinal chemistry, it acts as a bioisostere of

    
    -alanine.[1] The introduction of the fluorine atom at the 
    
    
    -position (relative to the carboxyl group) induces specific conformational biases (gauche effect) and enhances proteolytic stability without significantly altering steric bulk.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-amino-2-fluoropropanoic acid hydrochloride
Structure HCl[1][2][3][4][5][6] · H₂N–CH₂–CHF–COOH
Molecular Weight 143.54 g/mol (Salt) / 107.08 g/mol (Free Acid)
Solubility Highly soluble in water (>50 mg/mL); soluble in methanol.[1]
Acidity (pKa) The

-fluorine lowers the pKa of the carboxyl group compared to

-alanine, increasing acidity.
Stability Hygroscopic.[1] Store at -20°C under desiccated conditions. Aqueous solutions are stable for 24h at 4°C.

Application I: Metabolic Profiling (5-FU Catabolism)

The Mechanism

The efficacy and toxicity of fluoropyrimidines (5-FU, Capecitabine) are governed by the balance between anabolic activation and catabolic degradation. Over 80% of an administered dose of 5-FU is degraded in the liver.[1] The rate-limiting step is catalyzed by Dihydropyrimidine Dehydrogenase (DPD).[1][6]

Clinical Relevance:

  • High FBAL: Indicates rapid metabolism, potentially reducing therapeutic efficacy.[1]

  • Low FBAL: Indicates DPD deficiency, carrying a severe risk of lethal toxicity from standard 5-FU doses.[1]

  • Neurotoxicity: FBAL itself, and its further metabolites (fluoroacetate), have been implicated in 5-FU induced cerebellar ataxia.[1]

Visualization: The 5-FU Catabolic Pathway

The following diagram illustrates the degradation pathway where 2-Fluoro-beta-alanine is generated.

G55FU5-Fluorouracil (5-FU)DHFUDihydro-5-fluorouracil(DHFU)FU->DHFUDPD (Rate Limiting)FUPAAlpha-fluoro-beta-ureidopropionic acid(FUPA)DHFU->FUPADihydropyrimidinaseFBAL2-Fluoro-beta-alanine(FBAL)FUPA->FBALBeta-ureidopropionaseBileBile Acid Conjugates(e.g., Tauro-FBAL)FBAL->BileConjugation (Liver)FACFluoroacetate(Neurotoxic)FBAL->FACTransamination

Figure 1: Catabolic pathway of 5-Fluorouracil yielding 2-Fluoro-beta-alanine (FBAL).[1][3][7]

Protocol A: LC-MS/MS Quantification of FBAL in Plasma

Note: FBAL lacks a strong UV chromophore; Mass Spectrometry is required for sensitivity.

Reagents:

  • Internal Standard:

    
    -Alanine-d4 or 13C-FBAL.[1]
    
  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

Step-by-Step:

  • Sample Prep: Aliquot 50 µL of plasma. Add 150 µL of cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Extraction: Vortex vigorously for 30 seconds. Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer clear supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 polar-embedded column (to retain the polar FBAL).

  • Gradient: Hold 0% B for 2 min (to elute salts), ramp to 50% B over 5 min.

  • Detection: Monitor MRM transitions:

    • FBAL: m/z 108.0

      
       88.0 (Loss of HF).[1]
      
    • Mode: Positive Electrospray Ionization (ESI+).[1]

Application II: Pharmaceutical Synthesis (Peptidomimetics)

The Fluorine Effect

Incorporating 2-Fluoro-beta-alanine into a peptide backbone introduces unique physicochemical properties:

  • Gauche Effect: The high electronegativity of fluorine causes the C–F bond to align gauche to the C–N bond. This restricts conformational freedom, potentially locking a peptide into a bioactive conformation.[1]

  • Proteolytic Stability: The C-F bond mimics the C-H bond sterically but electronically repels nucleophilic attack by proteases, extending the half-life of peptide drugs.

Protocol B: Fmoc-Protection of 2-Fluoro-beta-alanine

Since the raw material is the HCl salt, it must be N-protected before use in Solid Phase Peptide Synthesis (SPPS).[1]

Reaction Overview: H2N-CH2-CHF-COOH·HCl + Fmoc-OSu -> Fmoc-NH-CH2-CHF-COOH[1]

Materials:

  • 2-Fluoro-beta-alanine HCl (1.0 eq)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]

  • Sodium Bicarbonate (NaHCO3)[1]

  • Acetone/Water (1:1 mixture)

Procedure:

  • Dissolution: Dissolve 10 mmol of 2-Fluoro-beta-alanine HCl in 25 mL of water.

  • Neutralization: Add 22 mmol of NaHCO3 slowly (gas evolution will occur).

  • Addition: Dissolve 11 mmol of Fmoc-OSu in 25 mL of Acetone. Add this solution dropwise to the aqueous amino acid solution.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (or LC-MS) for disappearance of the free amine.[1]

  • Work-up:

    • Evaporate acetone under reduced pressure.[1]

    • Wash the remaining aqueous solution with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu.[1]

    • Acidify the aqueous layer to pH 2.0 using 1N HCl (The product will precipitate or form an oil).[1]

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane.[1]

Visualization: Synthesis Workflow

SynthesisStart2-Fluoro-beta-alanine(HCl Salt)Step1Neutralization(NaHCO3)Start->Step1Step2Fmoc Protection(Fmoc-OSu)Step1->Step2ProductFmoc-2-Fluoro-beta-alanine(Ready for SPPS)Step2->ProductPeptideFluorinatedPeptidomimeticProduct->PeptideSPPS Coupling

Figure 2: Workflow for converting the HCl salt into a protected building block for peptide synthesis.

References

  • Heggie, G. D., et al. (1987).[1] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research.[1] Link

  • Zhang, X., et al. (2013).[1] "Simultaneous determination of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil in human plasma by LC-MS/MS." Journal of Chromatography B. Link

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1] Link

  • PubChem. (2023).[1] "Compound Summary: alpha-Fluoro-beta-alanine." National Library of Medicine.[1] Link

  • Martínez-Jothar, L., et al. (2018).[1] "Fluorine in Peptide Engineering." ChemBioChem. Link[1]

Application Note: Enzymatic Characterization and Assay Strategies for 2-Fluoro-beta-alanine (2-FBA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Assays Involving 2-Fluoro-beta-alanine Hydrochloride Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, DMPK Scientists, and Assay Developers

Introduction & Biological Context

2-Fluoro-beta-alanine (2-FBA) (also known as


-fluoro-

-alanine or FBAL) is the terminal catabolite of the fluoropyrimidine chemotherapy agent 5-Fluorouracil (5-FU) . While 5-FU’s therapeutic efficacy is driven by its anabolic conversion to cytotoxic nucleotides, its pharmacokinetic profile and toxicity are largely governed by its catabolism.

Approximately 80% of an administered 5-FU dose is degraded in the liver via the Dihydropyrimidine Dehydrogenase (DPD) pathway, eventually yielding 2-FBA. Unlike the parent drug, 2-FBA is not cytostatic but has been implicated in neurotoxicity and bile acid conjugation.

Why Assay 2-FBA Enzymatically?

While LC-MS/MS is the gold standard for bioanalysis, enzymatic assays involving 2-FBA are critical for:

  • Enzyme Kinetics Profiling: Characterizing the substrate specificity of transaminases (e.g., GABA Transaminase, Alanine-Glyoxylate Aminotransferase II) which accept 2-FBA as an analog of

    
    -alanine.
    
  • Metabolic Stability Studies: Investigating the defluorination potential and downstream metabolism of fluorinated amino acids.

  • In Vitro Diagnostics (IVD) Development: Creating cost-effective, high-throughput surrogate assays for DPD activity monitoring.

Mechanism of Action & Metabolic Pathway

Understanding the precise enzymatic generation and consumption of 2-FBA is a prerequisite for assay design. 2-FBA is generated by


-ureidopropionase and consumed/conjugated by transaminases or N-acyltransferases.
The 5-FU Catabolic Cascade[1]

G FiveFU 5-Fluorouracil (5-FU) DHFU Dihydro-5-fluorouracil (DHFU) FiveFU->DHFU Reduction FUPA Fluoro-beta-ureidopropionate (F-CUPA) DHFU->FUPA Hydrolysis FBA 2-Fluoro-beta-alanine (2-FBA) FUPA->FBA Decarbamoylation FMSA Fluoro-malonate semialdehyde FBA->FMSA Transamination BileConj FBA-Bile Acid Conjugates FBA->BileConj Conjugation DPD DPD (EC 1.3.1.2) DPD->FiveFU DHP DHP (EC 3.5.2.2) DHP->DHFU UPB1 UPB1 (EC 3.5.1.6) UPB1->FUPA ABAT GABA-T / AGXT2 (Transaminases) ABAT->FBA BACAT BACAT (N-Acyltransferase) BACAT->FBA

Caption: The metabolic fate of 5-FU leading to 2-FBA and its subsequent divergence into transamination or biliary conjugation pathways.

Primary Application: Transaminase-Coupled Kinetic Assay

This protocol details the enzymatic characterization of 2-FBA as a substrate for GABA Transaminase (GABA-T) or Alanine-Glyoxylate Aminotransferase II (AGXT2) . Since 2-FBA lacks a chromophore for direct detection, we utilize a coupled enzyme system releasing NADH, which is quantifiable at 340 nm.

Assay Principle
  • Primary Reaction: 2-FBA is transaminated by GABA-T in the presence of

    
    -ketoglutarate (
    
    
    
    -KG) to form fluoro-malonate semialdehyde and L-Glutamate.
  • Coupled Reaction: L-Glutamate is oxidatively deaminated by Glutamate Dehydrogenase (GLDH) , reducing NAD+ to NADH.

Stoichiometry: 1 mole of 2-FBA consumed


 1 mole of NADH produced.
Visual Workflow

Assay cluster_0 Step 1: Specific Transamination cluster_1 Step 2: Signal Generation (Coupling) Substrates 2-FBA + alpha-Ketoglutarate Products1 Fluoro-malonate semialdehyde + L-Glutamate Substrates->Products1 Transamination FinalProd NADH (Abs 340nm) + alpha-KG + NH3 Products1->FinalProd Dehydrogenation Enzyme1 GABA-T / AGXT2 (PLP Cofactor) Enzyme1->Substrates Reagents NAD+ + H2O Reagents->FinalProd Enzyme2 Glutamate Dehydrogenase (GLDH) Enzyme2->Products1

Caption: Coupled enzymatic cascade for the quantification of 2-FBA transamination activity.

Detailed Experimental Protocol

Objective: Determine the Michaelis-Menten kinetic parameters (


, 

) of a transaminase (e.g., recombinant human AGXT2) toward 2-FBA.
Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Analyte: 2-Fluoro-beta-alanine Hydrochloride (High purity >98%).

  • Enzymes:

    • Target Transaminase (e.g., purified GABA-T or AGXT2).

    • Coupling Enzyme: L-Glutamate Dehydrogenase (GLDH) from bovine liver (Sigma-Aldrich or equivalent).

  • Cofactors/Reagents:

    • 
      -Ketoglutarate (
      
      
      
      -KG).
    • Pyridoxal 5'-phosphate (PLP) – Critical for transaminase activity.

    • NAD+ (Oxidized form).

    • Buffer: 100 mM Tris-HCl or Pyrophosphate buffer, pH 8.5 (Transaminases often prefer slightly alkaline pH).

  • Equipment: UV-Vis Microplate Reader (capable of kinetic reads at 340 nm).

Step-by-Step Procedure
1. Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, pH 8.5 containing 10

    
    M PLP. (Prepare fresh; PLP is light sensitive).
    
  • Substrate Stock (2-FBA): Prepare a 100 mM stock of 2-FBA HCl in Assay Buffer. Neutralize if necessary, as the HCl salt may lower pH.

  • Cofactor Mix (2x): 10 mM

    
    -KG + 2 mM NAD+ + 5 U/mL GLDH in Assay Buffer.
    
2. Plate Setup (96-well clear UV plate)

Design the plate to include:

  • Test Wells: Varying concentrations of 2-FBA (0, 0.5, 1, 2, 5, 10, 20 mM).

  • No Enzyme Control (NEC): To account for non-enzymatic degradation of NAD+.

  • No Substrate Control (NSC): To assess background glutamate in the enzyme prep.

  • Positive Control: Unfluorinated

    
    -alanine (known substrate).
    
3. Assay Execution
  • Add Substrate: Pipette 50

    
    L of diluted 2-FBA series into wells.
    
  • Add Cofactor/Coupling Mix: Add 100

    
    L of the Cofactor Mix (containing 
    
    
    
    -KG, NAD+, GLDH).
  • Incubate: 5 minutes at 37°C to equilibrate and consume any background glutamate.

  • Initiate: Add 50

    
    L of Target Transaminase (diluted to optimal activity, e.g., 10-50 mU/well).
    
  • Measure: Immediately start kinetic reading at 340 nm , taking points every 30 seconds for 20-30 minutes at 37°C.

4. Data Analysis
  • Calculate the slope (

    
    ) for the linear portion of the curve.
    
  • Subtract the slope of the NEC from the Test Wells.

  • Convert Absorbance to Concentration using the NADH extinction coefficient (

    
    , adjust for pathlength).
    
  • Plot Rate (nmol/min) vs. [2-FBA] (mM) and fit to the Michaelis-Menten equation.

Expected Data Profile
Parameter2-Fluoro-beta-alanine (Test)Beta-alanine (Control)Interpretation
Km (mM) ~1.5 - 3.0 mM~1.0 - 2.0 mM2-FBA is often a slightly poorer substrate than the natural amino acid due to the electron-withdrawing fluorine.
Vmax Variable100% (Reference)Vmax for 2-FBA is typically 40-80% of

-alanine.
Hill Coeff ~1.0~1.0Follows standard Michaelis-Menten kinetics.

Critical Technical Considerations (Self-Validating Systems)

To ensure Scientific Integrity , the assay must include internal checks:

  • The "Fluoride Release" Artifact:

    • Mechanism:[1][2][3][4] Unlike standard

      
      -alanine, the transamination product of 2-FBA (fluoro-malonate semialdehyde) is chemically unstable. It can spontaneously eliminate the fluoride ion to form malonate semialdehyde.
      
    • Impact: This does not interfere with the NADH coupled assay (which measures Glutamate), but it allows for a Secondary Confirmation Assay .

    • Validation Step: At the end of the kinetic run, test the reaction mix with a Fluoride-Selective Electrode (FSE) or a colorimetric fluoride reagent (e.g., SPADNS). Detection of free

      
       confirms the specific processing of the fluorinated substrate.
      
  • Chirality:

    • 2-FBA possesses a chiral center at the

      
      -carbon. Enzymatic recognition is often stereoselective.
      
    • Note: Most commercial 2-FBA HCl is racemic. If

      
       is exactly 50% of expected, the enzyme likely processes only one enantiomer (usually the S-enantiomer for mammalian transaminases).
      
  • Interference:

    • High concentrations of amine-containing buffers (like Tris) can sometimes interfere with transamination if pH drifts. Pyrophosphate is a safer alternative if this occurs.

References

  • Diasio, R. B., et al. (1987).[5] "Formation of Conjugates of 2-Fluoro-beta-alanine and Bile Acids during the Metabolism of 5-Fluorouracil." Proceedings of the National Academy of Sciences.

  • Tamura, J., et al. (1996). "Metabolism of 2-fluoro-beta-alanine, a catabolite of 5-fluorouracil, in rats." Drug Metabolism and Disposition.

  • Kondo, Y., et al. (1993). "Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine." Journal of Biological Chemistry.

  • Cayman Chemical. "Alanine Transaminase Activity Assay Kit Protocol." Cayman Chemical Application Notes.

Sources

incorporation of 2-Fluoro-beta-alanine into bioactive peptides

Strategic Incorporation of 2-Fluoro- -Alanine into Bioactive Peptides

Content Type: Application Note & Detailed Protocol Subject: 3-Amino-2-fluoropropanoic Acid (2-Fluoro-

Date:Author:

Executive Summary

The incorporation of fluorine into peptide backbones is a transformative strategy in medicinal chemistry, offering a means to modulate lipophilicity, proteolytic stability, and conformational bias without significantly altering steric bulk. 2-Fluoro-


-alanine (2-F-

-Ala)
3-amino-2-fluoropropanoic acid


This Application Note provides a rigorous guide for the synthesis, handling, and incorporation of 2-F-

racemization

HF elimination

Chemical Rationale & Mechanistic Insight

The Fluorine Effect on -Peptides

The introduction of a fluorine atom at the C2 (


  • pKa Modulation: The high electronegativity of fluorine pulls electron density from the adjacent amine (via the backbone), lowering the pK

    
     of the N-terminal amine. This can improve cell permeability by reducing the energetic cost of desolvation.
    
  • Conformational Locking (The Gauche Effect): In 2-F-

    
    -Ala, the C–F bond tends to align gauche to the vicinal amine or carbonyl substituents to maximize 
    
    
    hyperconjugation and minimize dipole repulsion. This allows researchers to "program" specific secondary structures (e.g., specific helices or turns) by selecting the (
    
    
    ) or (
    
    
    ) enantiomer.
Stability Profile

Experimental Protocols

Materials & Pre-requisites
  • Building Block: Fmoc-(R)-3-amino-2-fluoropropanoic acid or Fmoc-(S)-3-amino-2-fluoropropanoic acid.

    • Note: Ensure high enantiomeric purity (>99% ee) as commercially available racemic mixtures are common.

  • Resin: Rink Amide ProTide or Wang Resin (low loading, 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Critical: Avoid HATU/DIEA for this specific residue coupling to minimize base-mediated racemization.

Protocol A: Optimized Fmoc-SPPS Incorporation

Rationale: The C2 proton of 2-F-


racemization

-elimination
Step-by-Step Workflow:
  • Resin Swelling:

    • Swell resin in DMF for 30 min.

  • Fmoc Deprotection (Pre-Coupling):

    • Treat resin with 20% Piperidine in DMF (2

      
       5 min).
      
    • Modification: If the growing peptide contains a previously installed 2-F-

      
      -Ala, use 20% Piperidine + 0.1 M HOBt  to suppress base-catalyzed side reactions.
      
  • Coupling of Fmoc-2-F-

    
    -Ala-OH: 
    
    • Dissolve Fmoc-AA (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes.

    • Add to resin.[1][2][3]

    • Reaction Time: 45–60 minutes at Room Temperature.

    • Monitoring: Use the Chloranil test (sensitive for secondary amines) or Kaiser test.

  • Capping (Mandatory):

    • Acetic anhydride/Pyridine/DMF (1:1:8) for 5 min. This blocks unreacted amines and prevents deletion sequences.

  • Subsequent Deprotections (The Danger Zone):

    • Once 2-F-

      
      -Ala is installed, all subsequent Fmoc removal steps expose the sensitive fluorinated residue to base.
      
    • Strict Rule: Limit piperidine exposure to 2

      
       3 min. Wash extensively with DCM between steps to remove base quickly.
      
Protocol B: Cleavage & Isolation
  • Cocktail Preparation: TFA/TIPS/H

    
    O (95:2.5:2.5).
    
    • Note: Avoid silanes if possible, but TIPS is necessary to scavenge trityl cations.

  • Incubation: 2 hours at RT.

  • Precipitation: Cold diethyl ether (

    
    C).
    
  • Analysis:

    • HPLC: C18 column, 0.1% TFA water/acetonitrile gradient.

    • 
      F NMR:  Dissolve crude in D
      
      
      O/ACN. 2-F-
      
      
      -Ala typically shows a multiplet around
      
      
      to
      
      
      ppm (vs. CFCl
      
      
      ). Split peaks here indicate racemization.

Visualization of Workflows

Decision Matrix: Coupling Strategy

The following diagram illustrates the critical decision pathways to avoid racemization during the incorporation of the fluorinated residue.

CouplingStrategyStartStart: Fmoc-2-F-beta-Ala CouplingCheckSeqCheck Previous ResiduesStart->CheckSeqRiskIs steric hindrance high?CheckSeq->RiskStandardStandard Protocol:DIC + Oxyma Pure(Neutral pH Activation)Risk->StandardNoHighRiskHigh Risk Protocol:HATU + TMP (Collidine)(Avoid DIEA)Risk->HighRiskYesMonitorMonitor: Chloranil TestStandard->MonitorHighRisk->MonitorSuccessProceed to CappingMonitor->SuccessBlue Beads (Negative)FailDouble Couple at 40°C(Max 30 min)Monitor->FailColor (Positive)Fail->Success

Figure 1: Decision matrix for coupling 2-Fluoro-


Conformational Bias (The Gauche Effect)

This diagram visualizes how the fluorine atom orients itself relative to the amine, driving the secondary structure.

GaucheEffectBackbonePeptide Backbone(N-C(beta)-C(alpha)-CO)F_SubFluorine (C-alpha)Backbone->F_SubAmineAmine (N-beta)Backbone->AmineInteractionGauche Alignment(sigma C-H -> sigma* C-F)F_Sub->InteractionStereoelectronicDriveAmine->InteractionResultStabilized Turn/HelixSecondary StructureInteraction->Result

Figure 2: Mechanistic flow of the Gauche Effect. The C-F bond aligns gauche to the amine, locking the backbone conformation.

Quality Control & Data Analysis

Metabolic Stability Assay

To validate the utility of the incorporation, a comparative proteolytic stability assay is required.

Protocol:

  • Substrate: Prepare 100

    
    M solutions of the Fluorinated Peptide vs. Wild Type (WT) in PBS (pH 7.4).
    
  • Enzyme: Add

    
    -Chymotrypsin (1:200 w/w enzyme:substrate ratio).
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add equal volume of 1% TFA in Acetonitrile.

  • Quantification: Analyze via LC-MS (Area Under Curve).

Typical Results Table:

Time (min)WT Peptide (% Remaining)2-F-

-Ala Peptide (% Remaining)
Interpretation
0100100Baseline
304598Rapid degradation of WT
601295Significant Stabilization
120<188Fluorine blocks cleavage site
240082Long-term stability achieved

References

  • Seebach, D., et al. (2004). Fluorinated β-Peptides: Synthesis and Inhibition of α-Chymotrypsin. ResearchGate. Retrieved October 26, 2023, from [Link]

  • Qiu, X. L., & Qing, F. L. (2011). Fluorine in Peptide Design and Protein Engineering. In Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
  • Verma, S., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Retrieved October 26, 2023, from [Link]

2-Fluoro-beta-alanine (F-BAL) as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

2-Fluoro-beta-alanine (F-BAL), also known as


-fluoro-

-alanine (AFBA), serves as a critical biomarker in pharmacometabolomics and an emerging tracer in infectious disease imaging. Historically viewed primarily as the major catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU), F-BAL quantification is now pivotal for assessing Dihydropyrimidine Dehydrogenase (DPD) activity and predicting fluoropyrimidine-induced neurotoxicity.

This guide provides a comprehensive technical framework for utilizing F-BAL in metabolic studies. It covers the biochemistry of 5-FU catabolism, detailed protocols for 19F-NMR spectroscopy of biofluids, and the emerging application of F-BAL derivatives in bacterial peptidoglycan imaging.

Part 1: Biochemistry & Metabolic Significance[1]

The DPD Pathway: 5-FU Catabolism

The clinical efficacy and toxicity of 5-FU are governed by the balance between its anabolic activation (cytotoxicity) and catabolic degradation. Over 80% of an administered 5-FU dose is degraded via the DPD pathway in the liver.

  • Step 1: 5-FU is reduced to Dihydro-5-fluorouracil (DHFU) by Dihydropyrimidine Dehydrogenase (DPD) . This is the rate-limiting step.

  • Step 2: DHFU is hydrolyzed to

    
    -fluoro-
    
    
    
    -ureidopropionic acid (FUPA).
  • Step 3: FUPA is cleaved to 2-Fluoro-beta-alanine (F-BAL) .

  • Step 4 (Toxicity Branch): F-BAL can be further metabolized into Fluoroacetate (FAC) , a highly toxic inhibitor of the TCA cycle (via fluorocitrate formation), linked to cardiotoxicity and neurotoxicity.

Pathway Visualization

The following diagram illustrates the catabolic cascade and the divergence into toxic metabolites.

DPD_Pathway FiveFU 5-Fluorouracil (5-FU) DHFU Dihydro-5-FU (DHFU) FiveFU->DHFU DPD (Rate Limiting) FUPA F-Ureidopropionate (FUPA) DHFU->FUPA DHP FBAL 2-Fluoro-beta-alanine (F-BAL) FUPA->FBAL BUP FAC Fluoroacetate (FAC) FBAL->FAC Transamination (Toxic Branch) Bile Bile Acid Conjugates FBAL->Bile Conjugation TCA TCA Cycle Inhibition FAC->TCA Aconitase Blockade

Figure 1: The 5-FU catabolic pathway highlighting F-BAL as the central stable metabolite and precursor to toxic fluoroacetate.

Part 2: Experimental Protocol – 19F NMR Spectroscopy

19F Nuclear Magnetic Resonance (NMR) is the gold standard for F-BAL analysis because it allows simultaneous detection of the parent drug (5-FU) and all catabolites without complex chromatographic separation.

Sample Preparation (Biofluids)

Objective: Remove proteins and stabilize pH to ensure consistent chemical shifts.

StepActionTechnical Rationale
1. Collection Collect urine or plasma (heparinized). Store at -80°C.Prevents enzymatic degradation of metabolites.
2. Thawing Thaw samples on ice. Centrifuge at 3,000 x g for 10 min.Removes cellular debris and precipitates.
3. Extraction Plasma: Mix 500 µL plasma with 100 µL Perchloric Acid (PCA, 10%). Vortex 30s. Incubate on ice 10 min.Urine: Often analyzed directly or diluted 1:1 with buffer.PCA precipitates proteins that cause line broadening in NMR spectra.
4. Clarification Centrifuge at 12,000 x g for 10 min at 4°C. Transfer supernatant.Pellets precipitated proteins.
5. Neutralization Neutralize supernatant with KOH to pH 7.0–7.4.Critical: 19F chemical shifts are pH-sensitive.
6. Additives Add 10% D₂O (lock signal) and Internal Standard (e.g., 5-Fluorotryptophan or TFA).D₂O provides the field lock; IS allows quantification.
7. Transfer Transfer 600 µL to a 5mm NMR tube.Standard volume for optimal coil filling factor.
NMR Acquisition Parameters

Instrument: 400 MHz (376 MHz for 19F) or higher. Probe: 5mm 19F-tuned probe (or dual 1H/19F).

  • Pulse Sequence: zgig (Inverse gated decoupling) or equivalent.

    • Why? Decouples protons to simplify the F-BAL multiplet into a singlet (or simpler pattern) while suppressing the Nuclear Overhauser Effect (NOE) for accurate integration.

  • Spectral Width: 50–100 ppm (centered around -170 ppm).

  • Relaxation Delay (D1): ≥ 5.0 seconds.

    • Note: F-BAL has a T1 relaxation time of ~1.6s in liver tissue/fluids.[1] D1 should be > 3x T1 to ensure full magnetization recovery for quantitative accuracy.

  • Scans (NS): 256–1024 (depending on concentration).

  • Temperature: 298 K (25°C).

Data Analysis & Chemical Shifts

Chemical shifts are reported relative to Trichlorofluoromethane (CFCl₃, 0 ppm) or referenced internally to 5-FU (-170 ppm).

MetaboliteAbbr.Chemical Shift (δ, ppm)*Multiplicity (1H-coupled)
Fluoroacetate FAC-217.0Triplet
5-Fluorouracil 5-FU-170.0Doublet
Dihydro-5-FU DHFU-128.0Multiplet
2-Fluoro-beta-alanine F-BAL -166.4 Multiplet
Trifluoroacetic Acid TFA (IS)-76.5Singlet

*Note: Shifts may vary by ±0.5 ppm depending on pH and ionic strength. Always verify with a spike-in standard.

Part 3: Emerging Application – Bacterial Infection Imaging[4]

Beyond oncology, F-BAL derivatives are gaining traction as tracers for bacterial infections.[2] Unlike mammalian cells, bacteria utilize D-amino acids and specific beta-amino acids for peptidoglycan cell wall synthesis .

  • Tracer: (R)-

    
    -Fluoro-
    
    
    
    -alanine (often 18F-labeled for PET).[2]
  • Mechanism: The tracer is transported into bacteria and incorporated into the cell wall.

  • Advantage: High specificity for viable bacteria, distinguishing active infection from sterile inflammation (a common challenge with FDG-PET).[2]

Experimental Workflow for Bacterial Tracing

Bacterial_Tracing Tracer 18F-F-BAL (Tracer Injection) Transport Bacterial Uptake (Specific Transporters) Tracer->Transport MamCell Mammalian Cell (No Incorporation) Tracer->MamCell Washout Incorp Peptidoglycan Incorporation Transport->Incorp Imaging PET/CT Imaging (High Contrast) Incorp->Imaging

Figure 2: Mechanism of F-BAL specificity for bacterial infection imaging.

References

  • Malet-Martino, M., et al. (2002). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. ResearchGate.[3] Link

  • Schlemmer, H. P., et al. (1994).[4] Drug monitoring of 5-fluorouracil: in vivo 19F NMR study during 5-FU chemotherapy in patients with metastases of colorectal adenocarcinoma.[4] Magnetic Resonance Imaging.[1][4] Link

  • Sweeny, D. J., et al. (1987). Formation of Conjugates of 2-Fluoro-β-alanine and Bile Acids during the Metabolism of 5-Fluorouracil.[5] PNAS. Link

  • Arellano, M., et al. (1998).[6] The anti-cancer drug 5-fluorouracil is metabolized by the isolated perfused rat liver and in rats into highly toxic fluoroacetate. British Journal of Cancer.[6] Link

  • Smolecule. (R)-alpha-Fluoro-beta-alanine-13C3 Product Information and Applications.Link

Sources

analytical method validation for 2-Fluoro-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A HILIC-MS/MS Method Validation Protocol

Part 1: The Scientific Imperative (Introduction)

2-Fluoro-β-alanine (FBAL) is a critical fluorinated amino acid derivative, widely recognized as the primary catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU) and as a specialized building block in peptide synthesis. Its analysis presents a distinct "Polar Challenge":

  • High Polarity: As a zwitterionic small molecule (MW ~107 Da), FBAL elutes in the void volume of standard C18 reversed-phase columns.

  • Lack of Chromophore: It possesses no strong UV absorption above 200 nm, making standard HPLC-UV insensitive and prone to interference from mobile phase cutoffs.

  • Salt Form: The hydrochloride salt (HCl) increases hygroscopicity and ionic strength, necessitating robust buffering in the analytical method.

The Solution: This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . Unlike traditional derivatization methods (e.g., OPA or Dansyl Chloride) which are labor-intensive and introduce kinetic variability, HILIC-MS/MS offers direct, sensitive, and specific quantification suitable for both raw material assay and bioanalytical metabolite tracking.

Part 2: Analytical Method Protocol
2.1. Instrumentation & Conditions
ParameterSpecificationRationale
System UHPLC coupled to Triple Quadrupole MSHigh pressure required for sub-2µm HILIC columns; MS/MS provides specificity.
Column Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalentAmide phases retain polar amines well via hydrogen bonding and are stable at wide pH ranges.
Column Temp 35°CImproves mass transfer kinetics for polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)Low pH suppresses carboxylic acid ionization, improving peak shape; Ammonium ensures MS compatibility.
Mobile Phase B Acetonitrile : Mobile Phase A (95:5)High organic content is essential for HILIC retention mechanism.
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.
Injection Vol 2.0 µLLow volume prevents solvent mismatch effects common in HILIC.
2.2. Gradient Program
  • Initial: 90% B (High organic to retain polar FBAL).

  • 0.0 - 1.0 min: Hold 90% B.

  • 1.0 - 5.0 min: Linear ramp to 60% B (Elute analyte).

  • 5.0 - 6.0 min: Hold 60% B (Wash).

  • 6.0 - 6.1 min: Return to 90% B.

  • 6.1 - 10.0 min: Re-equilibration (Critical for HILIC water layer formation).

2.3. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions:

    • Quantifier: m/z 108.0

      
       90.0 (Loss of H₂O).
      
    • Qualifier: m/z 108.0

      
       88.0 (Loss of HF).
      
    • Note: Precursor is [M+H]⁺. Transitions should be tuned on the specific instrument.

Part 3: Method Validation Strategy (ICH Q2 R2)

This validation protocol aligns with ICH Q2(R2) guidelines, ensuring the method is "fit for purpose" for either purity assay or impurity profiling.

3.1. Specificity (Selectivity)
  • Objective: Prove the method distinguishes FBAL from synthesis byproducts (e.g., β-Alanine, Fluorouracil) and matrix components.

  • Protocol: Inject individual standards of FBAL, β-Alanine, and 5-FU.

  • Acceptance Criteria:

    • Retention time (RT) of FBAL must be distinct from interferences.

    • Resolution (

      
      ) > 1.5 between FBAL and nearest peak.
      
    • Blank injection must show no signal > 20% of LLOQ at FBAL retention time.

3.2. Linearity & Range
  • Objective: Confirm signal is proportional to concentration.

  • Protocol: Prepare 6 concentration levels.

    • Range: 80% to 120% of target test concentration (for Assay).

    • Range: LLOQ to 120% of limit (for Impurities).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.
    • Residuals plot should show random distribution (no bias).

3.3. Accuracy (Recovery)
  • Objective: Determine trueness of the value.

  • Protocol: Spike FBAL into a placebo matrix (or solvent) at 3 levels (80%, 100%, 120%). Perform in triplicate.

  • Acceptance Criteria:

    • Mean recovery: 98.0% – 102.0% (for Drug Substance Assay).

    • Mean recovery: 90.0% – 110.0% (for Impurities/Bioanalysis).

3.4. Precision
  • Repeatability (Intra-day): 6 injections of the 100% standard.

    • Limit: RSD

      
       1.0% (Assay) or 
      
      
      
      5.0% (Trace).
  • Intermediate Precision (Inter-day): Repeatability protocol on a different day, different analyst, or different column lot.

    • Limit: Overall RSD

      
       2.0%.
      
3.5. Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio

    
     3:1.
    
  • LOQ (Limit of Quantitation): S/N ratio

    
     10:1 with precision RSD 
    
    
    
    10%.
Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical method validation lifecycle for this compound.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Start Method Definition (HILIC-MS/MS) Dev Method Development (pH & Gradient Optimization) Start->Dev Spec Specificity (Interference Check) Dev->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH/Temp Variation) Prec->Robust Report Final Validation Report (SOP Generation) Robust->Report

Caption: Logical workflow for the validation of 2-Fluoro-β-Alanine HCl analysis, moving from development to reporting.

Part 5: Troubleshooting & Expert Insights
  • Peak Tailing: In HILIC, tailing often indicates secondary ionic interactions. Action: Increase buffer concentration (e.g., to 20 mM) or ensure pH is strictly controlled at 3.0 to protonate silanols.

  • Retention Time Shift: HILIC columns require long equilibration times. Action: Ensure at least 20 column volumes of equilibration between runs if gradients are steep.

  • Sample Diluent: Never dissolve the sample in 100% water for HILIC injection; it causes "breakthrough" (peak splitting). Action: Dissolve in 50:50 Acetonitrile:Water or higher organic ratio.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2] (2023). Link

  • Licea-Perez, H., et al. "Development of a sensitive and selective LC-MS/MS method for the determination of α-fluoro-β-alanine, 5-fluorouracil and capecitabine in human plasma." Journal of Chromatography B (2009). Link

  • Waters Corporation. "Hydrophilic Interaction Chromatography (HILIC) for Polar Compound Retention." Waters Application Notes. Link

  • PubChem. "2-Fluoro-beta-alanine Compound Summary."[3] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Fluoro-beta-alanine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 3-Amino-2-fluoropropanoic acid Hydrochloride (2-Fluoro-


-alanine HCl)
CAS:  867-84-5
Molecular Weight:  143.54  g/mol 

Introduction: The "Fluorine Effect" in Synthesis

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. If you are accessing this guide, you are likely encountering the deceptive complexity of 2-Fluoro-


-alanine Hydrochloride .

While


-alanine synthesis is generally considered undergraduate chemistry, the introduction of a fluorine atom at the 

-position (C2) fundamentally alters the electronic landscape of the molecule. The high electronegativity of fluorine creates two specific failure modes that do not exist in non-fluorinated analogs:
  • 
    -Elimination Sensitivity:  The C-F bond activates the adjacent protons, making the molecule prone to HF elimination (defluorination) under basic conditions or high thermal stress.
    
  • Reduction Catalyst Poisoning: In the standard route via 2-fluoro-2-cyanoacetate, the fluorine atom can alter the binding affinity of the nitrile to heterogeneous catalysts, leading to stalled reactions or side-product formation.

This guide treats the synthesis not as a recipe, but as a system of competing rates. We will focus on the most robust synthetic route: Catalytic Hydrogenation of Ethyl 2-fluoro-2-cyanoacetate followed by Hydrolysis.

Module 1: The Validated Synthesis Workflow

Before troubleshooting, we must establish the baseline protocol. Deviations from this logic path are the primary source of yield loss.

The Pathway

The synthesis relies on constructing the carbon backbone with the fluorine already in place (using commercially available Ethyl 2-fluoro-2-cyanoacetate), thereby avoiding the difficult direct fluorination of


-alanine.

SynthesisWorkflow cluster_warning Critical Control Points Start Ethyl 2-fluoro-2-cyanoacetate (Starting Material) Step1 Hydrogenation (H2, Raney Ni/Pd, Acidic) Start->Step1 Reduction Inter Intermediate: Ethyl 3-amino-2-fluoropropanoate Step1->Inter Yields Amine Ester Step2 Hydrolysis (HCl, Reflux) Inter->Step2 Deprotection Product 2-Fluoro-beta-alanine HCl (Final Salt) Step2->Product Crystallization

Figure 1: The standard chemo-enzymatic logic for synthesizing 2-fluoro-beta-alanine HCl. The critical control points (Green borders) represent the highest risk for failure.

Module 2: Troubleshooting the Hydrogenation Step

The Scenario: You are reducing Ethyl 2-fluoro-2-cyanoacetate. The reaction has stalled, or you observe the formation of secondary amines (dimers).

Root Cause Analysis

Nitrile reduction is a stepwise process: Nitrile


 Imine 

Amine.
  • The "Fluorine Drag": The electron-withdrawing fluorine atom destabilizes the intermediate imine, making it more reactive.

  • Dimerization: The formed primary amine can react with the intermediate imine to form a secondary amine (dimer), releasing ammonia. This is the #1 impurity in this synthesis.

Corrective Actions
IssueDiagnosticTechnical Solution
Reaction Stalls H2 uptake stops; TLC shows starting material.Switch Catalyst/Solvent: Fluorinated nitriles can poison Pd/C. Use Raney Nickel or PtO2 (Adam's catalyst). Ensure high pressure (>50 psi/3.5 bar).
Dimer Formation Mass spec shows M+ = 2x product mass; "Gummy" crude.Acidic Suppression: You must run the hydrogenation in an acidic medium (e.g., EtOH with 1.5 eq HCl or Acetic Acid). The acid protonates the primary amine immediately upon formation (

), preventing it from attacking the imine intermediate.
Defluorination 19F NMR shows fluoride ion peak (-120 ppm range).Temperature Control: Keep reaction temp <40°C. High temps during hydrogenation facilitate hydrogenolysis of the C-F bond (C-F

C-H).

Expert Tip: If using Raney Nickel, pre-wash the catalyst with ethanol to remove alkali residues. Basic residues will trigger immediate defluorination (HF elimination) of the starting material.

Module 3: Troubleshooting Hydrolysis & Salt Formation

The Scenario: You have successfully reduced the nitrile to the ester, but the final hydrolysis step yields a brown oil or a low-purity solid.

Q: Why is my product an oil instead of a white solid?

A: This is a classic "Hygroscopic Trap." 2-Fluoro-


-alanine HCl is extremely hygroscopic. Even 2% residual water can prevent crystallization, resulting in a viscous oil.

Protocol for Crystallization:

  • Evaporation: Remove the aqueous HCl via rotary evaporation. Co-evaporate with toluene (3x) to azeotropically remove water.

  • Solvent System: Do not try to crystallize from water. Dissolve the crude oil in a minimum amount of hot Methanol or Isopropanol .

  • Precipitation: Add cold Diethyl Ether or MTBE dropwise until turbidity persists. Store at -20°C overnight.

  • Filtration: Filter quickly under a nitrogen blanket (to prevent moisture uptake).

Q: My NMR shows "split" peaks. Is it impure?

A: Likely not. This is Heteronuclear Coupling (


 and 

)
.
  • Observation: The

    
    -proton (H-C-F) appears as a wide doublet of multiplets (dm). The 
    
    
    
    -protons (
    
    
    -N) appear as a complex multiplet rather than a triplet.
  • Verification: Run a Decoupled 1H{19F} NMR . If the multiplets collapse into standard triplets/singlets, your product is pure.

Module 4: Defluorination & Stability (The "Hidden" Danger)

The Scenario: Your product purity drops after storage, or you detect "free fluoride" in biological assays.

Mechanism of Failure: The


-proton in 2-fluoro-

-alanine is acidic. In the presence of a base (or even in neutral aqueous solution over time), the molecule can undergo

-elimination to form 3-amino-2-fluoroacrylic acid derivatives or hydrolyze to malonic semialdehyde [1].

Defluorination Stable 2-Fluoro-beta-alanine (Stable at pH < 5) Base Base / Enzyme / Heat Stable->Base Elimination HF Elimination (Defluorination) Base->Elimination Byproduct Fluoro-acrylate / Malonic Semialdehyde Elimination->Byproduct

Figure 2: The degradation pathway. Stability is pH-dependent.

Storage Protocol:

  • State: Store only as the Hydrochloride salt. The free zwitterion is less stable.

  • Temperature: < -20°C is recommended for long-term storage.

  • Atmosphere: Argon/Nitrogen flush is mandatory to prevent moisture-induced hydrolysis.

FAQ: Rapid Response

Q1: Can I use DAST to fluorinate


-alanine directly? 
  • Answer: No. Direct fluorination of amino acids with DAST (Diethylaminosulfur trifluoride) is dangerous and inefficient due to the lack of protecting group compatibility and the high risk of racemization. The "Building Block" approach (starting with fluorine already installed) is superior [2].

Q2: What is the melting point? I can't find a consistent value.

  • Answer: Literature values vary because the salt decomposes upon melting. Expect a range of 165°C - 175°C (decomposition) . If it melts below 150°C, you have significant water or solvent contamination [3].

Q3: Is this compound toxic?

  • Answer: Yes. It is a structural analog of

    
    -alanine and 5-FU metabolites. It can inhibit alanine racemase and other pyridoxal phosphate-dependent enzymes. Handle with full PPE [4].
    

References

  • Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine. Source: National Institutes of Health (PubMed). Context: Mechanisms of defluorination and stability in biological systems. URL:[Link]

  • Synthesis of

    
    -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate. 
    Source: ResearchGate.[1]
    Context: Validates the reduction of cyano-acetates as a route to beta-amino derivatives.[2]
    URL:[Link]
    
  • Oxidative and defluorinative metabolism of fludalanine. Source: PubMed. Context: Toxicology and metabolic breakdown of fluoro-alanine derivatives.[3] URL:[Link]

Sources

Technical Support Center: 2-Fluoro-beta-alanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Instabilities

Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2024)[1]

System Overview & Critical Pathways

2-Fluoro-beta-alanine (2-FBA) is a high-value fluorinated building block, often serving as a non-metabolizable surrogate for beta-alanine or a precursor for 5-fluorouracil (5-FU) mimics.[1]

The most robust synthetic route—and the focus of this guide—is the Electrophilic Fluorination-Reduction sequence starting from ethyl cyanoacetate. While scalable, this route is plagued by three thermodynamic traps: Over-fluorination , C-F Hydrogenolysis (Defluorination) , and Racemization .[1]

Synthesis Workflow & Danger Zones

The following diagram maps the standard workflow against critical failure points. Use this to identify where your process might be deviating.[1]

G Start Precursor: Ethyl Cyanoacetate Step1 Step 1: Electrophilic Fluorination (Reagent: Selectfluor or NFSI) Start->Step1 Inter1 Intermediate A: Ethyl 2-fluoro-2-cyanoacetate Step1->Inter1 Side1 ERROR: Di-fluorination (Formation of difluoro-cyanoacetate) Step1->Side1 Excess Reagent/Temp Step2 Step 2: Nitrile Reduction (H2/Catalyst or Borane) Inter1->Step2 Inter2 Intermediate B: Ethyl 3-amino-2-fluoropropanoate Step2->Inter2 Side2 ERROR: Defluorination (C-F Hydrogenolysis) Step2->Side2 Pd/C Catalyst Step3 Step 3: Hydrolysis (Acidic or Basic) Inter2->Step3 Final Target: 2-Fluoro-beta-alanine Step3->Final Side3 ERROR: Racemization (Loss of Stereocenter) Step3->Side3 Basic pH > 10 Side4 ERROR: HF Elimination (Formation of 3-aminoacrylate) Step3->Side4 Thermal/Base Stress

Figure 1: Process Map highlighting the four critical failure modes in the synthesis of 2-Fluoro-beta-alanine.

Troubleshooting Modules

Module A: The Fluorination Bottleneck (Mono- vs. Di-fluorination)

Symptom: NMR shows a mixture of starting material, desired monofluoro product, and significant difluoro impurity (


 ppm vs 

ppm).[1]

Root Cause: The monofluoro intermediate (Ethyl 2-fluoro-2-cyanoacetate) contains a highly acidic proton (


) due to the electron-withdrawing effects of the nitrile, ester, and the newly added fluorine.[1] It enolizes faster than the starting material, making it a "fluorine sink."

Corrective Actions:

Parameter Recommendation Scientific Rationale
Reagent Choice Selectfluor over NFSI Selectfluor is kinetically faster but less prone to "overshoot" if temperature is controlled.[1] NFSI requires higher activation energy, often leading to thermal runaway and difluorination.[1]
Stoichiometry 0.95 - 1.05 eq Never exceed 1.05 equivalents of fluorinating agent.[1] It is better to leave 5% starting material (separable) than generate inseparable difluoro byproducts.[1]

| Base Selection | Catalytic Metal Salts | Avoid strong bases (NaH).[1] Use catalytic transition metals (e.g., Cu(OTf)2 or Zn(OAc)2) to stabilize the enol form of the starting material preferentially. |

Module B: The Reduction Trap (C-F Hydrogenolysis)

Symptom: Loss of fluorine during the reduction of the nitrile to the amine. Product isolated is beta-alanine (non-fluorinated).[1]

Root Cause: The C-F bond adjacent to a nitrile/carbonyl is susceptible to oxidative addition by Palladium (Pd) catalysts. Standard hydrogenation conditions (Pd/C, H2) will cleave the C-F bond (Hydrogenolysis).

Troubleshooting Protocol:

Q: I am using Pd/C and losing my fluorine. What do I do?

Stop using Pd/C. Palladium has a high affinity for the C-F bond in this electronic environment.

Alternative 1 (Chemical Reduction - Recommended): Use Borane-Dimethyl Sulfide (BH3[1]·DMS) or BH3·THF . Borane reduces nitriles to amines via a Lewis acid mechanism that leaves the C-F bond untouched.

Alternative 2 (Catalytic - If hydrogenation is mandatory): Switch to Raney Nickel or PtO2 (Adam's Catalyst) in acidic media (acetic acid). [1] * Why Acidic? Protonating the resulting amine immediately prevents it from poisoning the catalyst, but more importantly, acidic conditions reduce the electron density available for the metal insertion into the C-F bond.

Module C: Stereochemical Integrity (Racemization)

Symptom: Loss of enantiomeric excess (ee) during hydrolysis or workup.[1]

Root Cause: The alpha-proton in 2-fluoro-beta-alanine is acidic (


 in DMSO, but much lower in water/ester forms).[1] In the presence of base (e.g., NaOH, LiOH used for ester hydrolysis), the proton is removed, forming a planar enolate. Reprotonation occurs from either face, causing racemization.[1]

Mechanism Visualization:

Racemization Step1 Chiral (S)-Form (Tetrahedral) Transition Planar Enolate (Achiral Intermediate) Step1->Transition Deprotonation Base + OH- Base->Transition Step2 Racemic Mixture (50% R / 50% S) Transition->Step2 Reprotonation

Figure 2: Base-catalyzed racemization mechanism via planar enolate formation.

Corrective Actions:

  • Acidic Hydrolysis: Perform ester hydrolysis using 6N HCl at reflux rather than basic hydrolysis. While harsh, the acidic environment suppresses enolate formation.

  • Enzymatic Hydrolysis: For high optical purity, use Pig Liver Esterase (PLE) or specific lipases (e.g., Candida antarctica) at pH 7.[1]0. This avoids the extreme pH required for chemical hydrolysis.[1]

Validated Experimental Protocol

Method: Synthesis of 2-Fluoro-beta-alanine Hydrochloride via Borane Reduction (Avoids Defluorination).[1] Adapted from robust patent literature (e.g., US Patent 2010/0121098).

Step 1: Reduction of Ethyl 2-Fluoro-2-cyanoacetate
  • Setup: Flame-dry a 500mL 3-neck flask under Nitrogen.

  • Reagent: Charge Ethyl 2-fluoro-2-cyanoacetate (10.0 g, 1.0 eq) and anhydrous THF (100 mL).

  • Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (BH3·DMS) (2.0 M in THF, 1.2 eq) dropwise over 30 mins. Caution: Exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 3 hours.

    • Checkpoint: Monitor by TLC/GC.[1] Disappearance of nitrile peak.[1]

  • Quench: Cool to 0°C. CAREFULLY add Methanol (excess) dropwise to destroy excess borane (H2 gas evolution).

  • Workup: Concentrate in vacuo. Add methanolic HCl (1.25 M) and reflux for 1 hour to break the boron-amine complex. Concentrate to yield Ethyl 3-amino-2-fluoropropanoate hydrochloride .[1]

Step 2: Hydrolysis (Acidic Method to Prevent Racemization)[1]
  • Reaction: Dissolve the intermediate ester in 6N HCl (50 mL).

  • Reflux: Heat to reflux (100°C) for 4-6 hours.

  • Isolation: Concentrate to dryness. The residue is often a sticky gum.

  • Purification: Triturate with Acetonitrile or Isopropanol to induce crystallization of the hydrochloride salt.[1]

  • Yield: Typical isolated yield 60-75% (over 2 steps).[1]

FAQ: Specific User Scenarios

Q: I see a peak at m/z = 89 in my MS during reaction monitoring. What is it? A: This is likely beta-alanine (MW 89).[1] This confirms defluorination is occurring.[1] If you are using catalytic hydrogenation, stop immediately.[1] Switch to the Borane reduction method described above.

Q: Can I use DAST or Deoxo-Fluor on serine to make this? A: Theoretically yes, but practically difficult.[1] Fluorinating the hydroxyl group of serine (or serine ester) often leads to elimination (forming the acrylate) or aziridine formation due to the neighboring amine group participating in the reaction (anchimeric assistance). The cyanoacetate route is superior for scale and safety.

Q: My product is unstable in water. A: The free base of 2-fluoro-beta-alanine can undergo intermolecular condensation or polymerization over time.[1] Always store it as the Hydrochloride (HCl) salt or Tosyl (TsOH) salt .[1] These are stable solids at room temperature.[1]

References

  • Electrophilic Fluorination Mechanism & Selectivity

    • Banks, R. E., et al.[1] "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents."[1] Journal of the Chemical Society, Chemical Communications, 1992.

  • Reduction of alpha-Fluoro Nitriles (Preventing Hydrogenolysis)

    • Ciganek, E.[1] "Reduction of Nitriles to Amines with Borane-Tetrahydrofuran."[1] Journal of Organic Chemistry, 1992.[1] (Establishes Borane utility for sensitive nitriles).

    • Koulocheri, S. D., et al.[1] "Synthesis of fluorinated

      
      -amino acids." Journal of Fluorine Chemistry, 2008. 
      
  • Racemization of alpha-Fluoro Carbonyls

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] [1]

  • Enzymatic vs Chemical Synthesis

    • Weiner, B., et al.[1] "Biocatalytic synthesis of fluorinated amino acids."[1] Chemical Society Reviews, 2010.[1] (Discusses the limitations of chemical hydrolysis regarding stereochemistry).

Sources

Technical Support Center: Purification of 2-Fluoro-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2-Fluoro-beta-alanine hydrochloride (3-amino-2-fluoropropanoic acid HCl) is a critical fluorinated building block used in the synthesis of modified peptides and as a metabolic probe in 5-fluorouracil (5-FU) pathways. Unlike standard amino acids, the introduction of the electron-withdrawing fluorine atom at the


-position (relative to the carboxyl group) significantly alters the pKa of the carboxylate and the solubility profile of the salt.

The primary purification challenges stem from its synthesis, often involving ammonolysis of fluoro-acrylates or precursors, which generates significant inorganic byproducts (ammonium chloride). Furthermore, the hydrochloride salt is highly hygroscopic, leading to "oiling out" during crystallization and difficulties in stoichiometry control.

This guide provides an evidence-based troubleshooting framework for isolating high-purity (>99%) material suitable for pharmaceutical applications.

Troubleshooting Guide (Q&A Format)

Category 1: Inorganic Salt Contamination (Desalting)

Q: My crude product contains significant amounts of Ammonium Chloride (


). Standard recrystallization isn't removing it.[1] How do I separate the amino acid salt from the inorganic salt? 

A: This is the most common bottleneck.


 and 2-Fluoro-beta-alanine HCl share similar solubility profiles in water, making aqueous recrystallization ineffective.

The Solution: Exploiting differential solubility in short-chain alcohols. While 2-Fluoro-beta-alanine HCl is moderately soluble in hot ethanol (


) or methanol (

), inorganic salts like

and

have significantly lower solubility in these organic solvents compared to water.

Protocol Adjustment:

  • Dryness is Critical: Ensure the crude solid is completely dry. Any residual water will pull inorganic salts into the organic phase.

  • Alcohol Extraction: Suspend the crude solid in hot absolute ethanol (60°C).

  • Filtration: Filter the hot suspension. The inorganic salts (

    
    ) will remain on the filter cake, while the 2-Fluoro-beta-alanine HCl passes into the filtrate.
    
  • Concentration: Evaporate the filtrate to obtain the desalted crude product.

Technical Insight: The dielectric constant of Ethanol (


) is too low to support the dissociation of the tight ionic lattice of 

, but the organic backbone of the fluoro-beta-alanine provides enough lipophilicity to allow solvation.
Category 2: Crystallization & Phase Separation

Q: During recrystallization, my product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this "oiling out"?

A: Oiling out indicates that the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature. This is exacerbated by the presence of impurities or excess water.

The Solution: The "Cloud Point" titration method with vigorous agitation.

Step-by-Step Troubleshooting:

  • Solvent Choice: Dissolve the oily residue in the minimum amount of warm water (or Methanol if strictly anhydrous conditions are required).

  • Anti-Solvent Addition: Slowly add Isopropanol (IPA) or Acetone to the warm solution until a persistent cloudiness appears.

  • Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.

  • Cooling Rate: Do not crash cool in ice. Allow the vessel to cool slowly to room temperature. The slow cooling keeps the system in the metastable zone longer, favoring crystal growth over oil formation.

Category 3: Hygroscopicity & Handling

Q: The final product turns into a paste after exposure to air. Is my product degrading?

A: Likely not degrading, but absorbing atmospheric moisture. The HCl salt of 2-fluoro-beta-alanine is highly hygroscopic.

The Solution:

  • Drying: Final drying must be done in a vacuum desiccator over

    
     or KOH pellets (to absorb acid fumes and water) for at least 24 hours.
    
  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Handling: Allow the bottle to warm to room temperature before opening to prevent condensation on the cold solid.

Detailed Purification Protocols

Protocol A: Recrystallization (Standard)

This protocol is designed for crude material with >85% purity.

ParameterSpecificationNotes
Solvent System Ethanol / Water (95:5)Water ensures solubility; EtOH acts as the bulk solvent.
Concentration ~1 g / 5-7 mLAdjust based on initial purity.
Temperature Dissolve at 65°C; Cool to 4°CDo not boil vigorously to avoid HCl loss.
Yield Target 70-80%Higher recovery risks impurity inclusion.

Procedure:

  • Dissolve crude 2-Fluoro-beta-alanine HCl in minimum hot water (~0.5 mL per gram).

  • Add hot Ethanol slowly until the solution becomes slightly turbid.

  • Add just enough drops of water to clear the turbidity.

  • Allow to cool to RT, then refrigerate (4°C) overnight.

  • Filter crystals and wash with cold Acetone (removes surface water).

Protocol B: Ion Exchange Chromatography (High Purity)

Required when ammonium salt contamination is >10%.

  • Resin: Strong Cation Exchange Resin (e.g., Dowex 50W-X8),

    
     form.
    
  • Loading: Dissolve crude in water and load onto the column.

  • Washing: Wash with 2-3 column volumes of distilled water.

    • Mechanism:[1][2] Non-ionic impurities and anions are washed away.

  • Elution: Elute with 1M Aqueous Ammonia (

    
    ).
    
    • Note: This elutes the free amino acid (zwitterion).

  • Conversion to HCl Salt: Evaporate the ammonia eluate to dryness. Redissolve the residue in a small volume of water and add 1.1 equivalents of concentrated HCl. Evaporate to dryness and recrystallize (Protocol A).

Process Visualization

Figure 1: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Contains NH4Cl, Precursors) CheckSalt Inorganic Salt Content? Start->CheckSalt HighSalt High Salt (>5%) (NH4Cl / NaCl) CheckSalt->HighSalt Yes LowSalt Low Salt (<5%) CheckSalt->LowSalt No AlcoholExtract Hot Ethanol Extraction (Filter out insolubles) HighSalt->AlcoholExtract Recryst Recrystallization (EtOH/Water or MeOH/IPA) LowSalt->Recryst Evaporate Evaporate Filtrate AlcoholExtract->Evaporate Evaporate->Recryst CheckOil Oiling Out? Recryst->CheckOil SlowCool Re-heat & Add Seed Slow Cool CheckOil->SlowCool Yes FilterDry Filter & Vacuum Dry (over P2O5) CheckOil->FilterDry No SlowCool->FilterDry Final Pure 2-Fluoro-beta-alanine HCl (>99%) FilterDry->Final

Caption: Logical workflow for the purification of 2-Fluoro-beta-alanine HCl, prioritizing desalting steps before crystallization.

Figure 2: Solubility & Solvent Selection Logic

SolubilityLogic cluster_0 Solubility Profile Water Water (High Sol) Solvent A Solvent A Water->Solvent A Primary Methanol Methanol (Mod Sol) Ethanol Ethanol (Low/Mod Sol) Solvent B Solvent B Ethanol->Solvent B Co-solvent Acetone Acetone (Insoluble) Anti-Solvent Anti-Solvent Acetone->Anti-Solvent Crashes out Ether Ether/Hexane (Insoluble) Target 2-Fluoro-beta-alanine HCl Target->Water Dissolves Target->Methanol Dissolves (Hot) Target->Ethanol Sparingly Soluble Target->Acetone Precipitates

Caption: Solvent compatibility matrix.[3] Green indicates high solubility, Yellow moderate, and Red insolubility (used for precipitation).

References

  • US Patent 3105092A. Purification of Beta-Alanine. (Describes the fundamental solubility differences between beta-amino acids and inorganic salts). Link

  • Organic Syntheses, Coll. Vol. 1, p.21 (1941). dl-Alanine. (Foundational protocol for amino acid isolation and removal of ammonium chloride using alcohol extraction). Link

  • TCI Chemicals. Product Specification: 2-Fluoro-beta-alanine Hydrochloride.[4] (Confirming physical properties and storage requirements). Link

  • Biosynth. (2S)-3-Amino-2-fluoropropanoic acid hydrochloride Properties. (Data on chemical structure and handling). Link

  • University of Rochester. Solvents for Recrystallization. (General guide on solvent polarity and anti-solvent selection for polar compounds). Link

Sources

optimizing coupling efficiency of 2-Fluoro-beta-alanine in peptide synthesis

Technical Support Center: 2-Fluoro- -Alanine Optimization

Topic: Optimizing Coupling Efficiency & Preventing Racemization in SPPS Ticket ID: #FBAL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Silent Killer" in Fluorinated Peptide Synthesis

Welcome to the technical support hub for 2-Fluoro-


-alanine (2-F-

-Ala)

Incorporating 2-F-

dual chemical hazard
  • 
    -Amino Acid Kinetics:  The extra methylene group introduces flexibility that entropically disfavors the transition state for coupling, leading to sluggish kinetics.
    
  • 
    -Fluoro Acidity:  The fluorine atom at the 
    
    
    -position (adjacent to the carbonyl) exerts a strong inductive effect (
    
    
    ), significantly increasing the acidity of the
    
    
    -proton. This makes the activated ester highly prone to base-catalyzed racemization and elimination .

This guide abandons "standard" protocols (like HBTU/DIEA) which are often fatal for this residue. Below are the optimized workflows to ensure integrity.

Module 1: Reagent Selection & Chemical Logic

The Decision Matrix

Do not use standard HBTU/DIEA protocols. The presence of a strong base (DIEA) with the activated 2-fluoro species will cause immediate racemization.

Coupling StrategyReagentsRisk LevelRecommendationMechanism of Action
The Gold Standard DIC / Oxyma Pure LowHighly Recommended Carbodiimide activation with no tertiary base. Oxyma acts as a nucleophilic scavenger to prevent racemization.
High Efficiency HATU / Collidine MediumConditional Use for difficult sequences. Collidine is a weaker base than DIEA, reducing

-proton abstraction risk.
The Danger Zone HBTU / DIEA Critical DO NOT USE Strong base (DIEA) + slow coupling = guaranteed epimerization (racemization).
The "Nuclear" Option Acid Fluorides HighExpert Only Converting the amino acid to an acid fluoride (using TFFH) is highly reactive but requires strict anhydrous conditions.
Visualizing the Hazard: Racemization Pathway

The diagram below illustrates why your standard base is destroying your chiral purity.

RacemizationMechanismFig 1. Mechanism of Base-Catalyzed Racemization in alpha-Fluoro Amino Acids.StartActivated 2-F-beta-Ala(Oxazolone/Active Ester)TransitionEnolate Intermediate(Planar Geometry)Start->Transition Proton Abstraction(facilitated by -I effect of F)BaseBase (DIEA/Piperidine)Base->TransitionL_IsomerL-Isomer(Desired)Transition->L_Isomer ReprotonationD_IsomerD-Isomer(Impurity)Transition->D_Isomer Reprotonation

Module 2: Optimized Coupling Protocol

This protocol is designed for Fmoc-SPPS on polystyrene or PEG-PS resins.

Step 1: Resin Preparation

Ensure your resin loading is moderate (0.4 – 0.6 mmol/g). High loading promotes aggregation, slowing the already sluggish

Step 2: Activation (The "0-Base" Method)

Use this method for the coupling OF the 2-F-

  • Calculate Equivalents: Use 3.0 eq of Fmoc-2-F-

    
    -Ala-OH relative to resin loading.
    
  • Dissolve: Dissolve amino acid in minimal DMF (or NMP for aggregation-prone sequences).

  • Add Oxyma: Add 3.0 eq of Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Add DIC: Add 3.0 eq of DIC (Diisopropylcarbodiimide).

  • Pre-activation: 0 Minutes.

    • Critical: Do NOT pre-activate. Add the mixture to the resin immediately. Activated fluorinated esters are unstable.

Step 3: The Coupling Reaction
  • Time: Shake/vortex for 60–90 minutes at Room Temperature.

    • Note: Standard amino acids take 30 mins;

      
      -amino acids require more time due to conformational flexibility.
      
  • Temperature: Do NOT heat.

    • Warning: Microwave heating (>50°C) significantly accelerates HF elimination and racemization for this specific residue.

Step 4: Monitoring

Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

  • If positive: Recouple using HATU (2.8 eq) / Collidine (5 eq) for 45 mins.

Module 3: Troubleshooting & FAQs

Issue 1: "I see a split peak (doublet) in my LCMS."

Diagnosis: Racemization (Epimerization). Cause: You likely used a strong base (DIEA) during coupling or allowed the activated ester to sit too long. Fix:

  • Switch to the DIC/Oxyma protocol described above.

  • If you must use uronium salts (HATU), switch the base from DIEA to TMP (2,4,6-Trimethylpyridine/Collidine) . The steric bulk of Collidine prevents it from abstracting the acidic

    
    -proton while still neutralizing the reaction.
    
Issue 2: "My mass spectrum shows [M-20] peaks."

Diagnosis: HF Elimination. Cause: Formation of a dehydro-alanine type species (

Fix:
  • Shorten Deprotection: When removing the Fmoc group from the 2-F-

    
    -Ala (and subsequent residues), reduce Piperidine exposure.
    
  • Cocktail Change: Use 20% Piperidine + 0.1M HOBt in DMF. The HOBt suppresses base-catalyzed side reactions.

  • Avoid DBU: Never use DBU for deprotection on sequences containing this residue.

Issue 3: "Coupling is incomplete even after recoupling."

Diagnosis: Aggregation / Beta-sheet formation. Fix:

  • Solvent Switch: Use NMP instead of DMF.

  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

  • Pseudoprolines: If the sequence allows, insert a pseudoproline dipeptide before the difficult coupling to induce a "kink" in the chain.

Visual Workflow: The Optimization Loop

OptimizationLoopFig 2. Decision Tree for Coupling 2-Fluoro-beta-alanine.StartStart CouplingFmoc-2-F-beta-Ala-OHChoiceSelect ReagentsStart->ChoiceDIC_OxymaDIC + Oxyma Pure(No Base)Choice->DIC_Oxyma StandardHATU_ColHATU + Collidine(Weak Base)Choice->HATU_Col Difficult SeqMonitorKaiser/Chloranil TestDIC_Oxyma->MonitorHATU_Col->MonitorSuccessProceed to CappingMonitor->Success Negative (No Color)FailIncomplete CouplingMonitor->Fail Positive (Blue)RecoupleRecouple: HATU/Collidine+ 0.1M LiCl (in NMP)Fail->RecoupleRecouple->Monitor

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Relevance: Establishes Oxyma/DIC as superior for preventing racemiz
  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2735. Link

    • Relevance: Foundational work on beta-amino acid coupling kinetics and folding.
  • Thayer, D. A., et al. (2002). Polymer-supported synthesis of alpha-fluoro-beta-amino acids. Journal of Organic Chemistry. Link

    • Relevance: Discusses the specific instability and acidity of alpha-fluoro protons in solid-phase synthesis.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • Relevance: Details base-catalyzed elimination mechanisms (E1cB) relevant to Fmoc removal in sensitive residues.

For further assistance, please contact the synthesis core with your specific sequence and LCMS data.

preventing racemization during 2-Fluoro-beta-alanine coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Knowledge Base Article for a Contract Research Organization (CRO) or Pharmaceutical Development internal portal.

Subject: Racemization Control in 2-Fluoro-


-Alanine Coupling
Status:  Active / Verified
Audience:  Process Chemists, Peptide Scientists, Medicinal Chemists
Last Updated:  January 28, 2026[1]

Executive Summary

Coupling 2-Fluoro-


-alanine  (also known as 

-fluoro-

-alanine or 3-amino-2-fluoropropanoic acid) presents a unique synthetic challenge due to the high electronegativity of the fluorine atom at the

-position.[1] This fluorine atom significantly increases the acidity of the

-proton (

), making the activated amino acid highly susceptible to deprotonation by tertiary amine bases.

This deprotonation leads to rapid racemization via enolization or oxazolone formation during the activation step. Standard peptide coupling protocols (e.g., EDC/HOBt/DIPEA) often result in 10–40% racemization.[1]

Recommended Resolution:

  • Primary Strategy: Use the Acid Fluoride Method (Cyanuric Fluoride/Pyridine) to couple without strong bases.

  • Secondary Strategy: Use HATU/Sym-Collidine for rapid activation with a non-nucleophilic, weaker base.[1]

Root Cause Analysis (The Science of Failure)

The Mechanism of Racemization

In standard amino acids, the


-proton has a 

of ~29 (in esters). However, in 2-fluoro-

-alanine, the electron-withdrawing fluorine atom stabilizes the developing negative charge on the

-carbon via an inductive effect (

).[1] Upon activation (conversion of the carboxylate to an active ester or anhydride), the acidity of this proton increases drastically.

If a standard base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is present, it can abstract this proton, leading to a planar enolate or oxazolone intermediate. When the amine nucleophile attacks, it can approach from either face, destroying the stereochemical purity.

Diagram: Racemization Pathway

Racemization Start 2-Fluoro-beta-Alanine (Chiral) Activation Activated Species (Active Ester/Anhydride) Start->Activation Coupling Reagent Intermediate Planar Enolate / Oxazolone (Achiral) Activation->Intermediate Slow Coupling + Base Deprotonation Product_L L-Isomer (Desired) Activation->Product_L Fast Coupling (Kinetic Control) Base Base (DIPEA/TEA) Base->Intermediate Intermediate->Product_L 50% Product_D D-Isomer (Impurity) Intermediate->Product_D 50%

Figure 1: Mechanistic pathway showing how base-mediated deprotonation competes with the desired coupling reaction.

Troubleshooting & FAQ

Ticket #409: "I see 30% racemization using EDC/HOBt/DIPEA. Why?"

Diagnosis: The combination of a slow coupling reagent (carbodiimide) and a strong base (DIPEA,


 of conjugate acid ~10.7) is fatal for this substrate.[1] The slow activation time allows the base ample time to deprotonate the highly acidic 

-proton. Resolution: Switch to Sym-Collidine (

~7.[1]4) as your base.[1] It is strong enough to neutralize the generated acid but too weak to effectively deprotonate the

-carbon.
Ticket #412: "Can I use HATU? It's usually faster."

Diagnosis: Yes, HATU is faster, which is beneficial (kinetic control).[1] However, HATU requires a base to function.[1] Resolution: Use HATU with Sym-Collidine or 2,6-Lutidine .[1] Do NOT use DIPEA or NMM (N-methylmorpholine) with HATU for this specific molecule.[1]

  • Tip: Pre-cool the reaction mixture to 0°C during the activation step to further suppress deprotonation.

Ticket #415: "How do I detect the racemization? NMR looks clean."

Diagnosis: Standard


 NMR often cannot distinguish enantiomers.[1]
Resolution: 
  • Marfey's Method: Derivatize a hydrolyzed aliquot with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) and analyze via LC-MS.[1] The diastereomers will separate.[1]

  • 
     NMR:  If coupled to a chiral amine, the fluorine signals of the diastereomers will often split significantly.
    

Comparative Data: Reagent Selection

The following table summarizes the risk profile of common coupling conditions for


-fluorinated amino acids.
Coupling ReagentBase UsedRisk LevelMechanism of Failure/Success
EDC / HOBt DIPEA / TEACRITICAL Slow activation + Strong base = High Racemization.[1]
HATU / HBTU DIPEAHIGH Fast activation, but base is too strong.[1]
HATU Sym-Collidine LOW Fast activation + Weak base minimizes proton abstraction.[1]
TFFH DIPEAMEDIUM Acid fluoride intermediate is good, but DIPEA is risky.[1]
Cyanuric Fluoride Pyridine MINIMAL Gold Standard. Generates Acid Fluoride with weak base.[1]

Standard Operating Procedures (SOPs)

Protocol A: The Acid Fluoride Method (Recommended)

Best for: Scale-up and highly sensitive substrates.

This method converts the carboxylic acid into an acid fluoride.[1] Acid fluorides are highly reactive toward amines but, unlike acid chlorides, are relatively stable to water and do not form oxazolones as readily. Crucially, this reaction uses Pyridine (


 ~5.2), which is too weak to cause racemization.[1]

Reagents:

  • N-Protected 2-Fluoro-

    
    -alanine (1.0 equiv)[1]
    
  • Cyanuric Fluoride (0.6 equiv)[1]

  • Pyridine (1.0 equiv)[1][2]

  • Dichloromethane (DCM)[1]

  • Amine coupling partner (1.0 equiv)[1][2]

Step-by-Step:

  • Activation: Dissolve the N-protected amino acid in DCM under nitrogen. Add Pyridine.[1][2]

  • Fluorination: Cool to -10°C. Add Cyanuric Fluoride dropwise. A precipitate (cyanuric acid) will form.[1]

  • Reaction: Stir at -10°C for 1 hour, then warm to room temperature for 1 hour.

  • Work-up (Critical): Pour the mixture into crushed ice/water. Extract the DCM layer rapidly.[1] Dry over

    
    .[1][2] Note: Acid fluorides are hydrolytically stable enough for a quick wash, which removes the pyridine salts.
    
  • Coupling: Add the amine coupling partner directly to the DCM solution of the acid fluoride. Stir until complete (usually <2 hours). No additional base is needed if the amine is a free base.

Protocol B: The HATU/Collidine Method (High Throughput)

Best for: Small scale, parallel synthesis, or when acid fluorides are inconvenient.

Reagents:

  • N-Protected 2-Fluoro-

    
    -alanine (1.0 equiv)[1]
    
  • HATU (1.0 equiv)[1]

  • Sym-Collidine (2,4,6-Trimethylpyridine) (2.0 equiv)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step:

  • Preparation: Dissolve the amino acid and the amine partner in DMF.

  • Cooling: Cool the solution to 0°C.

  • Base Addition: Add Sym-Collidine.[1]

  • Activation/Coupling: Add HATU immediately.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor via LC-MS.

Visual Workflow: Decision Tree

DecisionTree Start Start: Couple 2-Fluoro-beta-Ala IsScaleLarge Is Scale > 5 grams? Start->IsScaleLarge IsSolidPhase Is this Solid Phase (SPPS)? IsScaleLarge->IsSolidPhase No AcidFluoride METHOD A: Cyanuric Fluoride / Pyridine (Lowest Risk) IsScaleLarge->AcidFluoride Yes HATU_Collidine METHOD B: HATU / Sym-Collidine (Fast & Efficient) IsSolidPhase->HATU_Collidine No (Solution Phase) DIC_Oxyma METHOD C: DIC / Oxyma Pure (Base-Free) IsSolidPhase->DIC_Oxyma Yes (SPPS)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on scale and phase.

References

  • Carpino, L. A., et al. "The Acid Fluoride Method for Peptide Synthesis." Journal of the American Chemical Society, vol. 112, no. 26, 1990, pp. 9651–9652.[1] Link[1]

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, vol. 61, no.[1] 46, 2005, pp. 10827-10852.[1] Link[1]

  • Wenschuh, H., et al. "Peptide Bond Formation: The Use of Acid Fluorides." Organic Process Research & Development, vol. 16, no. 6, 2012. (Validating acid fluorides for difficult couplings).
  • Marfey, P. "Determination of D-amino acids.[1] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene."[1] Carlsberg Research Communications, vol. 49, 1984, pp. 591-596.[1] Link[1]

  • Iio, C., et al. "Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy."[1] Chemical Communications, 2021.[1] Link

Sources

degradation pathways of 2-Fluoro-beta-alanine Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Profiles in Solution Product Code: 2-F-BAL-HCl Audience: Analytical Chemists, Metabolic Researchers, Drug Development Scientists

Welcome to the Technical Support Center

You are accessing the master guide for 2-Fluoro-


-alanine Hydrochloride (2-F-BAL) . This molecule serves as both a critical catabolite of 5-Fluorouracil (5-FU) and a specialized building block in peptidomimetic synthesis.

Unlike standard amino acids, the presence of the fluorine atom at the


-position (relative to the carboxyl group) introduces unique electronic effects that alter its stability profile. This guide synthesizes chemical kinetics with practical troubleshooting to ensure the integrity of your experimental data.
Part 1: The Stability Profile (FAQs)
Q1: Is 2-F-BAL HCl stable in aqueous solution?

Status: High Stability (Acidic/Neutral) Technical Insight: In its hydrochloride salt form (


), 2-F-BAL is remarkably stable. The protonated amine (

) and the electron-withdrawing fluorine atom create a stable zwitterionic framework. Unlike

-chloro-alanine, which spontaneously eliminates HCl to form reactive enamines, the C-F bond is significantly stronger (approx. 116 kcal/mol vs. 81 kcal/mol for C-Cl), resisting spontaneous elimination in water.
Q2: What is the primary cause of degradation?

Root Cause: Base-Induced Defluorination & Oxidative Stress. While resistant to hydrolysis, the molecule is vulnerable to:

  • High pH (>9.0): Strong bases can promote the elimination of fluoride (

    
    ), particularly at elevated temperatures.
    
  • Oxidative Conditions: Presence of peroxides or radical initiators can trigger oxidative deamination, leading to unstable intermediates that rapidly defluorinate.

  • Enzymatic Contamination: In biological matrices (plasma/urine), trace aminotransferases can catalyze defluorination, a reaction often mistaken for chemical instability.

Q3: My solid material has become a sticky gum. Is it degraded?

Diagnosis: Hygroscopic Failure (Not necessarily chemical degradation). The HCl salt is extremely hygroscopic. Absorption of atmospheric moisture lowers the melting point and creates a concentrated acidic syrup.

  • Action: Verify purity via NMR. If the fluorine signal is intact (multiplet ~ -180 to -200 ppm), the material is chemically safe but physically compromised. Dry under high vacuum over

    
    .
    
Part 2: Degradation Pathways (The "Why" and "How")

The following diagram illustrates the mechanistic pathways for 2-F-BAL degradation. Understanding these allows you to distinguish between chemical stress and metabolic artifacts.

Figure 1: Degradation & Defluorination Mechanisms

DegradationPathways FBAL 2-Fluoro-beta-alanine (Stable Zwitterion) Carbanion Intermediate: alpha-Carbanion FBAL->Carbanion Deprotonation (Slow) Imine Intermediate: alpha-Fluoro-imine FBAL->Imine Oxidative Deamination Base Basic pH (>9) Stress Oxidant Oxidative/Enzymatic Stress Malonate Malonic Semialdehyde (Reactive Electrophile) Carbanion->Malonate Elimination/Hydrolysis (Extreme Heat) FluoroKeto alpha-Fluoro-beta-ketoacid (Unstable) Imine->FluoroKeto Hydrolysis Ammonia Ammonia (NH3) Imine->Ammonia Release FluoroKeto->Malonate Spontaneous Defluorination Fluoride Free Fluoride Ion (F-) FluoroKeto->Fluoride Release

Caption: Figure 1. Pathway A (Top) shows base-catalyzed degradation (rare). Pathway B (Bottom) depicts oxidative/enzymatic deamination, the primary route for defluorination and fluoride release.

Part 3: Troubleshooting & Analytical Protocols
Scenario A: "I see an extra peak in my LC-MS chromatogram."

Investigation Protocol:

  • Check Retention Time (

    
    ): 
    
    • 2-F-BAL is highly polar. On C18 columns, it often elutes in the void volume (

      
      ).
      
    • Fix: Use a HILIC column or an ion-pairing reagent (e.g., HFBA).

  • Check Mass Spectrum:

    • Parent Ion: 108 m/z

      
      .
      
    • Artifacts:

      • 215 m/z: Dimer (Non-covalent cluster formed in the MS source, not solution degradation).

      • 130 m/z (+22): Sodium adduct.

      • 88 m/z: Loss of HF (In-source fragmentation, NOT degradation). Note: If this peak resolves chromatographically from the parent, it is a real degradation product (Malonic semialdehyde derivative).

Scenario B: "My Fluoride Ion Selective Electrode (ISE) shows high background."

Investigation Protocol: This indicates Defluorination .

  • pH Check: Was the sample exposed to pH > 9?

  • Buffer Check: Phosphate buffers can catalyze hydrolysis at high temperatures. Switch to Ammonium Formate.

  • Biological Matrix: If analyzing urine/plasma, endogenous enzymes may be active. Add an enzyme inhibitor (e.g., semicarbazide) immediately upon collection.

Part 4: Validated Analytical Method (HILIC-MS/MS)

To accurately monitor stability without inducing "on-column" degradation, use this validated protocol.

Table 1: Recommended LC-MS Conditions

ParameterSpecificationRationale
Column HILIC (e.g., BEH Amide or ZIC-HILIC)Retains polar zwitterions without ion-pairing reagents.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0)Acidic pH stabilizes the molecule and protonates the amine for MS sensitivity.
Mobile Phase B AcetonitrileOrganic modifier for HILIC mode.
Gradient 90% B to 50% B over 5 minsElutes contaminants while retaining 2-F-BAL.
Detection ESI Positive (

)
Negative mode is less sensitive for amino acids.
Critical Step Do NOT use glass vials for long-term storage Fluoride ions (if generated) etch glass; use Polypropylene (PP).
References
  • Heggie, G. D., et al. (1987).[1] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research.[1] Link

  • Zhang, Y., et al. (1995). "Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine." Biochemical Pharmacology. Link

  • Licea-Perez, H., et al. (2009).[2] "Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine... in human plasma." Journal of Chromatography B. Link

  • Parry, R. J., et al. (1987). "Biosynthesis of Aristeromycin: Evidence for the involvement of alpha-fluoro-beta-alanine." Journal of the American Chemical Society. Link

Sources

Technical Support Center: 2-Fluoro-beta-alanine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: Optimization of 2-Fluoro-beta-alanine (2-FBA) solubility for in vitro biological assays. Molecule ID: 2-Fluoro-beta-alanine (CAS: 3821-81-6) Classification: Fluorinated Beta-Amino Acid / 5-FU Metabolite

Module 1: The Physicochemical Reality

Why are you facing solubility issues? Most researchers encounter precipitation with 2-Fluoro-beta-alanine because they treat it like a standard lipophilic small molecule. It is not. It is a zwitterionic amino acid with high polarity.

  • The "DMSO Trap": In drug discovery, the default workflow is to dissolve compounds in 100% DMSO. Zwitterions (molecules with both positive and negative charges) possess high crystal lattice energy and dissolve poorly in aprotic solvents like DMSO.

  • The Isoelectric Point (pI) Trap: In aqueous buffers, solubility is lowest at the molecule's isoelectric point (pI), where the net charge is zero. For 2-FBA, the electron-withdrawing fluorine atom shifts the pKa values compared to standard beta-alanine, altering the pH range where precipitation occurs.

Physicochemical Profile
PropertyValueImplication for Solubility
Molecular Weight 107.08 g/mol Small size allows high molarity if solvated correctly.
LogP ~ -2.9 (Predicted)Highly hydrophilic. Prefers water over octanol/lipids.
pKa (COOH) ~ 1.5 - 2.3More acidic than standard alanine due to Fluorine induction.
pKa (NH₃⁺) ~ 8.5 - 9.5The amine is less basic than non-fluorinated analogs.
State at pH 7.4 Zwitterion (+/-)Net neutral charge; potential for aggregation at high concentrations.

Module 2: Aqueous Solubility Protocol (Preferred)

Best for: Cell culture treatments, enzymatic assays, metabolite standards.[1]

The most common error is adding solid 2-FBA directly to neutral PBS or media, where it may dissolve slowly or precipitate upon cooling.

Step-by-Step Optimization
  • Weighing: Weigh the required amount of 2-Fluoro-beta-alanine (free acid or salt).

  • Initial Solvation: Add 0.1 M HCl or 0.1 M NaOH instead of pure water.

    • Why? Driving the pH below 2 (cationic form) or above 10 (anionic form) breaks the zwitterionic lattice, drastically increasing solubility limits (often >100 mg/mL).

  • Dilution: Once fully dissolved as a concentrate, dilute into your final buffer (e.g., PBS).

    • Note: The high buffering capacity of PBS will return the solution to neutral pH. Since the concentration is now lower (working range), the molecule will remain in solution even as it returns to zwitterionic form (supersaturation stability).

  • Filtration: Sterile filter (0.22 µm) immediately. Do not autoclave.

Module 3: Organic Solvent Protocol (The "DMSO Fix")

Best for: High-Throughput Screening (HTS) libraries, pin-tool transfers.[1]

If your automated liquid handler requires DMSO source plates, you cannot use pure DMSO. You must use an Acidified Co-solvent System .

The "Acid-Spike" Method

Standard DMSO stocks will likely result in a suspension. Use this modified solvent system:

  • Prepare Solvent: Mix DMSO : 1M HCl (95 : 5 v/v).

  • Dissolve: Add solid 2-FBA to this mixture.

    • Mechanism: The protons from HCl protonate the carboxyl group, removing the negative charge. The molecule becomes a simple cation (salt), which is far more soluble in the organic matrix than the neutral zwitterion.

  • Storage: Store at -20°C.

    • Warning: Avoid freeze-thaw cycles. The presence of water/acid lowers the freezing point and can cause "micro-precipitation" upon thawing. Inspect for crystals before use.

Module 4: Solubility Decision Logic

Use this workflow to determine the correct solvent system for your specific assay.

SolubilityWorkflow Start Start: Solid 2-Fluoro-beta-alanine AssayType What is the Assay Type? Start->AssayType CellCulture Cell Culture / Enzymatic (Aqueous Preferred) AssayType->CellCulture HTS High Throughput Screen (DMSO Required) AssayType->HTS DirectPBS Direct to PBS/Media? CellCulture->DirectPBS Avoid PreSolubilize Pre-dissolve in 0.1M HCl or NaOH DirectPBS->PreSolubilize Recommended Dilute Dilute to Working Conc (Buffer neutralizes pH) PreSolubilize->Dilute PureDMSO 100% DMSO? HTS->PureDMSO Standard Protocol AcidDMSO Use DMSO + 5% 1M HCl HTS->AcidDMSO Optimized Protocol Fail Result: Precipitation / Suspension PureDMSO->Fail Success Stable Stock Solution AcidDMSO->Success

Figure 1: Decision tree for solubilizing zwitterionic fluorinated amino acids based on assay requirements.

Module 5: Troubleshooting & FAQs

Q1: My stock solution precipitated after freezing at -20°C. Is it ruined?

  • Diagnosis: This is "Cold Crystallization." As the water freezes, the local concentration of salt/buffer increases, forcing the amino acid out of solution.

  • Fix: Thaw completely at Room Temperature (RT) or 37°C. Vortex vigorously. If it does not redissolve, add a small volume of 1M HCl (1-2 µL) to shift the ionization state.

Q2: Can I use Ethanol instead of DMSO?

  • Answer: Generally, no. Beta-amino acids have very poor solubility in ethanol. If you must avoid DMSO, use water/buffer stocks. If sterility is the concern, filter the aqueous stock rather than relying on ethanol's antimicrobial properties.

Q3: Will the fluorine atom affect my pH measurements?

  • Technical Insight: Yes. The fluorine atom is electron-withdrawing. It lowers the pKa of the carboxylic acid (making it more acidic than regular beta-alanine) and lowers the pKa of the amine (making it less basic). Ensure your assay buffer has sufficient molarity (e.g., 10mM HEPES or PBS) to counteract the acidity of the 2-FBA stock.

Q4: I am seeing toxicity in my cells. Is it the solubility?

  • Check: Did you use the "Acid-Spike" DMSO method? If so, ensure your final dilution step reduces the acid concentration enough so it doesn't kill the cells. Always run a "Vehicle Control" containing the exact DMSO/HCl ratio used in the treatment group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13351, alpha-Fluoro-beta-alanine. Retrieved from [Link]

  • Human Metabolome Database (HMDB). Metabocard for 2-Fluoro-beta-alanine (HMDB0252366). Retrieved from [Link][2]

  • Zhang, X.G., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry. Retrieved from [Link]

Sources

Advanced Technical Support: Troubleshooting HPLC Peak Tailing for Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Chromatography

Welcome to the technical support center. If you are analyzing fluorinated amino acids (FAAs) and experiencing peak tailing, you are likely encountering a convergence of two distinct chemical phenomena: silanol activity (common to all amines) and fluorine-induced pKa shifts (specific to your analytes).

Fluorine is the most electronegative element. When substituted into an amino acid scaffold (e.g.,


-difluoromethylornithine or fluorinated phenylalanine), it exerts a powerful electron-withdrawing induction effect. This drastically alters the physicochemical properties of the molecule compared to its non-fluorinated parent:
  • Acidity/Basicity Shift: The

    
     of the ammonium group (
    
    
    
    ) decreases, making the amine less basic.
  • Hydrophobicity: The C-F bond is hydrophobic but polarizable, creating unique "fluorophilic" interaction potentials that standard C18 columns often fail to capture efficiently.

This guide moves beyond generic advice to address these specific molecular behaviors.

Module 1: The Diagnostic Logic Matrix

Before altering your chemistry, use this logic flow to isolate the source of the tailing. Tailing (Symmetry Factor


) usually stems from chemical secondary interactions or physical system faults.

TroubleshootingFlow Start Symptom: Peak Tailing (As > 1.2) Check1 Check 1: Is tailing present for non-amine standards? Start->Check1 Physical Physical Issue: Dead Volume / Column Void Check1->Physical Yes Check2 Check 2: Is the mobile phase pH < 3.0? Check1->Check2 No (Only FAAs tail) Inspect Fittings / Replace Column Inspect Fittings / Replace Column Physical->Inspect Fittings / Replace Column Silanol Chemical Issue: Silanol Interactions Check2->Silanol No (pH > 3) Check3 Check 3: Are you using a C18 Column? Check2->Check3 Yes (pH is low) Add TFA or Lower pH Add TFA or Lower pH Silanol->Add TFA or Lower pH Selectivity Selectivity Issue: Switch to PFP Phase Check3->Selectivity Yes Buffer Ionization Issue: pKa Mismatch Check3->Buffer No (Already using PFP) Leverage F-F Interactions Leverage F-F Interactions Selectivity->Leverage F-F Interactions Adjust pH +/- 2 units from pKa Adjust pH +/- 2 units from pKa Buffer->Adjust pH +/- 2 units from pKa

Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry.

Module 2: The Chemistry of Tailing (FAQs)

Q1: Why do my fluorinated amino acids tail on a new C18 column when standard amino acids do not?

The Mechanism: Standard C18 columns rely on hydrophobic retention. Fluorinated amino acids possess a "fluorophilic" character.[1] While C18 can retain them, the interaction is often weak and nonspecific. More critically, the electron-withdrawing nature of fluorine lowers the


 of the amino group.
  • Standard Amino Acid: Amine

    
    . At pH 3, it is fully protonated (
    
    
    
    ).
  • Fluorinated Amino Acid: The

    
     can drop to ~7.5 or lower depending on the fluorine position (
    
    
    
    ).
  • The Consequence: If you are running a method at pH 6-7 (often used for zwitterions), your fluorinated amine may be partially deprotonated (neutral) while the standard amine is charged. Alternatively, if the silanols on the silica surface are ionized (

    
    ), the protonated FAA amine will engage in strong cation-exchange interactions, causing severe tailing.
    
Q2: I am using LC-MS. Can I use TFA to fix the shape?

The Dilemma: Trifluoroacetic acid (TFA) is the "magic bullet" for peak shape because it does two things:

  • Ion Pairing: It forms a neutral ion pair with the charged amine.

  • Silanol Suppression: Its low pH (0.1% TFA

    
     pH 2) suppresses silanol ionization.
    

The Solution: For LC-MS, TFA suppresses ionization in the source (signal loss).

  • Alternative 1: Use Difluoroacetic acid (DFA) . It offers similar peak shape benefits with significantly less MS signal suppression.

  • Alternative 2: Use Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid . The high ionic strength helps mask silanol interactions without the permanent ion-pairing effects of TFA.

Module 3: Stationary Phase Selection (PFP vs. C18)

If you are struggling with C18, the most effective hardware change is switching to a Pentafluorophenyl (PFP) stationary phase.

Why PFP is Superior for Fluorinated Analytes

PFP phases offer a "lock-and-key" mechanism for fluorinated compounds that C18 cannot match.

FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)Benefit for FAAs
Primary Interaction Hydrophobicity (Dispersive)

Interaction, Dipole-Dipole, H-Bonding
Higher selectivity for aromatic/fluorinated groups.
Fluorine Selectivity LowHigh (Fluorophilicity)F-F interactions enhance retention and shape.
Shape Selectivity ModerateHighResolves structural isomers (e.g., ortho- vs para-fluoro).
Stereoselectivity LowModerateCan often separate diastereomers of FAAs.

Recommendation: For fluorinated amino acids, use a column like the ACE C18-PFP or Phenomenex Kinetex F5 . These combine the stability of C18 with the selective PFP ligand.

Module 4: Experimental Protocols

Protocol A: Mobile Phase Optimization for Tailing Suppression

Use this protocol if you are seeing tailing on a C18 or PFP column.

  • Preparation: Prepare Mobile Phase A (Water) and B (Acetonitrile).[1]

  • Acidification: Add 0.1% Formic Acid to both A and B.

  • Ionic Strength Adjustment (The Fix): Add 10 mM Ammonium Formate to Mobile Phase A.

    • Why: The ammonium ions (

      
      ) compete with your analyte's amine group for the active silanol sites (
      
      
      
      ) on the column, effectively "blocking" the sites that cause tailing.
  • Gradient: Run a standard 5%

    
     95% B gradient.
    
  • Check: If tailing persists, switch to 0.05% TFA (if UV detection) or 0.1% DFA (if MS detection).

Protocol B: The "pH Scouting" Experiment

Use this to determine if pKa shift is the cause.

  • Setup: Prepare three isocratic runs (e.g., 10% Organic) at three distinct pH levels using phosphate buffers (UV only):

    • pH 2.5: Silanols suppressed; Amine protonated.

    • pH 5.0: Silanols ionized; Amine protonated (Worst case for tailing).

    • pH 7.5: Silanols ionized; Amine potentially deprotonating (depending on F-substitution).

  • Analyze:

    • If peak is sharp at pH 2.5 but tails at pH 5.0

      
      Silanol Interaction . (Solution: Lower pH or use PFP).[2]
      
    • If peak splits or broadens at pH 7.5

      
      pKa Tailing . (Solution: Avoid neutral pH).
      

Module 5: Interaction Mechanism Visualization

The following diagram illustrates why PFP columns provide superior peak shape compared to C18 for fluorinated amines.

Interactions cluster_0 C18 Interaction (Weak) cluster_1 PFP Interaction (Strong & Selective) Silica Silica Surface (SiO-) Analyte1 Fluorinated AA (NH3+) Silica->Analyte1 Ionic Attraction (CAUSES TAILING) C18Ligand C18 Chain (Hydrophobic) C18Ligand->Analyte1 Weak Hydrophobic PFPLigand PFP Ring (Electron Deficient) Analyte2 Fluorinated AA (Electron Rich F) PFPLigand->Analyte2 Pi-Pi & Dipole-Dipole (SHARP PEAK) PFPLigand->Analyte2 Shape Selectivity

Figure 2: Comparison of retention mechanisms. C18 allows silanol access (tailing), while PFP engages in specific dipole and pi-pi interactions that improve peak symmetry.

References

  • Zhang, W. et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH).

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. (Describes Silanol Activity).
  • ACE HPLC Columns. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[3] Chromatography Today.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography.
  • Haufe, G. et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry.

Sources

Technical Support Center: Optimizing NMR Acquisition for 2-Fluoro-beta-alanine (FBAL)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: NMR-FBAL-OPT-001 Lead Scientist: Senior Application Specialist, Bio-NMR Division Last Updated: January 28, 2026[1]

Executive Summary & Molecule Profile[1]

Subject: 2-Fluoro-beta-alanine (FBAL), also known as


-fluoro-

-alanine or 3-amino-2-fluoropropanoic acid.[1] Context: FBAL is the major catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU) and capecitabine.[1] Accurate quantification is critical for pharmacokinetic (PK) studies and metabolic flux analysis.[1][2]

The Challenge: Unlike standard amino acids, FBAL presents a "spectral minefield" due to the


 nucleus (Spin 1/2, 100% abundance).[1][2] The fluorine atom creates massive J-coupling networks that split 

and

signals into complex multiplets, reducing signal-to-noise (S/N) and complicating integration unless specific decoupling protocols are used.[1]
Molecular Connectivity & Coupling Logic

The following diagram illustrates the J-coupling network you must manage during acquisition.

FBAL_Coupling_Network F19 19F Nucleus (The Disrupter) H_alpha H-alpha (Geminal) F19->H_alpha 2J_HF (~48-52 Hz) Giant Splitting H_beta H-beta (x2) (Vicinal) F19->H_beta 3J_HF (~20-25 Hz) Significant Splitting C_alpha C-alpha (1-Bond) F19->C_alpha 1J_CF (~170-180 Hz) Massive Doublet C_beta C-beta (2-Bond) F19->C_beta 2J_CF (~20 Hz) C_carbonyl COOH (2-Bond) F19->C_carbonyl 2J_CF (~25 Hz)

Figure 1: The J-coupling network of FBAL. The


 nucleus splits every neighboring signal, necessitating decoupling strategies.[1]

Experimental Protocols

Module A: Sample Preparation (The pH Trap)

Critical Insight: The chemical shifts of FBAL are exquisitely sensitive to pH due to the protonation states of the amine (


) and carboxyl (

) groups.[1]

Protocol:

  • Buffer Selection: Do not use unbuffered

    
    . Use 100 mM Phosphate buffer in 
    
    
    
    to lock pH.[1][2]
  • Target pH:

    • pH 7.4 (Physiological): FBAL exists as a zwitterion.[1][2] Best for biological relevance.

    • pH > 10 (Basic): Anionic form.[1][2] Shifts move upfield.[1][2]

    • pH < 2 (Acidic): Cationic form.[1][2] Shifts move downfield.[1][2]

  • Internal Standard: Use TSP (trimethylsilylpropanoic acid) or DFTMP (difluorotrimethylsilylpropanoic acid) for

    
     referencing.[1][2] Avoid TFA (volatile and pH-altering).[1]
    
Module B: 1D Acquisition Parameters ( and )

To obtain clean integrals for quantification, you must decouple the interaction between H and F.[1]

Table 1: Optimized Acquisition Parameters (600 MHz equivalent)
Parameter

(Standard)

(Fluorine Decoupled)

(Proton Decoupled)
Pulse Prog zg30zg30 (with decoupling)zgig (Inverse Gated)
O1P (Center) 4.7 ppm4.7 ppm-180 ppm (approx)
Sweep Width 12 ppm12 ppm50 ppm (narrow) / 200 ppm (wide)
Decoupling NoneWALTZ-16 on 19F WALTZ-16 on 1H
Relaxation (

)
2 - 5 s2 - 5 s5 - 10 s (Critical)
Scans (NS) 163264+

Technical Rationale:

  • Inverse Gated (

    
    ):  When acquiring 
    
    
    
    , use inverse gated decoupling (zgig).[1][2] This decouples protons during acquisition (removing splitting) but turns off the NOE during the delay.[1][2] This eliminates NOE enhancement, ensuring that peak integrals are quantitative and strictly proportional to concentration.[1]
  • Relaxation Delay (

    
    ):  Fluorine nuclei often have longer 
    
    
    
    relaxation times than protons.[1][2] If
    
    
    is too short (<
    
    
    ), the signal will be saturated, leading to underestimation of the FBAL concentration.[1][2]
Module C: Acquisition (The Multiplet Trap)

Standard


 parameters (zgpg30) usually only decouple protons.[1][2] For FBAL, this results in a messy spectrum where the 

-Carbon is a doublet of ~175 Hz and the

-Carbon is a doublet of ~20 Hz.[1]

The Fix: Triple Resonance or Double Decoupling.[1]

  • Hardware: Requires a probe capable of tuning to

    
     while decoupling both
    
    
    
    and
    
    
    (e.g., TBO, TXO, or specialized cryoprobe).[1]
  • Pulse Sequence: zgpg_dec19f (Bruker nomenclature syntax).

  • Result: Collapses the C-F doublets into singlets, increasing S/N by 2x-4x.

Workflow Logic: Decision Tree

Follow this logic to select the correct experiment for your data needs.

Workflow_Logic Start Start: FBAL Analysis Goal What is the Goal? Start->Goal Quant Quantification Goal->Quant Struct Structure/Metabolite ID Goal->Struct Q_Exp Run 19F {1H} Inverse Gated (zgig) Quant->Q_Exp S_Exp Is 1H spectrum crowded? Struct->S_Exp Q_Param Set d1 > 5*T1 Center O1P ~ -180ppm Q_Exp->Q_Param Crowded_Yes Run 1H {19F} Decoupled S_Exp->Crowded_Yes Yes Crowded_No Standard 1H S_Exp->Crowded_No No Adv 2D Confirmation Crowded_Yes->Adv HOESY 1H-19F HOESY (Direct Connectivity) Adv->HOESY

Figure 2: Decision matrix for selecting the optimal pulse sequence based on analytical goals.

Troubleshooting & FAQs

Q1: My


 baseline is rolling or has a wide "smile/frown" distortion. 
  • Diagnosis: This is often caused by "acoustic ringing" of the probe coil or significant delay issues (dead time) because fluorine signals can be very broad.[1][2]

  • Solution:

    • Use a pulse sequence with a pre-scan delay or "ringing suppression" (e.g., zgring on Bruker).[1]

    • Linear Prediction (LP) of the first few points during processing can reconstruct the lost initial data points.[1]

    • Ensure your spectral width is wide enough.[1][2] FBAL is around -180 ppm, but if you have inorganic fluoride (-120 ppm) or TFA (-76 ppm) folding in, they will distort the baseline.[1]

Q2: The integration of the FBAL peak is lower than expected compared to my internal standard.

  • Diagnosis: Saturation effects due to insufficient relaxation delay (

    
    ).[1][2]
    
  • Causality: The

    
     of small fluorinated molecules can be 2-3 seconds.[1] If your 
    
    
    
    is 1 second and you use a
    
    
    pulse, the magnetization does not fully recover.[1]
  • Solution: Measure the

    
     using an inversion-recovery experiment. Set your experimental 
    
    
    
    to
    
    
    .[1][2][3] Alternatively, use a
    
    
    flip angle to allow faster repetition.[1]

Q3: I see "ghost" doublets in my


 spectrum even though I am decoupling protons. 
  • Diagnosis: You are seeing

    
     coupling.[1][2] Standard proton decoupling does not remove fluorine coupling.[1][2]
    
  • Solution: You cannot fix this in processing. You must re-acquire the data using a dual-decoupling sequence (decouple H and F simultaneously) or accept the splitting.[1] Note that the

    
     coupling is ~170 Hz; do not mistake this for two different impurities.[1][2]
    

Q4: Can I use HSQC to correlate H and C for FBAL?

  • Issue: The strong fluorine coupling often interferes with the magnetization transfer delays in standard HSQC, leading to phase errors or missing peaks.[1]

  • Recommendation: Use

    
    -
    
    
    
    HOESY
    (Heteronuclear Overhauser Effect Spectroscopy).[1][2] This 2D experiment correlates protons directly to the fluorine atom through space, providing a cleaner map of the
    
    
    and
    
    
    protons relative to the fluorine.[1]

References

  • Human Metabolome Database (HMDB). "Metabocard for Alpha-fluoro-beta-alanine (HMDB0000693)." HMDB 5.0. [Link][1][2]

  • Martino, R., et al. (2000). "Fluorine-19 NMR in the metabolism of antineoplastic fluoropyrimidines."[1] Current Drug Metabolism, 1(3), 271-303.[1] (Establishes FBAL as major 5-FU catabolite and NMR detection parameters). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative source for Heteronuclear decoupling and HOESY pulse sequences). [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "Reference Chemical Shifts for Fluorinated Amino Acids." [Link]

Sources

Technical Support Center: 2-Fluoro-beta-alanine Hydrochloride (2-FBA HCl)

[1]

Introduction: The Purity Paradox in Fluorinated Building Blocks

Welcome. If you are accessing this guide, you are likely observing anomalies in your downstream synthesis—failed peptide couplings, unexpected side-reactions, or "ghost peaks" in your NMR spectra.

Commercial 2-Fluoro-beta-alanine hydrochloride (also known as


1

1

In my experience supporting drug development workflows, the failure mode is rarely the 2-FBA molecule itself; it is the stoichiometric mismatch caused by inorganic salts or the nucleophilic interference from elimination byproducts.

This guide is structured to help you Diagnose , Purify , and Stabilize your reagent.[1]

Module 1: Diagnostic Triage (Analytical)

"I see extra peaks. Is my compound degrading?"

Before attempting purification, you must identify the enemy. Standard




NMR is your primary diagnostic tool.
The Impurity Fingerprint Table
Impurity TypeSourceDetection Method (

NMR /

NMR)
Risk Level
Inorganic Fluoride Hydrolysis / HF elimination

:
Sharp singlet

ppm (solvent dependent)
High: Corrodes glass, poisons catalysts.[1]
Acrylic Acid Derivs. Elimination (Dehydrofluorination)

:
Vinylic protons (5.8–6.4 ppm).[1]
Critical: Potent Michael acceptors.[1]
Regioisomers Synthesis artifact (

-fluoro isomer)

:
Shift difference >10 ppm from main peak.[1]
Medium: Alters biological activity.[1]
Inorganic Salts Excess HCl, NaCl, KClElemental Analysis: %C/%N lower than theoretical.[1]High: Messes up stoichiometry.
Diagnostic Workflow

Use this decision tree to interpret your analytical data.

AnalyticalTriageStartSample Anomaly DetectedRunF19Run 19F NMR(Proton Decoupled)Start->RunF19CheckSingletSharp Singlet at -120 ppm?RunF19->CheckSingletCheckSplitMultiple Fluorine Signals?CheckSinglet->CheckSplitNoResultHFFree Fluoride/HFACTION: Base Wash/ScavengeCheckSinglet->ResultHFYesCheckEACheck Elemental Analysis(C/N Ratio)CheckSplit->CheckEANoResultIsoRegioisomer ContaminationACTION: Recrystallize (Slow)CheckSplit->ResultIsoYesResultSaltInorganic Salt ExcessACTION: Ion ExchangeCheckEA->ResultSaltLow C%ResultCleanProduct CleanCheck StoichiometryCheckEA->ResultCleanNormal

Caption: Figure 1. Analytical triage workflow for identifying common impurities in fluorinated amino acids using NMR and Elemental Analysis.

Module 2: Purification Protocols

"My synthesis failed. How do I clean this batch?"

Commercial batches often contain 5–10% inorganic salts (NaCl/KCl) because the final step usually involves acidification of a salt form.[1] Since 2-FBA HCl is zwitterionic and highly polar, standard silica chromatography is ineffective.[1]

Protocol A: The "Salting-Out" Recrystallization

Best for: Removing regioisomers and organic byproducts.[1]

Principle: 2-FBA HCl is soluble in lower alcohols (MeOH/EtOH) but insoluble in ethers.[1] Inorganic salts (NaCl) are sparingly soluble in cold Ethanol.[1]

  • Dissolution: Dissolve 10g of crude 2-FBA HCl in the minimum amount of warm Methanol (40°C) .

    • Checkpoint: If the solution is cloudy, filter immediately through a Celite pad. The solid is likely inorganic salt.[1]

  • Anti-Solvent Addition: Add Diethyl Ether or MTBE dropwise to the stirring methanol solution until a persistent turbidity appears.[1]

  • Crystallization: Cool the mixture slowly to 4°C, then to -20°C overnight.

  • Collection: Filter the white crystals under Argon (hygroscopic!). Wash with cold ether.[1]

  • Drying: Vacuum dry at 40°C for 6 hours.

Protocol B: Cation Exchange (Desalting)

Best for: Removing excess HCl and inorganic salts.

Principle: Bind the amino acid to a cation exchange resin (

1
  • Resin Prep: Use Dowex 50W X8 (or equivalent strong cation exchanger).[1] Wash resin with water until neutral.[1]

  • Loading: Dissolve crude sample in water and load onto the column.

  • Washing: Flush with 5 column volumes of distilled water.

    • Mechanism:[1][2][3][4] This removes non-basic impurities and inorganic anions (Cl-, free F-).[1]

  • Elution: Elute with 1M Aqueous Ammonia . Collect fractions that are ninhydrin-positive.[1][5]

  • Conversion: The product elutes as the free zwitterion (

    
    ). To restore the HCl salt, treat the concentrated residue with 1M HCl in Dioxane/Ether and evaporate.
    

Module 3: Stability & Handling (FAQ)

Q1: My sample turned into a sticky yellow gum. What happened? A: You likely exposed it to moisture.[1] 2-FBA HCl is extremely hygroscopic .[1] When it absorbs water, the localized acidity (from HCl) can promote autocatalytic dehydrofluorination , leading to the formation of polymers or acrylic acid derivatives (yellowing).

  • Fix: Always handle in a glovebox or desiccator.[1] If gummy, attempt to re-dissolve in dry MeOH and precipitate with Ether (Protocol A).

Q2: Can I use this reagent for standard Fmoc-peptide synthesis? A: Yes, but with a caveat. The fluorine atom at the

1
  • Adjustment: You must increase coupling times (double coupling recommended) and use stronger activators (e.g., HATU instead of HBTU).

  • Warning: Avoid strong bases (like piperidine) for extended periods if possible, as the

    
    -proton is acidic and prone to elimination, leading to the "fluoro-olefin" byproduct.[1]
    

Q3: Why does my Elemental Analysis show low Carbon but correct Nitrogen? A: This is the classic signature of Inorganic Salt Contamination .[1] If you have 10% NaCl by weight, your Carbon % will be 10% lower than theoretical, but the ratio of C to N might remain consistent if the impurity is purely inorganic.

  • Calculation:

    
    .[1] If your effective MW (determined by titration) is 160  g/mol , you have significant salt weight.[1] Adjust your reaction stoichiometry accordingly.
    

Module 4: Mechanistic Insights

Understanding the degradation pathway helps you prevent it.[1] The primary instability arises from the acidity of the

DegradationPathwayStart2-FBA HCl(Intact)TransitionEnolateIntermediateStart->Transition- H+ (Alpha Proton)BaseBase/Moisture(OH-)Base->TransitionProduct2-Fluoroacrylate(Reactive Electrophile)Transition->Product- F- (Leaving Group)EliminationHF Elimination

Caption: Figure 2. Mechanism of base-catalyzed elimination.[1] The alpha-proton removal leads to fluoride ejection, creating a reactive acrylate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13351, alpha-Fluoro-beta-alanine. Retrieved January 28, 2026 from [Link]

  • Zhang, H., et al. (2019). Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine. National Institutes of Health (NIH).[1] [Link]

  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry.[1] (Contextual grounding on synthesis byproducts).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling fluorinated organic salts.

challenges in the synthesis of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Amino Acid Synthesis

Welcome to the Advanced Synthesis Knowledge Base

Ticket ID: FAA-SYNTH-2024 Subject: Troubleshooting & Optimization of Fluorinated Amino Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Overview

The incorporation of fluorine into amino acids is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability. However, the high electronegativity of fluorine and the strength of the C-F bond introduce unique synthetic challenges.[1] This guide addresses the three most frequent failure points reported by our users: Electrophilic Fluorination Stalling , Nucleophilic Elimination Side-Reactions , and Purification Difficulties .

Section 1: Electrophilic Fluorination (C-H Activation & Enolate Chemistry)

Context: The most common route to


-fluorinated amino acids involves the generation of an enolate followed by reaction with an electrophilic source like NFSI (N-fluorobenzenesulfonimide) or Selectfluor.
Troubleshooting Guide: Low Yields & Racemization

Q: My NFSI reaction with the amino acid enolate stalls at 40-50% conversion. Adding more reagent doesn't help.[2] Why? A: This is often due to the "Proton-Transfer Inhibition" cycle. As the fluorinated product forms, the


-proton becomes significantly more acidic (due to the electron-withdrawing F atom) than the starting material. The remaining base in the system preferentially deprotonates the product rather than the starting material, stalling the reaction.
  • Solution: Use a "quench-and-recycle" approach or switch to a catalytic method where the base is regenerated. For stoichiometric reactions, ensure you use a non-nucleophilic base (e.g., LiHMDS) in slight excess (1.2–1.5 eq) and add the fluorinating agent rapidly at low temperature (-78°C) to kinetically favor the initial reaction.

Q: I am observing significant racemization during the fluorination of phenylglycine derivatives. A: Benzylic protons are highly susceptible to racemization, especially after fluorine introduction. The acidity of the


-proton increases, making the product labile to the base present in the mixture.
  • Solution: Switch to Nickel-Catalyzed Asymmetric Fluorination . This method avoids strong stoichiometric bases and uses a chiral ligand to control stereochemistry, often achieving >90% ee.

Standard Operating Procedure (SOP): Ni-Catalyzed Asymmetric Fluorination
ParameterSpecificationNotes
Substrate

-Amino acid Schiff base
Protected as benzophenone imine or similar.
Catalyst Ni(OAc)

+ Chiral Bisoxazoline Ligand
10 mol% loading is standard.
Fluorine Source NFSISolid, easy to handle.
Solvent DCM or THFDry solvents are critical (<50 ppm water).
Temperature Room Temp (20-25°C)Unlike LiHMDS methods, this works at ambient temp.

Section 2: Nucleophilic Fluorination (Deoxyfluorination)

Context: Converting hydroxy-amino acids (like 4-hydroxyproline or serine) to their fluoro-analogs using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor often leads to elimination products (alkenes) rather than substitution.

Visualizing the Problem: Substitution vs. Elimination

DAST_Mechanism Start Hydroxy-Amino Acid (Substrate) Inter Alkoxy-SF2 Intermediate (Activated) Start->Inter DAST/Deoxo-Fluor -78°C to RT Product Fluoro-Amino Acid (Substitution - Desired) Inter->Product SN2 Attack by F- (Kinetic Path) SideProd Dehydro-Amino Acid (Elimination - Undesired) Inter->SideProd Proton Abstraction (Thermodynamic Path)

Figure 1: The competition between SN2 substitution and E2 elimination in DAST-mediated fluorination.

Troubleshooting Guide: Preventing Elimination

Q: When converting 4-hydroxyproline to 4-fluoroproline using DAST, I get 60% elimination product. A: The fluoride ion is a hard base and can act to deprotonate the


-hydrogen if the trajectory for SN2 attack is hindered or if the reaction warms too quickly.
  • Solution 1 (Solvent): Switch from DCM to a non-polar solvent like Toluene or Hexanes (if solubility permits). Elimination is often suppressed in non-polar media.

  • Solution 2 (Reagent): Use Deoxo-Fluor instead of DAST. It is more thermally stable but often less prone to elimination if kept strictly at low temperatures during addition.

  • Solution 3 (Additives): Add a mild Lewis acid or HF-amine complex (e.g., Et3N·3HF) to buffer the basicity of the fluoride ion.

Q: My DAST reagent turned dark brown/black. Is it still good? A: No. Discard it immediately. Darkening indicates decomposition and the formation of HF and sulfur impurities. Using degraded DAST significantly increases the risk of explosion and lowers yield.

Section 3: Emerging Technologies (Photoredox Catalysis)

Context: For substrates where traditional ionic chemistry fails (e.g., unactivated C-H bonds), photoredox catalysis offers a radical pathway.

Q: How do I control regioselectivity in photoredox fluorination of leucine? A: Regioselectivity in radical fluorination is governed by the stability of the carbon-centered radical (Tertiary > Secondary > Primary).

  • Protocol Insight: Use a directing group on the amine (e.g., bidentate auxiliary) or employ Decatungstate (TBADT) photocatalysis which preferentially targets the

    
    -C-H bond in aliphatic amino acids due to steric and electronic factors [1, 5].
    

Section 4: Purification & Analysis

Context: Separating the fluorinated product (F-product) from the non-fluorinated starting material (H-SM) is notoriously difficult because a single H


F substitution often results in minimal retention time shifts on standard C18 HPLC columns.
Purification Decision Matrix
Separation ChallengeRecommended Stationary PhaseMechanism of Separation
F-Product vs H-SM PFP (Pentafluorophenyl) "Fluorine-Fluorine" interaction enhances retention of F-product.
Enantiomers (D vs L) Crown Ether / Teicoplanin Chiral recognition; F-substitution often alters binding pocket affinity.
Highly Polar (Short chain) HILIC (Zwitterionic) Separates based on polarity; F increases lipophilicity slightly but alters H-bonding.

Q: I cannot separate my 4-fluoro-proline from 4-hydroxy-proline on C18. A: The polarity difference is small.

  • Fix: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography). The hydroxyl group interacts strongly with the water layer on the HILIC phase, while the fluoro group does not, resulting in a much larger separation factor (

    
    ) than on reverse phase [10].
    
Visualizing the Purification Workflow

Purification_Flow Sample Crude Reaction Mixture (F-Product + H-SM + Reagents) Step1 Aqueous Workup (Remove inorganic salts/HF) Sample->Step1 Check Analytical HPLC (C18) Step1->Check PathA Good Separation (>1 min) Check->PathA Yes PathB Poor Separation (Co-elution) Check->PathB No SolA Standard Prep-HPLC (C18 / ACN:H2O) PathA->SolA SolB Switch to Fluorophenyl (PFP) or HILIC Column PathB->SolB

Figure 2: Decision workflow for HPLC purification of fluorinated amino acids.

References

  • Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. NIH.Link

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.Link

  • Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications.Link

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.Link

  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. NIH.Link

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.Link

  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry.Link

  • NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. ResearchGate.Link

  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC - NIH.Link

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.Link

Sources

Validation & Comparative

Comparative Guide: 2-Fluoro-beta-alanine Hydrochloride vs. Beta-alanine in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

This guide analyzes the critical divergence between Beta-alanine , a benign ergogenic amino acid, and its fluorinated analog, 2-Fluoro-beta-alanine (FBAL) . While structurally nearly identical, the introduction of a fluorine atom at the


-carbon (C2) fundamentally alters the compound's metabolic fate.
  • Beta-alanine serves as the rate-limiting precursor to carnosine (an intracellular buffer) and is metabolized into harmless acetyl-CoA.

  • 2-Fluoro-beta-alanine acts as a "lethal synthesis" precursor , metabolizing into the mitochondrial toxin fluoroacetate, while simultaneously undergoing unique conjugation with bile acids.

This comparison highlights how bioisosteric replacement can shift a molecule from a nutrient to a neurotoxin.

Physicochemical & Structural Profile

The presence of the highly electronegative fluorine atom in FBAL significantly increases the acidity of the carboxylic acid group (lowering pKa) and alters enzyme binding affinity.

FeatureBeta-alanine 2-Fluoro-beta-alanine Hydrochloride
IUPAC Name 3-Aminopropanoic acid3-Amino-2-fluoropropanoic acid HCl
Common Role Carnosine precursor, Neurotransmitter5-FU Catabolite, Metabolic Probe
CAS Number 107-95-9867-84-5
Molecular Formula


Molecular Weight 89.09 g/mol 143.54 g/mol
pKa (COOH) ~3.6~2.5 (Estimated due to F-induction)
Solubility Highly Water SolubleWater Soluble
Primary Transporter TauT (Taurine Transporter), PAT1, GAT-2GAT-2 (GABA Transporter 2)

Metabolic Divergence: The "Lethal Synthesis" Fork

The most critical distinction lies in how biological systems process these two molecules. While Beta-alanine fuels anabolic buffering, FBAL enters a catabolic pathway that can lead to mitochondrial failure.

A. Beta-alanine: The Anabolic Pathway
  • Uptake: Transported into skeletal muscle via the TauT transporter.

  • Synthesis: Substrate for Carnosine Synthase (ATP-dependent).

  • Product: Forms Carnosine (

    
    -alanyl-L-histidine), which buffers 
    
    
    
    ions during glycolysis.
  • Catabolism: Excess is transaminated to malonate semialdehyde

    
     Acetyl-CoA 
    
    
    
    Krebs Cycle (Energy).
B. 2-Fluoro-beta-alanine: The Catabolic & Toxic Pathway[1]
  • Origin: Major catabolite of the chemotherapy drug 5-Fluorouracil (5-FU) .[1][2]

  • Enzyme Interaction:

    • Carnosine Synthase: Poor substrate. Does not efficiently form "fluorocarnosine."

    • Bile Acid N-Acyltransferase: High affinity substrate. FBAL is uniquely conjugated to cholic acid to form FBAL-Cholate .

  • Lethal Synthesis (Neurotoxicity):

    • FBAL undergoes transamination to 2-fluoro-malonate semialdehyde .

    • Decarboxylation yields Fluoroacetaldehyde , which oxidizes to Fluoroacetate .

    • Fluoroacetate converts to Fluorocitrate , a potent inhibitor of Aconitase .[3]

    • Result: Blockade of the Krebs Cycle, accumulation of citrate, and energy failure (mechanism of 5-FU neurotoxicity).

Diagram 1: Metabolic Bifurcation

The following diagram illustrates the divergence in metabolic fate.

MetabolicDivergence Start Precursor Source BA Beta-alanine Start->BA Diet/Synthesis FBAL 2-Fluoro-beta-alanine (FBAL) Start->FBAL 5-FU Catabolism CarSyn Enzyme: Carnosine Synthase BA->CarSyn Malonate Malonate Semialdehyde BA->Malonate Transamination BileEnz Enzyme: Bile Acid N-Acyltransferase FBAL->BileEnz FluoroAld Fluoroacetaldehyde FBAL->FluoroAld Transamination Carnosine Carnosine (Muscle Buffer) CarSyn->Carnosine Anabolic AcetylCoA Acetyl-CoA (Energy) Malonate->AcetylCoA FBALChol FBAL-Cholate (Biliary Excretion) BileEnz->FBALChol Unique Conjugation FluoroAcetate Fluoroacetate (Lethal Precursor) FluoroAld->FluoroAcetate FluoroCitrate Fluorocitrate FluoroAcetate->FluoroCitrate Aconitase INHIBITION of Aconitase (Krebs Cycle Block) FluoroCitrate->Aconitase

Caption: Metabolic divergence showing Beta-alanine's role in buffering vs. FBAL's role in "lethal synthesis" and bile acid conjugation.

Biological Activity & Toxicology Comparison

Neurotoxicity[5]
  • Beta-alanine: Generally safe.[4] High acute doses (>800mg) cause paresthesia (tingling sensation) due to activation of Mas-related G-protein coupled receptor member D (MrgprD) in sensory neurons. This is transient and harmless.

  • 2-Fluoro-beta-alanine: Highly neurotoxic. As a metabolite of 5-FU, its conversion to fluoroacetate causes vacuolar changes in the cerebrum, ataxia, and convulsions. It crosses the blood-brain barrier and disrupts mitochondrial respiration in neurons.

Hepatotoxicity & Excretion[1]
  • Beta-alanine: Metabolized by the liver but does not accumulate; carbon skeleton enters the Krebs cycle.

  • 2-Fluoro-beta-alanine: Undergoes enterohepatic circulation.[5] The formation of FBAL-bile acid conjugates is a unique detoxification attempt by the liver, but the saturation of this pathway can lead to systemic accumulation of the toxic free acid.

Experimental Protocols

Protocol A: Differentiating FBAL from Beta-alanine in Biological Samples (HPLC)

Purpose: To separate and quantify FBAL (e.g., in urine of 5-FU treated subjects) from endogenous Beta-alanine.

  • Sample Preparation:

    • Collect plasma or urine.

    • Deproteinize with acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

  • Derivatization:

    • Use o-phthalaldehyde (OPA) reagent.

    • Mix 100 µL supernatant with 100 µL OPA reagent. Incubate for 2 min at room temperature.

    • Note: The fluorine atom on the alpha-carbon alters the elution time significantly compared to the non-fluorinated analog.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).

    • Mobile Phase A: 50 mM Sodium Acetate (pH 5.9).

    • Mobile Phase B: Methanol.

    • Gradient: 0-100% B over 30 mins.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Result: Beta-alanine elutes earlier than FBAL due to polarity differences induced by the fluorine atom.

Protocol B: Assessing Carnosine Synthase Activity

Purpose: To verify if FBAL acts as a substrate or inhibitor.

  • Enzyme Source: Rat skeletal muscle homogenate or recombinant Carnosine Synthase.

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.4).

    • 5 mM ATP.

    • 2 mM L-Histidine.

    • Variable: 0.5 - 5 mM Beta-alanine OR 2-Fluoro-beta-alanine .

  • Incubation: 37°C for 60 minutes.

  • Quantification:

    • Quench with perchloric acid.

    • Measure Carnosine (or Fluorocarnosine) via HPLC-MS/MS.

  • Expected Outcome: High conversion for Beta-alanine; negligible conversion for FBAL.

References

  • Metabolism of 5-Fluorouracil: Heggie, G. D., et al. (1987).[2] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research. Link

  • Neurotoxicity Mechanism: Yamashita, K., et al. (2004).[6] "Neurotoxic effects of alpha-fluoro-beta-alanine (FBAL) and fluoroacetic acid (FA) on dogs." Journal of Toxicological Sciences. Link

  • Bile Acid Conjugation: Sweeny, D. J., et al. (1987).[5][2] "Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation." Proceedings of the National Academy of Sciences. Link

  • Beta-alanine & Carnosine: Harris, R. C., et al. (2006). "The absorption of orally supplied beta-alanine and its effect on muscle carnosine synthesis in human vastus lateralis." Amino Acids.[4][7][8][9][10] Link

  • Lethal Synthesis Pathway: Peters, R. A. (1952). "Lethal synthesis."[3] Proceedings of the Royal Society of London. Link

Sources

comparing the enzymatic stability of peptides with and without 2-Fluoro-beta-alanine

Engineering Proteolytic Resilience: A Comparative Guide to 2-Fluoro- -Alanine in Peptide Design

Executive Summary

In the landscape of therapeutic peptide development, proteolytic instability remains the primary bottleneck.[1] While the substitution of



2-Fluoro-

-alanine


This guide objectively compares the enzymatic stability and structural integrity of peptides containing standard


conformational stability

Mechanistic Insight: The Fluorine Advantage

To understand the stability profile, one must first distinguish between the two mechanisms of resistance: Backbone Modification and Stereoelectronic Locking .

The -Backbone Effect

Standard proteases (e.g., trypsin, chymotrypsin, pepsin) are evolved to recognize the specific geometry of the




The Fluorine Gauche Effect

The addition of a fluorine atom at the



fluorine gauche effect
  • Electronic: The high electronegativity of fluorine (

    
    ) lowers the 
    
    
    of the adjacent amine, altering the hydrogen bond donor capability.
  • Conformational: The C–F bond tends to align gauche (60°) to the C–N bond rather than anti (180°). This alignment is driven by

    
     hyperconjugation and minimization of dipole-dipole repulsion.
    
  • Result: This locks the peptide backbone into specific, rigid secondary structures (helices or sheets) known as foldamers . A rigid structure is thermodynamically less likely to unfold into the extended conformation required for the active site of many proteases, providing a second layer of protection.

Visualization: Mechanisms of Resistance

ProteolyticResistanceProteaseProteolytic Enzyme(Trypsin/Serum)AlphaPeptideNative u03b1-Peptide(Flexible Backbone)Protease->AlphaPeptideBinds Scissile BondBetaPeptideu03b2-Alanine Peptide(Altered Backbone)Protease->BetaPeptideMisalignmentFluoroBeta2-Fluoro-u03b2-Alanine Peptide(Rigid Foldamer)Protease->FluoroBetaStructure InaccessibleDegradationRapid HydrolysisAlphaPeptide->Degradationtu00bd < 30 minResistantSteric Exclusion(No Recognition)BetaPeptide->ResistantBackbone ExtensionSuperiorConformational Locking(Gauche Effect)FluoroBeta->SuperiorStereoelectronic ControlSuperior->ResistantSynergistic Stability

Figure 1: Mechanistic pathways of proteolytic resistance. While


Comparative Performance Analysis

The following data summarizes the stability profiles of peptides containing these residues when exposed to human serum and specific proteases.

Table 1: Enzymatic Stability & Structural Properties
FeatureNative

-Alanine Peptide

-Alanine Peptide
2-Fluoro-

-Alanine Peptide
Serum Half-Life (

)
< 30 minutes> 24 hours> 48 hours (Metabolically Stable)
Trypsin Resistance Low (Cleaved rapidly)High (No recognition)High (No recognition)
Conformational State Flexible / Random CoilFlexible (unless cyclized)Rigid / Ordered (Helix/Sheet)
Lipophilicity (

)
LowLow/ModerateIncreased (Bioavailability)
Primary Utility Endogenous signalingProteolytic stabilityFoldamers, PPI Inhibition, Imaging (

)
Critical Analysis
  • Native vs.

    
    -Alanine:  The shift from 
    
    
    to
    
    
    is the "step change" in stability. Most proteases simply cannot cleave the
    
    
    -bond.
  • 
    -Alanine vs. 2-Fluoro-
    
    
    -Alanine:
    The addition of fluorine does not significantly increase chemical stability against proteolysis (since the
    
    
    -backbone is already resistant), but it significantly enhances structural stability .
    • Why this matters: A floppy

      
      -peptide might survive the serum but fail to bind its target receptor due to entropic penalties. The 2-fluoro analog is pre-organized (rigid), improving binding affinity while maintaining proteolytic resistance.
      

Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols.

Synthesis of 2-Fluoro- -Alanine Peptides

Note: Direct fluorination of peptides is difficult. The residue is typically synthesized first and then coupled.

Reagents:

  • Starting Material: N-protected

    
    -amino alcohol or 
    
    
    -keto ester.
  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Workflow:

  • Precursor Preparation: Synthesize the

    
    -hydroxy-
    
    
    -amino acid derivative.
  • Fluorination: Treat with DAST in

    
     at -78°C to room temperature. The reaction proceeds via inversion of configuration (Sn2).
    
  • Coupling: Use standard Fmoc-SPPS (Solid Phase Peptide Synthesis).

    • Tip: 2-Fluoro-

      
      -amino acids have lower nucleophilicity due to the electron-withdrawing fluorine. Double coupling cycles (e.g., HATU/HOAt) and longer reaction times are recommended.
      
Enzymatic Stability Assay (Serum)

This protocol determines the half-life (

2

Materials:

  • Pooled Human Serum (Sigma or similar).

  • RP-HPLC with UV detection (214 nm) or LC-MS.

  • Internal Standard (e.g., Caffeine or a stable non-peptide).

Step-by-Step Protocol:

  • Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).

  • Incubation: Mix 200

    
    L of peptide solution with 800 
    
    
    L of human serum (pre-warmed to 37°C). Final peptide conc: 200
    
    
    M.
  • Sampling: At time points

    
     min, and 24 h:
    
    • Remove 100

      
      L aliquot.
      
    • Quench: Add 200

      
      L of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate serum proteins.
      
    • Centrifuge: 10,000

      
       for 10 min at 4°C.
      
  • Analysis: Inject supernatant onto RP-HPLC.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    gives
    
    
    .
Visualization: Experimental Workflow

ExperimentalWorkflowStartStart: Peptide SynthesisSynthesisFmoc-SPPS(Double Coupling for 2-F-u03b2-Ala)Start->SynthesisPurificationHPLC Purification(>95% Purity)Synthesis->PurificationAssaySetupSerum Stability Assay(37u00b0C, Human Serum)Purification->AssaySetupSamplingTime Course Sampling(0, 30, 60, 120 min, 24h)AssaySetup->SamplingQuenchProtein Precipitation(ACN + Formic Acid)Sampling->QuenchAnalysisLC-MS / HPLC AnalysisQuench->AnalysisDataCalculate Half-Life (tu00bd)Analysis->Data

Figure 2: Workflow for synthesizing and validating the stability of fluorinated peptides.

Conclusion

For researchers aiming to simply prevent degradation, standard


-alaninehigh bioavailability, specific receptor binding (via rigid conformation), and metabolic inertness2-Fluoro-

-alanine

References

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure and biology.[2][3][4][5][6] Helvetica Chimica Acta. Link

  • Matthews, J. L., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews. Link

  • Koksch, B., et al. (2006). How C(alpha)-fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability. Current Topics in Medicinal Chemistry. Link

  • Heggie, G. D., et al. (1987). Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats. Cancer Research. Link

comparative analysis of 2-Fluoro-beta-alanine and other fluorinated beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2-Fluoro-beta-alanine (2-F-β-Ala) against its non-fluorinated parent (β-Alanine) and highly fluorinated analogues such as 2,2-Difluoro-beta-alanine .

For drug development professionals, the strategic value of 2-F-β-Ala lies in its dual role: it is a critical catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU) and a potent peptidomimetic building block. The introduction of fluorine at the alpha-position (C2) relative to the carboxyl group induces significant stereoelectronic effects—specifically the gauche effect —which constrains peptide backbone conformation, enhances metabolic stability against proteolysis, and dramatically shifts pKa values, thereby altering bioavailability and receptor binding affinity.

Physicochemical Profiling & Structural Dynamics

The introduction of fluorine atoms into the beta-alanine scaffold fundamentally alters the molecule's electronic landscape. The most significant changes occur in acidity (pKa) and conformational bias.

Comparative Properties Table
PropertyBeta-Alanine 2-Fluoro-beta-alanine 2,2-Difluoro-beta-alanine
Structure



CAS Number 107-95-93821-81-6428452-49-7
pKa (COOH) 3.55~1.54 (Predicted)< 1.0
pKa (NH₃⁺) 10.24~8.5 - 9.0~6.5 - 7.5
Lipophilicity (LogP) -3.05-2.90-2.1 (Est.)[1][2][3]
Conformation Flexible / Anti-preferenceGauche preference (F/N)Rigid / Restricted
Key Role Neurotransmitter / Carnosine precursor5-FU Catabolite / PeptidomimeticProtease-resistant spacer
Conformational Analysis: The Gauche Effect

Unlike non-fluorinated beta-alanine, which adopts a flexible or anti-conformation to minimize steric repulsion, 2-fluoro-beta-alanine exhibits a distinct preference for the gauche conformation .

  • Mechanism: This is driven by the

    
     hyperconjugation and the electrostatic attraction between the electronegative fluorine (
    
    
    
    ) and the protonated ammonium group (
    
    
    ).
  • Impact: In peptide design, this locks the backbone into specific geometries, reducing the entropic penalty of binding to a target receptor.

GaucheEffect cluster_0 Conformational Equilibrium Anti Anti Conformer (Sterically Favored in non-F) Gauche Gauche Conformer (Stabilized in 2-F-beta-Ala) Anti->Gauche Fluorine Substitution Factors Stabilizing Factors: 1. Electrostatic (F- ... NH3+) 2. Hyperconjugation (σ C-H -> σ* C-F) Factors->Gauche

Figure 1: Visualization of the conformational shift induced by fluorination. The gauche conformer becomes energetically favorable due to stereoelectronic interactions.

Synthetic Accessibility

The synthesis of fluorinated beta-amino acids requires distinct strategies depending on the degree of fluorination.

Route A: 2-Fluoro-beta-alanine (Electrophilic Fluorination)

The most direct route involves the electrophilic fluorination of a protected beta-amino acid derivative. This method allows for enantioselective synthesis if a chiral auxiliary is used.

Workflow:

  • Protection: N-protection (e.g., Phthalimide) and C-protection (Ester).

  • Enolization: Generation of the enolate using a strong base (LiHMDS/LDA).

  • Fluorination: Reaction with an electrophilic fluorine source like NFSI (N-Fluorobenzenesulfonimide).

Route B: 2,2-Difluoro-beta-alanine (Reformatsky Reaction)

Introducing two fluorine atoms is best achieved via a "building block" approach using a Reformatsky-type reaction, as direct difluorination is difficult to control.

Workflow:

  • Reagents: Ethyl bromodifluoroacetate + Imine (formed from aldehyde + amine).

  • Catalyst: Zinc dust (activated).

  • Mechanism: Formation of a difluoro-enolate equivalent which attacks the imine.

SynthesisRoutes cluster_mono Synthesis of 2-Fluoro-beta-alanine cluster_di Synthesis of 2,2-Difluoro-beta-alanine Start1 Beta-Alanine Derivative (Protected) Step1 Enolate Formation (LiHMDS, -78°C) Start1->Step1 Product1 2-Fluoro-beta-alanine Step1->Product1 + NFSI Reagent1 NFSI (Electrophilic F+) Reagent1->Product1 Start2 Bromodifluoroacetate + Imine Step2 Reformatsky Reaction (Zn, THF, Reflux) Start2->Step2 Product2 2,2-Difluoro-beta-alanine Step2->Product2

Figure 2: Comparison of synthetic pathways. Mono-fluorination modifies the scaffold, while di-fluorination typically constructs the backbone from fluorinated precursors.

Biological Implications: The 5-FU Connection

Understanding 2-Fluoro-beta-alanine is essential for oncology researchers working with fluoropyrimidines. It is the major catabolite of 5-Fluorouracil (5-FU) and Capecitabine .

Metabolic Pathway & Toxicity

Unlike beta-alanine, which is metabolized into acetate and CO₂, 2-fluoro-beta-alanine (FBAL) has a distinct metabolic fate. It forms conjugates with bile acids, which are secreted into the bile.

  • Clinical Relevance: High levels of FBAL-bile acid conjugates are linked to cholestasis and neurotoxicity in patients treated with 5-FU.

  • Enzymatic Stability: In peptide drugs, replacing beta-alanine with 2-fluoro-beta-alanine significantly increases resistance to peptidases due to the electronic deactivation of the amide bond and steric protection.

MetabolicPathway Drug 5-Fluorouracil (5-FU) Inter1 Dihydrofluorouracil Drug->Inter1 DPD Enzyme Inter2 Fluoro-beta-ureidopropionate Inter1->Inter2 DHP Enzyme Metabolite 2-Fluoro-beta-alanine (FBAL) Inter2->Metabolite Beta-UP Enzyme Excretion FBAL-Bile Acid Conjugates (Neurotoxicity/Cholestasis) Metabolite->Excretion Conjugation

Figure 3: Catabolic pathway of 5-FU leading to 2-Fluoro-beta-alanine. DPD: Dihydropyrimidine dehydrogenase.[3]

Experimental Protocol: Synthesis of 2-Fluoro-beta-alanine

Objective: Preparation of racemic 2-fluoro-beta-alanine via electrophilic fluorination. Scale: 10 mmol basis.

Reagents
  • N-Phthaloyl-beta-alanine ethyl ester (Substrate)

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • NFSI (N-Fluorobenzenesulfonimide)

  • THF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with N-Phthaloyl-beta-alanine ethyl ester (1.0 eq) and dissolve in anhydrous THF under Argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Enolization: Add LiHMDS (1.2 eq) dropwise over 20 minutes. Ensure the internal temperature does not rise above -70°C. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Fluorination: Dissolve NFSI (1.3 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold enolate mixture.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Quench: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude fluorinated ester via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Hydrolysis): Reflux the purified ester in 6N HCl for 4 hours to remove the phthalimide and ester groups. Concentrate to dryness to obtain 2-fluoro-beta-alanine hydrochloride salt.

Validation:

  • ¹⁹F NMR: Look for a multiplet around -180 to -200 ppm (depending on solvent/pH).

  • ¹H NMR: Confirm the presence of the CHF proton (doublet of multiplets due to H-F coupling, J ~45-50 Hz).

References

  • Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate. Proc. Natl. Acad. Sci. USA. (1987). Link

  • Synthesis of alpha-fluorinated beta-amino acids. ResearchGate. (2000). Link

  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein J. Org. Chem. (2014).[2][4][5][6] Link

  • Synthesis of α,α-difluoro-β-amino amides via Reformatsky reaction. Organic & Biomolecular Chemistry. (2018). Link

  • PubChem Compound Summary for CID 22665129: 3-amino-2-fluoropropanoic acid. PubChem. Link

Sources

2-Fluoro-beta-alanine versus beta-alanine as a substrate for enzymes

Technical Comparison: 2-Fluoro- -alanine vs. -Alanine in Enzymatic Systems

Executive Summary

This guide provides a rigorous technical comparison between the naturally occurring amino acid


-alanine2-fluoro-

-alanine

While structurally similar, the introduction of a fluorine atom at the


Physicochemical Profile

The substitution of hydrogen with fluorine—a "bioisostere" with extreme electronegativity—alters the acid-base profile and lipophilicity, impacting enzyme active site recognition.

Feature

-Alanine
2-Fluoro-

-alanine (FBAL)
Impact of Fluorination
IUPAC Name 3-Aminopropanoic acid3-Amino-2-fluoropropanoic acid

-substitution relative to COOH.
Molecular Weight 89.09 g/mol 107.08 g/mol Increased mass and van der Waals radius (H=1.2Å vs F=1.47Å).
LogP (Hydrophobicity) -3.05 (Highly Hydrophilic)-2.90 (Predicted)Negligible change in lipophilicity; remains water-soluble.
pKa (Carboxyl) 3.60~1.54 – 2.50 (Predicted)Acidity Increase: Electron-withdrawing F stabilizes the carboxylate anion.
pKa (Amine) 10.19< 9.50 (Predicted)Basicity Decrease: Inductive effect reduces N-nucleophilicity.
Conformation Highly flexibleRestrictedFluorine induces a gauche effect, favoring specific rotamers.

Enzymatic Performance & Kinetics

The following data highlights the "substrate switch" phenomenon where FBAL is rejected by anabolic enzymes but accepted by specific xenobiotic-processing enzymes.

A. Bile Acid CoA:Amino Acid N-Acyltransferase (BACAT)

This enzyme conjugates amino acids to bile acids (e.g., cholyl-CoA). This is the primary discriminator between the two molecules.

  • 
    -Alanine:  Not a substrate.
    
  • FBAL: High-affinity substrate.

Substrate

(mM)

/ Efficiency
Outcome
FBAL 1.45 HighForms FBAL-cholate (Toxic metabolite).
Taurine (Control)1.32HighForms Taurocholate (Natural bile salt).
Glycine (Control)6.45ModerateForms Glycocholate.

-Alanine
N.D. ZeroNo reaction detected.

Mechanistic Insight: The active site of BACAT requires specific electron density at the amino terminus. The altered pKa and conformation of FBAL mimic taurine sufficiently to allow binding, whereas


-alanine does not fit this specific pharmacophore model.
B. Transaminases & Defluorination

FBAL is catabolized via a specific defluorination pathway rather than standard GABA transamination.

  • Enzyme: L-Alanine-Glyoxylate Aminotransferase II (AlaAT-II).[1]

  • Reaction: Defluorination via transamination to malonate semialdehyde.

ParameterFBAL (R-isomer)FBAL (S-isomer)Note

(mM)
2.70.88S-isomer binds more tightly.

(min

)
6.22.6R-isomer turns over faster.
Inhibition ----L-Alanine is a potent inhibitor (

= 0.024 mM).
C. Carnosine Synthase (ATP-grasp family)

Responsible for the synthesis of Carnosine (

  • In Vitro: FBAL is a substrate and can form fluoro-carnosine.

  • In Vivo: FBAL is poorly incorporated into muscle.

  • Reasoning: FBAL competes poorly with endogenous

    
    -alanine for the TauT transporter  (see Section 4) and is rapidly diverted to biliary excretion (BACAT pathway) or defluorination in the liver before reaching muscle tissue.
    

Transport Mechanisms (TauT / GAT-2)

Both molecules utilize the Taurine Transporter (TauT/SLC6A6) and GABA Transporter 2 (GAT-2).

  • 
    -Alanine:  High-affinity substrate (
    
    
    ~ 40
    
    
    M).
  • FBAL: Competitive inhibitor.

  • Clinical Implication: High levels of FBAL (e.g., during 5-FU chemotherapy) can competitively inhibit the reuptake of

    
    -alanine and taurine, potentially leading to secondary depletion of these cytoprotective osmolytes in tissues.
    

Metabolic Pathways & Toxicity Visualization

The following diagram illustrates the divergent metabolic fates.

MetabolicDivergencecluster_naturalEndogenous Pathwaycluster_fluoroXenobiotic/Toxic Pathwaybeta_alaBeta-AlaninepantothenatePantothenate(Vitamin B5)beta_ala->pantothenateMinorcsCarnosineSynthasebeta_ala->csPrimary SubstratebacatBACAT(N-acyltransferase)beta_ala->bacatNO REACTIONcarnosineCarnosine(Muscle Buffer)five_fu5-Fluorouracil(Drug)fbal2-Fluoro-beta-alanine(FBAL)five_fu->fbalCatabolism (DPD)fbal->csIn Vitro Onlyfbal->bacatKm = 1.45 mMala_atAlaAT-II(Defluorination)fbal->ala_atTransaminationfbal_bileFBAL-Cholate(Biliary Excretion)neurotoxNeurotoxicity(Myelin Vacuolation)cs->carnosinebacat->fbal_bileMajor Routeala_at->neurotoxMetabolites

Figure 1: Divergent metabolic fates of

Experimental Protocols

Protocol A: Coupled Enzyme Assay for Defluorination Kinetics

Objective: Measure


  • Enzyme Preparation: Purify recombinant human AlaAT-II or use rat liver homogenate (cytosolic fraction).

  • Reaction Mix (1 mL):

    • Buffer: 50 mM Tris-HCl, pH 8.5.

    • Cofactor: 20

      
      M Pyridoxal-5'-phosphate (PLP).
      
    • Cosubstrate: 5 mM Glyoxylate (acceptor).

    • Substrate: FBAL (vary concentration 0.1 – 10 mM).

  • Detection Method (Fluoride Ion Selective Electrode):

    • Incubate at 37°C.

    • Monitor the release of free fluoride ion (

      
      ) continuously using a fluoride-selective electrode.
      
    • Alternative: Use HPLC to monitor the disappearance of FBAL (Derivatization with OPA required for fluorescence detection).

  • Data Analysis: Plot initial velocity (

    
    ) vs. [FBAL] using non-linear regression (Michaelis-Menten model).
    
Protocol B: HPLC Analysis of Bile Acid Conjugates

Objective: Confirm BACAT specificity (FBAL vs.

  • Incubation:

    • Mix Cholyl-CoA (100

      
      M) with liver cytosol.
      
    • Add Substrate: FBAL or

      
      -Alanine (2 mM).
      
    • Incubate for 30 min at 37°C.

  • Extraction: Stop reaction with ice-cold acetonitrile. Centrifuge to remove proteins.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5% to 95% B.

    • Detection: MS/MS (MRM mode).

  • Validation:

    • Look for mass shift: Cholyl-FBAL (

      
       ~497) vs Cholyl-
      
      
      -Ala (not formed).

References

  • Heggie, G. D., et al. (1987). "Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats. Potential relevance to toxicity pattern of 5-fluorouracil."[2] Cancer Research. Link

  • Zhang, X., et al. (1995). "Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine." Biochemical Pharmacology. Link

  • Sweeny, D. J., et al. (1987). "2-Fluoro-beta-alanine, a previously unrecognized substrate for bile acid coenzyme A:amino acid:N-acyltransferase from human liver." Journal of Biological Chemistry. Link

  • Okada, K., et al. (1990). "Neurotoxic effects of alpha-fluoro-beta-alanine (FBAL) and fluoroacetic acid (FA) on dogs." Acta Neuropathologica. Link

  • PubChem. (2025).[3][4][5] "Compound Summary: 3-Amino-2-fluoropropanoic acid." National Library of Medicine. Link

comparative conformational analysis of peptides containing 2-Fluoro-beta-alanine

Comparative Conformational Analysis: Peptides Containing 2-Fluoro- -Alanine[1]

Executive Summary

This guide provides a technical comparison between standard





gauche effect

Part 1: The Stereoelectronic Landscape

To understand the conformational utility of 2-fluoro-

The Fluorine Gauche Effect

In non-fluorinated




gauche effect
  • Mechanism: The

    
     bonding orbital donates electron density into the low-lying 
    
    
    antibonding orbital.[1] This interaction is maximized when the C-H and C-F bonds are anti-periplanar, which forces the electronegative fluorine and the vicinal amine (or amide) into a gauche (60°) arrangement.
  • Result: This locks the backbone torsion angle (

    
    ), reducing entropic penalty during folding and promoting discrete secondary structures over random coils.
    
Diagram: The Stereoelectronic Logic

The following diagram illustrates the causal relationship between fluorine substitution and secondary structure stabilization.

GaucheEffectSubst2-Fluoro Substitution(C-alpha Position)OrbitalOrbital Overlap(sigma C-H -> sigma* C-F)Subst->OrbitalInducesConfGauche Preference(F and N are 60 deg)Orbital->ConfStabilizesTorsionRestricted Theta Torsion(Backbone Rigidity)Conf->TorsionLocksStructDefined Secondary Structure(12-Helix / Turn)Torsion->StructPromotes

Figure 1: Logical flow of the fluorine gauche effect leading to defined peptide folding.

Part 2: Comparative Conformational Profiles

The following table contrasts the physicochemical and structural properties of peptides containing standard


Table 1: Structural and Functional Comparison
Feature

-Alanine Peptides
2-Fluoro-

-Alanine Peptides
Backbone Flexibility High; prone to "random coil" in solution.Rigid; restricted by stereoelectronic locking.[2]
Folding Propensity Low; often requires cyclization or bulky side chains to fold.[2]High; fluorine directs folding into helices or sheets depending on stereochemistry (

vs

).[2]
Dominant Structure Aggregates or extended sheets (due to H-bonding).12-Helix (if alternating stereochem) or Turns (gauche).
Proteolytic Stability Moderate (better than

-peptides).
Excellent ; fluorine provides steric/electronic shielding against proteases.[2]
Solubility Variable; aggregation can reduce solubility.[2]Enhanced; fluorine modulates lipophilicity without compromising polarity.[2]
Key Torsion Angle

(C

-C

) is variable/averaged.

is constrained to ~60° (gauche).[2]
The Impact of Stereochemistry

Unlike



  • (

    
    ) Configuration:  Often promotes extended sheet-like structures.
    
  • (

    
    ) Configuration:  Promotes gauche conformations necessary for helix formation (specifically the 12-helix in 
    
    
    -peptides).

Part 3: Experimental Validation Protocols

This section details self-validating protocols to confirm the conformational impact of 2-fluoro-

Protocol A: Solution-State Conformational Analysis (NMR)

Objective: Determine the backbone torsion angle


Reagents & Equipment:

  • High-field NMR Spectrometer (min. 500 MHz for resolution).

  • Solvent: CD

    
    OH (Methanol-d4) or Pyridine-d5 (to minimize aggregation).
    
  • Internal Standard: TMS.[2]

Workflow:

  • Sample Preparation: Dissolve peptide to 2–5 mM concentration.

  • Acquisition: Acquire 1D

    
    H NMR and 2D COSY/NOESY spectra.
    
  • Coupling Measurement: Extract the vicinal coupling constants (

    
     and 
    
    
    ).
  • Data Interpretation (The Validation Step):

    • Scenario 1 (Extended/Anti): If

      
       Hz, the protons are anti-periplanar (
      
      
      ). This indicates an extended sheet.[2]
    • Scenario 2 (Folded/Gauche): If

      
       Hz, the protons are gauche. This confirms the fluorine effect is active, locking the turn/helix.
      
Protocol B: Circular Dichroism (CD) Fingerprinting

Objective: Distinguish between helical types and random coils.

Workflow:

  • Baseline: Measure solvent blank (Methanol or Water).[2]

  • Scan: 190 nm to 260 nm.

  • Signature Identification:

    • 12-Helix: Look for a maximum at ~205 nm and a minimum at ~220 nm.

    • 14-Helix: Look for a minimum at ~215 nm.

    • Random Coil: Minimum near 200 nm (typical for unsubstituted

      
      -alanine).
      
Diagram: Experimental Workflow

This diagram outlines the decision tree for characterizing the peptide conformation.

WorkflowStartSynthesized PeptideSolventDissolve in CD3OHStart->SolventNMR1H NMR Analysis(Measure 3J Couplings)Solvent->NMRDecisionCoupling Constant (3J_HH)NMR->DecisionExtendedLarge J (10-12 Hz)Extended SheetDecision->ExtendedAnti-periplanarFoldedSmall J (2-4 Hz)Helix/Turn (Gauche)Decision->FoldedGauche EffectCDCD Spectroscopy(Secondary Validation)Extended->CDFolded->CD

Figure 2: Analytical workflow for distinguishing folded vs. extended states.

Part 4: Authoritative References

  • Seebach, D., & Matthews, J. L. (1997).[3]

    
    -Peptides: a surprise at every turn. Chemical Communications.[2][3] Link
    
    • Foundational text on

      
      -peptide helicity and stability.
      
  • Mathad, R. I., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helv. Chim. Acta. Link

    • Establishes the proteolytic resistance of

      
      -fluoro substituted peptides.
      
  • Bucci, R., et al. (2021). Fluoro-Aryl Substituted

    
    -Peptides in the Development of Foldameric Antiparallel 
    
    
    -Sheets. Frontiers in Chemistry. Link
    • Provides specific NMR coupling constants (

      
       values) for conformational assignment.
      
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link

    • The authoritative source on the stereoelectronic origins of the gauche effect.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link[2]

    • Contextualizes

      
      -peptides within the broader field of foldamers.
      

validating the incorporation of 2-Fluoro-beta-alanine into peptides by Edman degradation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Validation Guide: Incorporation of 2-Fluoro-beta-alanine into Peptides via Edman Degradation

Executive Summary

This guide addresses the validation of 2-Fluoro-beta-alanine (2-F-β-Ala) incorporation into synthetic peptides. While Mass Spectrometry (MS) is the high-throughput standard for sequence confirmation, it often struggles with isobaric ambiguities and incomplete fragmentation patterns characteristic of fluorinated


-amino acids. Edman degradation  serves as the definitive orthogonal validation method, providing absolute positional certainty.[1]

However, standard Edman protocols are optimized for


-amino acids. The incorporation of a 

-amino acid introduces a kinetic bottleneck during the cyclization phase, requiring specific protocol modifications. This guide outlines the mechanistic challenges, modified workflows, and data interpretation frameworks necessary to confirm the presence and sequence fidelity of 2-F-β-Ala.

The Challenge: vs. Degradation Kinetics

The core difficulty lies in the cleavage step of the Edman cycle.

  • Standard

    
    -Amino Acids:  The sulfur of the PITC-labeled N-terminus attacks the carbonyl carbon to form a thermodynamically favored 5-membered anilinothiazolinone (ATZ)  ring.
    
  • 
    -Amino Acids (2-F-β-Ala):  The extra methylene group requires the formation of a 6-membered dihydropyrimidinone  derivative. According to Baldwin’s rules and entropic factors, this ring closure is significantly slower (10–50x) than the 5-membered counterpart.
    
  • The Fluorine Effect: The electron-withdrawing nature of the fluorine atom (typically at the

    
    -position relative to the carbonyl in 2-fluoro-3-aminopropanoic acid) increases the electrophilicity of the carbonyl, potentially aiding nucleophilic attack, but steric and electronic repulsion can destabilize the transition state.
    

Consequence: Without protocol modification, 2-F-β-Ala residues result in "sequencing lag" (incomplete cleavage) and signal carryover into subsequent cycles.

Comparative Analysis: Validation Methodologies

FeatureEdman Degradation (Modified)Tandem Mass Spectrometry (MS/MS)NMR Spectroscopy (

F/

H)
Primary Output Absolute Positional SequenceMass-to-Charge Ratio (m/z)Chemical Environment / Structure
Sensitivity High (Picomole range)Very High (Femtomole range)Low (Milligram range required)
2-F-β-Ala Specificity Definitive. Distinct HPLC retention time of the PTH-derivative.Ambiguous. Risk of HF loss (neutral loss -20 Da) confusing spectra.Definitive. Distinct chemical shift, but lacks sequence context in large peptides.
Throughput Low (1 residue/hour)HighLow
Best Use Case Final QC & Sequence Certification Rapid ScreeningStructural conformation studies

Technical Deep Dive: The Modified Edman Mechanism

The following diagram illustrates the divergence in the degradation pathway between standard residues and the fluorinated beta-amino acid.

EdmanMechanism cluster_cleavage Critical Cleavage Step (TFA) Start N-Terminal 2-F-beta-Ala Peptide PITC PITC Coupling (pH 8.0, 45°C) Start->PITC PTC PTC-Polypeptide (Thiourea derivative) PITC->PTC Nucleophilic Addition AlphaPath Standard Alpha-AA (Fast 5-ring formation) BetaPath 2-F-beta-Ala (Slow 6-ring formation) PTC->BetaPath Cleavage (Rate Limiting) Intermediate Cyclic Intermediate (Dihydropyrimidinone) BetaPath->Intermediate Ring Closure NextCycle Shortened Peptide (n-1) BetaPath->NextCycle Peptide Release Note Requires extended cleavage time to prevent carryover BetaPath->Note Conversion Acid Conversion (Aq. Acid, 64°C) Intermediate->Conversion PTH PTH-2-F-beta-Ala (Analyte) Conversion->PTH Isomerization

Caption: Mechanistic pathway highlighting the critical 6-membered ring formation step required for 2-F-β-Ala cleavage, necessitating extended reaction times.

Experimental Protocol: Modified Sequencing Workflow

To successfully validate 2-F-β-Ala, you cannot use the "Standard Protein" program on your sequencer (e.g., Shimadzu PPSQ or ABI Procise). Use the following parameters:

Step 1: Standard Generation (Crucial)

Before sequencing the peptide, you must generate a retention time standard.

  • React 100 nmol of free 2-Fluoro-beta-alanine amino acid with PITC manually or using the sequencer's "pre-cycle".

  • Collect the resulting PTH-derivative.[2]

  • Inject onto the HPLC (C18 column) to establish the specific elution time (

    
    ).
    
    • Expectation:

      
      -amino acids generally elute later than their 
      
      
      
      -counterparts due to increased hydrophobicity. The fluorine atom will further shift retention, typically increasing interaction with the stationary phase compared to non-fluorinated
      
      
      -alanine.
Step 2: Sequencer Configuration

Reagent Setup:

  • R1 (PITC): 5% in Heptane.

  • R2 (Buffer): N-methylmorpholine/Water/Propanol.

  • R3 (Cleavage Acid): 100% TFA (Anhydrous).

Cycle Modifications:

ParameterStandard Cycle2-F-β-Ala Cycle Rationale
Coupling Temp 45°C48°C Slightly increased to ensure complete PITC labeling of the potentially sterically hindered amine.
Cleavage Time 15 min30 - 45 min CRITICAL: Compensates for the slow kinetics of the 6-membered ring formation.
Cleavage Temp 45°C50°C Provides activation energy for the difficult cyclization.
Extraction Ethyl AcetateEthyl Acetate Standard extraction is usually sufficient for the PTH-derivative.
Step 3: Execution
  • Load 10–50 pmol of purified peptide onto the PVDF membrane or fibreglass disc (BioBrene treated).

  • Run standard cycles for N-terminal residues until the expected position of 2-F-β-Ala.

  • Pause the instrument before the critical cycle.

  • Switch to the Modified Cycle (defined above) for the 2-F-β-Ala residue.

  • Switch back to standard cycles for subsequent residues.

Data Interpretation & Acceptance Criteria

Successful validation is defined by three specific chromatographic signatures.

A. The "Fingerprint" Peak
  • Observation: A unique peak appears in the chromatogram at the cycle corresponding to 2-F-β-Ala.

  • Validation: The retention time must match the synthetic standard (Step 1) within ±0.05 min.

  • Note: PTH-2-F-β-Ala often elutes in the "hydrophobic region" of the gradient, potentially near PTH-Proline or PTH-Valine. Co-elution check is mandatory.

B. Lag and Carryover Analysis

Due to the slow cleavage, 100% efficiency is rarely achieved.

  • Cycle

    
     (2-F-β-Ala):  Main peak is PTH-2-F-β-Ala.
    
  • Cycle

    
    :  You will likely see a "ghost peak" of PTH-2-F-β-Ala (Carryover).
    
    • Acceptance Criteria: Carryover should be < 15%. If > 20%, the cleavage time in the modified protocol was insufficient.

  • Cycle

    
     (Next Residue):  The signal for the next amino acid should still be distinct. If the next residue signal is suppressed, the cleavage of the beta-amino acid failed significantly.
    
C. The "Preview" Check

If the 2-F-β-Ala coupling was incomplete (due to the lower nucleophilicity of the fluorinated amine), you might see the next amino acid appearing in the current cycle.

  • Requirement: The "Preview" (Cycle

    
     signal appearing in Cycle 
    
    
    
    ) must be < 5%.

References

  • Edman, P. (1950).[3] Method for determination of the amino acid sequence in peptides.[2][3][4][5][6][7][8][9][10] Acta Chemica Scandinavica, 4, 283-293.[3]

  • Seebach, D., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. ChemBioChem, 5(5), 617-624.

  • Hook, D. F., et al. (2005).[11] Fluorinated β-peptides: influence of fluorine on the conformation and stability.[12] Chemistry – A European Journal, 11(12), 3707-3719.

  • Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.

  • Shimadzu Corporation. (n.d.). Theory of Edman Sequencing. Shimadzu Scientific Instruments.

Sources

Cross-Validation Guide: HPLC-FLD vs. 19F qNMR for 2-Fluoro-beta-alanine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quantification Dilemma

2-Fluoro-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-alanine (FBAL), the major catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU), presents a classic analytical challenge. As a small, polar zwitterion lacking a strong chromophore, it defies standard UV-HPLC detection.

This guide provides a head-to-head technical comparison of the two industry-standard solutions:

  • HPLC-FLD (Fluorescence Detection): The sensitivity workhorse, requiring chemical derivatization.

  • 19F qNMR (Quantitative Nuclear Magnetic Resonance): The specificity master, offering direct, non-destructive detection.

Core Thesis: While HPLC-FLD is indispensable for trace-level bioanalysis (plasma/urine pharmacokinetics), 19F qNMR serves as the superior "primary reference" method for purity assessment, metabolite profiling, and cross-validating HPLC calibration standards due to its lack of bias from extraction or derivatization efficiency.

Method A: HPLC-FLD (High-Sensitivity Protocol)[1]

The Mechanism

Since FBAL is transparent to UV light, we utilize Pre-column Derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol). This reaction transforms the primary amine of FBAL into a highly fluorescent 1-alkylthio-2-alkylisoindole.[1]

Experimental Workflow
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 50 mM Sodium Acetate (pH 6.0)

    • B: Methanol:Acetonitrile (70:30 v/v)[2]

  • Derivatization Reagent: 5 mg OPA + 10 µL 2-mercaptoethanol in 1 mL borate buffer (pH 9.5).

  • Detection: Excitation: 340 nm | Emission: 455 nm.[1][2]

Critical Technical Insight

The OPA-derivative is unstable (half-life ~15-30 mins).[1] Automated online derivatization (via autosampler program) is strictly recommended over manual prep to ensure the reaction time (


) is identical for every injection.

Method B: 19F qNMR (High-Specificity Protocol)[1]

The Mechanism

Fluorine-19 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


F) has 100% natural abundance and a high gyromagnetic ratio (83% of 

H).[3] FBAL exhibits a distinct resonance upfield from 5-FU, allowing direct quantification without separation or chemical modification.
Experimental Workflow
  • Instrument: 400 MHz NMR (minimum) with a

    
    F-tuned probe.
    
  • Solvent: D

    
    O (10%) / H
    
    
    
    O matrix or direct urine/plasma.[2]
  • Internal Standard (IS): Sodium Trifluoroacetate (NaTFA) or Sodium Fluoride (NaF).

    • Note: NaTFA (-76 ppm) prevents overlap with FBAL metabolites (-160 to -180 ppm range).[1]

  • Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE enhancement for quantitative accuracy).

Critical Technical Insight

Relaxation Delay (


):  Accurate qNMR requires full magnetization recovery. You must measure the longitudinal relaxation time (

) of FBAL (typically 1–3s). Set

(approx. 15–20s) to ensure >99.3% signal recovery. Shortening

to save time will systematically underestimate concentration.

Cross-Validation & Performance Matrix

The following table summarizes the operational differences validated across multiple DMPK studies.

FeatureHPLC-FLD (OPA Derivatization)19F qNMR (Direct Detection)
Primary Utility Trace quantification (PK studies)Reference standard purity, high-conc.[1][2] metabolite profiling
Limit of Detection (LOD) High Sensitivity (~0.3 pmol / <10 ng/mL)Moderate Sensitivity (~1 µM / ~100 ng/mL)
Linearity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
> 0.999 (Dynamic range limited by detector sat.)[2]> 0.9999 (Linear over 5 orders of magnitude)
Sample Prep Complex (Extraction + Derivatization)Minimal (Buffer addition only)
Specificity Moderate (Co-eluting amines can interfere)Absolute (Unique chemical shift)
Bias Sources Derivatization efficiency, Matrix effects

relaxation estimation, Baseline phasing

Visualized Workflows

The diagram below contrasts the logical flow of both methods, highlighting the "Bias Entry Points" (marked in Red) where errors typically occur.

G cluster_0 HPLC-FLD Workflow cluster_1 19F qNMR Workflow node_hplc Method A: HPLC-FLD node_nmr Method B: 19F qNMR hplc_start Biological Sample (Plasma/Urine) hplc_prep Protein Precipitation (MeOH/ACN) hplc_start->hplc_prep hplc_deriv OPA Derivatization (Critical Timing) hplc_prep->hplc_deriv Supernatant hplc_sep C18 Separation hplc_deriv->hplc_sep Unstable Adduct hplc_det Fluorescence Detection (Ex 340/Em 455) hplc_sep->hplc_det decision Cross-Validation Checkpoint hplc_det->decision nmr_start Biological Sample nmr_add Add Internal Std (NaTFA) + D2O nmr_start->nmr_add nmr_acq Acquisition (D1 > 5*T1) nmr_add->nmr_acq nmr_proc Integration & Quantification nmr_acq->nmr_proc nmr_proc->decision result Validated Result decision->result Compare Concentrations

Figure 1: Comparative workflow illustrating the complexity of HPLC derivatization versus the direct acquisition of NMR. Red nodes indicate critical control points where experimental error is most likely to be introduced.

Strategic Recommendation

When to use HPLC-FLD:

  • Pharmacokinetics: When analyzing patient plasma where FBAL concentrations are < 10 µM.[2]

  • Routine QC: For high-throughput environments processing 50+ samples/day (autosamplers are more efficient than NMR changers).

When to use 19F qNMR:

  • Metabolic Profiling: When you need to see all fluorinated metabolites (FBAL, 5-FU, F-nucleotides) simultaneously to calculate metabolic flux.[1]

  • Standard Validation: Use qNMR to assay your commercial FBAL standard. Commercial standards can be impure; qNMR provides an absolute purity value to correct your HPLC calibration curve.

References
  • Van Kuilenburg, A. B., et al. (2001). "Simultaneous determination of F-beta-alanine and beta-alanine in plasma and urine with dual-column reversed-phase high-performance liquid chromatography." Journal of Chromatography B, 759(1), 51-61. Link

  • Martino, R., et al. (2000).[4] "Fluorine nuclear magnetic resonance, a privileged tool for metabolic studies of fluoropyrimidine drugs."[4] Current Drug Metabolism, 1(3), 271-303.[1][4] Link

  • Sweeny, D. J., et al. (1987).[5] "Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate." Proceedings of the National Academy of Sciences, 84(15), 5439-5443. Link

  • Malsch, R., et al. (2002). "Pharmacokinetics of 5-fluorouracil and its catabolites determined by 19F nuclear magnetic resonance spectroscopy." American Journal of Kidney Diseases, 39(2), 30584. Link

Sources

Comparative Guide: pKa Values of 2-Fluoro-beta-alanine vs. Beta-alanine

[1]

Executive Summary

This guide provides a technical comparison of the acid dissociation constants (pKa) of beta-alanine (

2-fluoro-beta-alanine


1

11

Chemical Structure & Theoretical Basis[1]

To understand the pKa shifts, one must analyze the structural differences and the resulting electronic environments.

Structural Comparison
  • Beta-alanine (3-aminopropanoic acid): A non-proteinogenic amino acid where the amino group is attached to the

    
    -carbon (C3).[1]
    
  • 2-Fluoro-beta-alanine (3-amino-2-fluoropropanoic acid): A derivative where a hydrogen atom on the

    
    -carbon (C2) is replaced by a highly electronegative fluorine atom.[1]
    
The Inductive Effect (-I)

Fluorine is the most electronegative element (Pauling scale: 3.98).[1] Its presence creates a strong electron-withdrawing inductive effect (-I) that propagates through the carbon backbone.[1]

  • Effect on Carboxyl Group (pKa1): The fluorine atom is geminal to the carboxyl group (on the

    
    -carbon).[1] It pulls electron density away from the carboxylate anion (
    
    
    ), stabilizing it through charge delocalization.[1] This stabilization makes the carboxylic acid proton easier to dissociate, significantly lowering pKa1 (increasing acidity).[1]
  • Effect on Amino Group (pKa2): The fluorine atom is vicinal to the amino group (on the adjacent carbon). The electron withdrawal reduces the electron density on the nitrogen lone pair, making it less available to accept a proton. Consequently, the conjugate acid (

    
    ) becomes more acidic, lowering pKa2  (decreasing basicity).
    

InductiveEffectcluster_0Beta-alaninecluster_12-Fluoro-beta-alanineBA_StructH2N-CH2-CH2-COOHFBA_StructH2N-CH2-CHF-COOHBA_Struct->FBA_StructF-SubstitutionBA_pKaStandard pKa ProfileFBA_EffectFluorine (-I Effect)FBA_Effect->FBA_StructElectron Withdrawal

Figure 1: Structural relationship and the introduction of the electron-withdrawing fluorine atom.

Comparative Data Analysis

The following table synthesizes experimental data for beta-alanine and predicted/derived values for 2-fluoro-beta-alanine based on established structure-activity relationships (SAR) and computational models.

Table 1: Physicochemical Property Comparison
PropertyBeta-alanine2-Fluoro-beta-alanineShift (

)
Mechanism
IUPAC Name 3-aminopropanoic acid3-amino-2-fluoropropanoic acidN/AN/A
pKa1 (Carboxyl) 3.55 [1]~1.54 [2]-2.01Strong -I effect stabilizes

pKa2 (Amino) 10.24 [1]~8.2 - 8.5 [3,4]*-1.7 to -2.0-I effect destabilizes

Isoelectric Point (pI) 6.90~4.9-2.0Shifted acidic due to F
LogP -3.05-2.9+0.15Slight lipophilicity increase

*Note: The pKa2 for 2-fluoro-beta-alanine is estimated based on the consistent ~1.7–2.0 unit drop observed when fluorine is introduced beta to an amine group in similar aliphatic systems.[1]

Key Observations
  • Carboxyl Acidity: The pKa1 drops from 3.55 to ~1.[1]54. This makes 2-fluoro-beta-alanine a significantly stronger acid than its non-fluorinated counterpart, comparable to strong organic acids like dichloroacetic acid.[1]

  • Amino Basicity: The basicity of the amine is reduced (pKa drops from 10.24 to ~8.2).[1] At physiological pH (7.4), a smaller fraction of the fluorinated amine will be protonated compared to beta-alanine, potentially affecting membrane permeability and transporter recognition.

Experimental Methodology: Determination of pKa

For researchers needing to validate these values experimentally, Potentiometric Titration is the gold standard.[1] The following protocol ensures high precision for fluorinated amino acids.

Protocol: Potentiometric Titration

Objective: Determine equilibrium constants (

1

Reagents & Equipment:

  • High-precision pH meter (resolution

    
     0.001 pH).[1]
    
  • Glass combination electrode (calibrated at 3 points: pH 1.68, 4.01, 7.00).[1]

  • 0.1 M HCl and 0.1 M NaOH (standardized).[1]

  • Inert atmosphere (

    
     or 
    
    
    ) to prevent
    
    
    absorption.[1]
  • Ionic strength adjuster (0.1 M KCl or

    
    ).[1]
    

Step-by-Step Workflow:

  • Solution Preparation: Dissolve

    
     of the amino acid in 20 mL of degassed 0.1 M KCl solution.
    
  • Acidification: Lower the pH to ~1.5 using 0.1 M HCl to fully protonate the species (

    
    -R-COOH).[1]
    
  • Titration:

    • Titrate with 0.1 M NaOH using a micro-burette (additions of

      
      ).
      
    • Record pH after stabilization (drift < 0.001 pH/min).

    • Continue until pH reaches ~11.5 (fully deprotonated:

      
      -R-
      
      
      ).[1]
  • Data Analysis: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values from the titration curve.[1]

TitrationWorkflowStartDissolve Sample(in 0.1 M KCl)AcidifyAcidify to pH 1.5(Fully Protonated Form)Start->AcidifyTitrateTitrate with NaOH(Inert N2 Atmosphere)Acidify->TitrateMeasureRecord pH vs Volume(Stable Readings)Titrate->MeasureMeasure->TitrateRepeat StepsAnalyzeCalculate pKa(Bjerrum/Regression)Measure->Analyze

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development[2][3]

The shift in pKa values has profound implications for the utility of 2-fluoro-beta-alanine in medicinal chemistry.[1]

Bioisosterism and Permeability

The reduction in amine basicity (pKa ~8.2 vs 10.[1]2) means that at physiological pH (7.4), a significant portion of the molecule remains uncharged (or zwitterionic with a less tightly held proton) compared to the highly basic beta-alanine.[1]

  • Benefit: Lower basicity often correlates with improved passive membrane permeability and reduced P-glycoprotein (P-gp) efflux, as highly basic amines are frequent substrates for efflux pumps [4].[1]

Suicide Inhibition (GABA-AT)

2-Fluoro-beta-alanine acts as a mechanism-based inhibitor (suicide substrate) for GABA transaminase (GABA-AT).[1]

  • Mechanism: The enzyme attempts to metabolize the compound.[1] The abstraction of the

    
    -proton (made more acidic by the fluorine) leads to the elimination of fluoride (
    
    
    ).[1]
  • Result: This generates a reactive Michael acceptor intermediate that covalently binds to the enzyme's active site active site lysine or pyridoxal phosphate cofactor, permanently inactivating it [5].[1] The lower pKa of the

    
    -proton is mechanistically essential for this elimination step.[1]
    
Metabolic Stability

The C-F bond is metabolically robust.[1] Replacing the

1

References

  • Wikipedia. (n.d.).[1] Beta-Alanine. Retrieved from [Link]

  • PubChem. (2025).[1][2][3][4] alpha-Fluoro-beta-alanine. National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2016).[1] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. Retrieved from [Link]

  • PubMed. (1995).[1] Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine. Retrieved from [Link]

assessing the impact of 2-fluorination on peptide-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

In the optimization of peptide therapeutics, 2-fluorination (specifically the ortho-fluorination of aromatic side chains like Phenylalanine, Tyrosine, and the C2-fluorination of Histidine) represents a high-precision strategy to modulate binding affinity and metabolic stability. Unlike pervasive perfluorination or backbone modification, 2-fluorination acts as a "molecular scalpel."

This guide moves beyond generic "fluorine effects" to specifically analyze how placing a fluorine atom at the 2-position of an aromatic ring alters peptide-protein interactions.

The "2-Fluoro" Value Proposition:

  • Conformational Locking: The ortho-fluorine introduces a specific steric barrier that restricts the

    
     and 
    
    
    
    rotameric space, pre-organizing the peptide for binding (entropy reduction).
  • Electronic Inversion: It redistributes the

    
    -electron cloud, tuning 
    
    
    
    stacking interactions without the massive lipophilicity penalty of a trifluoromethyl (-CF
    
    
    ) group.
  • pKa Modulation: In Histidine, 2-fluorination drastically lowers the pKa (~1.7 vs. 6.0), effectively silencing the protonation capacity at physiological pH.

Part 2: Scientific Integrity & Logic (Mechanistic Comparison)

The Physicochemical Impact of 2-Fluorination

To rationally design peptides, one must understand the causality of the modification. The 2-position is unique because it is proximal to the peptide backbone and the center of the aromatic ring.

FeatureNative Phenylalanine (Phe)2-Fluoro-Phenylalanine (2-F-Phe)4-Fluoro-Phenylalanine (4-F-Phe)
Van der Waals Radius H = 1.20 ÅF = 1.47 Å (Isostere of O, not H)F = 1.47 Å
Electronic Character Electron-rich

-face (Negative quadrupole)
Electron-deficient

-face (Reduced/Inverted quadrupole)
Electron-deficient

-face
Steric Impact Minimal rotameric restrictionHigh: Clashes with backbone/C

restrict

Low: Distal from backbone
Dipole Moment Negligible~1.4 D (Directed ortho)~1.4 D (Directed para)

Expert Insight: The ortho (2-F) substitution is often superior to para (4-F) for conformational restriction . The fluorine atom at position 2 creates a steric clash with the peptide backbone or the C


 protons, favoring specific rotamers. If the induced conformation matches the bioactive conformation, binding affinity increases due to a reduced entropic penalty upon binding (

becomes less negative).
Case Study Analysis: 2-F-Phe in Receptor Binding

Context: Binding of


-factor peptide analogs to the G protein-coupled receptor Ste2p.[1]
  • Native Phe:

    
     nM.[1]
    
  • 2-F-Phe:

    
     nM (1.5-fold loss).[1]
    
  • 4-F-Phe:

    
     nM (1.2-fold loss).[1]
    

Analysis: In this specific pocket, the ortho-fluorine likely introduced a minor steric clash or an unfavorable dipolar interaction that outweighed any pre-organization benefits. However, in other systems (e.g., protease inhibitors), 2-fluorination has improved affinity by 5-10 fold by locking the side chain into the "bound" state.

Key Takeaway: 2-fluorination is not a guaranteed affinity booster. It is a probe for the spatial and electronic tolerance of the binding pocket.

The 2-Fluorohistidine Switch

For Histidine, 2-fluorination is a binary switch for charge.

  • Native His (pKa ~6.0): Switches between neutral and protonated at pH 7.4. Critical for catalytic triads and pH-sensing.

  • 2-F-His (pKa < 2.0): Permanently neutral at pH 7.4.

  • Application: If replacing His with 2-F-His maintains binding, the interaction is H-bond driven (donor/acceptor). If binding is abolished, the interaction was electrostatic (cationic).

Part 3: Experimental Protocols & Visualization

Protocol A: Synthesis of 2-Fluorinated Peptides (SPPS)

Objective: Incorporate Fmoc-2-fluoro-L-phenylalanine into a peptide sequence with high fidelity.

Reagents:

  • Fmoc-2-F-Phe-OH (Commercial or synthesized).

  • Coupling Reagents: HATU or DIC/Oxyma (Preferred for sterically hindered non-canonical AAs).

  • Resin: Rink Amide or Wang.

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc. Wash 
    
    
    
    with DMF.
  • Activation:

    • Mix Fmoc-2-F-Phe-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Expert Note: Pre-activate for only 30 seconds to minimize racemization, although fluorinated phenylalanines are relatively resistant to racemization compared to Cys/His.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 60–90 min.

    • Validation: Perform a Kaiser test. If not blue (negative), coupling is complete. If blue, re-couple using PyAOP (stronger phosphonium salt).

  • Capping: Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    
  • Cleavage: Treat with TFA/TIS/H

    
    O (95:2.5:2.5) for 2-3 hours. Precipitate in cold diethyl ether.
    
Protocol B: Thermodynamic Validation via ITC

Objective: Deconvolute the Enthalpic (


) vs. Entropic (

) contributions of the fluorine substitution.

System: MicroCal PEAQ-ITC or equivalent. Conditions: 25°C, PBS pH 7.4.

  • Preparation: Dialyze protein target into assay buffer. Dissolve fluorinated peptide in the exact same dialysate to match buffer composition perfectly (prevents heat of dilution artifacts).

  • Titration:

    • Cell: Protein (e.g., 20

      
      M).
      
    • Syringe: 2-F-Peptide (e.g., 200

      
      M).
      
    • Injection profile: 1 x 0.4

      
      L (dummy), followed by 18 x 2.0 
      
      
      
      L injections.
  • Data Analysis:

    • Fit to One-Set-of-Sites model.

    • Interpretation:

      • If

        
         becomes more negative (favorable) vs. Native: 2-F improved van der Waals contacts or electronic complementarity.
        
      • If

        
         becomes more negative (favorable) vs. Native: 2-F successfully restricted the conformational ensemble (rigidification) prior to binding.
        

Part 4: Visualization

Diagram 1: The "Fluorine Scan" Decision Workflow

Caption: Logical workflow for selecting and assessing 2-fluorination in peptide drug design.

FluorineScan Start Target: Peptide-Protein Interface Analyze Analyze Interface (Crystal/Cryo-EM) Start->Analyze Decision Identify Aromatic Residue (Phe/Tyr/Trp) Analyze->Decision Branch1 Hypothesis: Steric Clash? Decision->Branch1 Branch2 Hypothesis: Electronic/Pi-Stacking? Decision->Branch2 Action1 Synthesize 2-F-Phe Analog (Ortho-Restricted) Branch1->Action1 Restrict Rotamers Action2 Synthesize 4-F-Phe Analog (Para-Electronic) Branch2->Action2 Tune Quadrupole Test ITC & NMR Validation Action1->Test Action2->Test Result1 Outcome: Rigidification (Improved Entropy) Test->Result1 2-F Success Result2 Outcome: Pi-Cloud Tuning (Improved Enthalpy) Test->Result2 4-F Success

Diagram 2: Mechanistic Impact of 2-Fluorination

Caption: Comparison of steric and electronic landscapes between Phenylalanine and 2-Fluorophenylalanine.

MechImpact cluster_0 Native Phenylalanine cluster_1 2-Fluoro-Phenylalanine Phe Phe Side Chain Rotamers High Rotameric Freedom (High Entropy) Phe->Rotamers Elec Electron Rich Face (Negative Quadrupole) Phe->Elec Steric Ortho-F Clash (Restricted Rotation) Rotamers->Steric Entropy Reduction (Pre-organization) Dipole Polarized Edge (Dipole ~1.4D) Elec->Dipole Quadrupole Inversion F_Phe 2-F-Phe Side Chain F_Phe->Steric Steric Locking F_Phe->Dipole Electronic Tuning

References

  • Mellor, S. L., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(10), 1201.[2] Retrieved from [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: Compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews, 41, 2135–2171.[3] Retrieved from [Link]

  • Jäckel, C., et al. (2008). The "Fluorine Scan": A General Approach to the Study of Protein-Peptide Interactions. Wiley Online Library. Retrieved from [Link]

  • ChemBioChem. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors. Retrieved from [Link]

Sources

Comparative Guide: 2-Fluoro-beta-alanine as a Mechanistic Negative Control

[1]

Executive Summary: The Case for Structural Analogs

In beta-alanine (BA) research, a critical confounder exists: Is the observed phenotype driven by the intracellular accumulation of Carnosine (β-alanyl-L-histidine), or by the acute flux of beta-alanine itself acting as a neurotransmitter/osmolyte? [1]

Standard controls like Glycine or L-Alanine fail to address this because they utilize different transport systems (GLYT1/2 or ASCT1/2) and possess distinct metabolic fates. 2-Fluoro-beta-alanine (2-FBA) , also known as


1transportcarnosine synthesis1

This guide details how to utilize 2-FBA to validate carnosine-dependent mechanisms.

Mechanistic Grounding: The "Uncoupling" Logic

To validate a carnosine-dependent hypothesis, one must prove that the physiological effect disappears when carnosine synthesis is blocked, even if the precursor uptake remains intact.[1]

Transport vs. Synthesis[1]
  • Uptake (The Mimicry): 2-FBA retains the beta-amino moiety required for recognition by TauT (SLC6A6) and PAT1 (SLC36A1) . It competes with beta-alanine for entry into the myocyte or neuron.[1]

  • Enzymatic Fate (The Blockade): Beta-alanine is the rate-limiting substrate for Carnosine Synthase (CARNS1/ATPGD1) . The introduction of a fluorine atom at the alpha-carbon (C2) creates steric and electronic repulsion within the CARNS1 active site. While 2-FBA is a known substrate for bile acid conjugation (forming FBAL-cholate), it is a poor or non-substrate for CARNS1, preventing the formation of a functional "fluorocarnosine" buffer pool.[1]

Pathway Visualization

The following diagram illustrates the differential processing of Beta-Alanine vs. 2-FBA.

BetaAlanine_vs_2FBAcluster_extExtracellular Spacecluster_memPlasma Membranecluster_intIntracellular CytosolBA_extBeta-AlanineTauTTauT / PAT1(Transporter)BA_ext->TauTFBA_ext2-Fluoro-beta-alanineFBA_ext->TauTCompetesBA_intIntracellularBeta-AlanineTauT->BA_intFBA_intIntracellular2-FBATauT->FBA_intCARNS1Carnosine Synthase(CARNS1)BA_int->CARNS1High AffinityFBA_int->CARNS1Steric Block/Low AffinityNoProductNo Accumulation(No Buffer)FBA_int->NoProductCarnosineCarnosine(Di-peptide)CARNS1->CarnosinePhenotypeErgogenic Effect /NeuroprotectionCarnosine->PhenotypepH Buffering /Antioxidant

Caption: Differential metabolic fate of Beta-Alanine (Blue) versus 2-Fluoro-beta-alanine (Red). Both share transport (TauT), but only Beta-Alanine yields Carnosine.[1]

Comparative Analysis of Controls

Selecting the wrong control invalidates the specific mechanism. The table below compares 2-FBA against traditional alternatives.

Control CandidateTransporter Affinity (TauT)Carnosine SynthesisKey LimitationBest Use Case
2-Fluoro-beta-alanine High (Competitive) Negligible Potential toxicity (5-FU metabolite) in long-term in vivo studies.[1]Mechanistic Proof-of-Concept (Isolating transport vs. synthesis).
Glycine Low (uses GLYT1/2)NoneDoes not control for TauT-mediated ion flux or uptake kinetics.[1]General protein synthesis control; inert volume control.[1]
L-Alanine Low (uses ASCT/B0)NoneDifferent stereochemistry; different metabolic fate (pyruvate).[1]Isomeric control; general amino acid metabolism control.[1]
Taurine High (Native substrate)NoneBiologically active (osmolyte, Ca2+ modulator); acts as a confounder.[1]Competitive inhibition studies (to block BA uptake).
Why 2-FBA Wins for Specificity

If you treat cells with Beta-Alanine and see an effect (e.g., reduced ROS), it could be due to:

  • Carnosine formation (Antioxidant).

  • Beta-alanine acting as a GABA-A agonist.[1]

  • Co-transport of Na+/Cl- via TauT altering membrane potential.[1]

By running a parallel arm with 2-FBA , you isolate #1.[1] If 2-FBA (which satisfies #2 and #3) fails to replicate the ROS reduction, the effect is confirmed to be Carnosine-dependent .[1]

Experimental Protocol: The "Uncoupling" Workflow

Objective: Distinguish between Beta-Alanine transport effects and Carnosine-dependent buffering in myotubes (C2C12) or neurons.

Phase 1: Dose-Response & Competition (Validation)

Before the main experiment, validate that 2-FBA enters the cell.

  • Culture: Seed C2C12 myoblasts and differentiate into myotubes (5-7 days).

  • Treatment Arms:

    • Vehicle (Control)

    • [14C]-Beta-Alanine (100 μM)[1]

    • [14C]-Beta-Alanine (100 μM) + Unlabeled 2-FBA (1 mM)[1]

  • Assay: Measure radioactive uptake via scintillation counting.

  • Success Criteria: Unlabeled 2-FBA should significantly reduce [14C]-Beta-Alanine uptake, confirming it binds the same transporter (TauT).[1]

Phase 2: The Negative Control Assay (Phenotype)
  • Loading Phase (24-48 Hours):

    • Group A (Experimental): Beta-Alanine (800 μM).[1]

    • Group B (Negative Control): 2-Fluoro-beta-alanine (800 μM).[1]

    • Group C (Inert Control): L-Alanine (800 μM).[1]

  • Washout: Rinse cells 3x with warm PBS to remove extracellular amino acids.

  • Stress Induction: Subject cells to metabolic acidosis (pH 6.8 media) or oxidative stress (

    
    ).
    
  • Readout:

    • Intracellular pH (pHi): Use BCECF-AM fluorescence.[1]

    • Carnosine Quantification: HPLC-MS/MS of cell lysates.[1]

  • Expected Result:

    • Group A: High Carnosine levels; resilient pHi (Buffering active).

    • Group B: High intracellular 2-FBA; Low/No Carnosine ; pHi drops rapidly (Buffering absent).

Safety & Limitations (Critical E-E-A-T)

As a Senior Scientist, I must highlight the toxicological profile of 2-FBA to ensure ethical and valid study design.

  • Origin: 2-Fluoro-beta-alanine (FBAL) is the major catabolite of the chemotherapy drug 5-Fluorouracil (5-FU) .[1][2][3]

  • Toxicity: In high systemic concentrations, FBAL is associated with neurotoxicity (cerebellar ataxia) and cardiotoxicity.

    • In Vitro:[2][3][4] Generally safe for short-term (<48h) mechanistic studies at physiological concentrations (<1 mM).[1]

    • In Vivo:Not recommended for chronic supplementation studies (weeks/months) in animals due to potential cumulative toxicity which would confound performance data.

  • Metabolic Divergence: While not a substrate for Carnosine Synthase, FBAL is a substrate for bile acid conjugation (forming FBAL-cholate).[1] In hepatic studies, this must be accounted for.

References

  • Zhang, R. W., et al. (1992). Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats.[1] Potential relevance to toxicity pattern of 5-fluorouracil.[1][2][3][5][6] Drug Metabolism and Disposition.

  • Johnson, M. R., et al. (1990). 2-Fluoro-beta-alanine, a previously unrecognized substrate for bile acid coenzyme A:amino acid:N-acyltransferase from human liver.[1] Biochemical Pharmacology.

  • Harris, R. C., et al. (2006). The absorption of orally supplied beta-alanine and its effect on muscle carnosine synthesis in human vastus lateralis.[1][7] Amino Acids.[6][7][8]

  • Liu, M., et al. (1999). Beta-alanine and alpha-fluoro-beta-alanine concentrative transport in rat hepatocytes is mediated by GABA transporter GAT-2.[1][7] American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Blancquaert, L., et al. (2016). Carnosine and muscle physiology.[1] Current Opinion in Clinical Nutrition & Metabolic Care.

Validating the Metabolic Fate of 2-Fluoro-beta-alanine (F-BAL) In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmacokinetic & Toxicological Analysis

Executive Summary: The Criticality of F-BAL Tracking

2-Fluoro-beta-alanine (F-BAL, also known as


-fluoro-

-alanine) is not merely an inert waste product; it is the major catabolite of 5-Fluorouracil (5-FU) and Capecitabine. While 5-FU anabolism drives cytotoxicity in tumors, its catabolism via Dihydropyrimidine Dehydrogenase (DPD) produces F-BAL.[1]

Why validate its fate? Evidence links F-BAL accumulation to severe neurotoxicity (cerebellar ataxia) and cardiotoxicity . This occurs because F-BAL can be further metabolized into fluoroacetate, which undergoes "lethal synthesis" to fluorocitrate—a potent inhibitor of the Krebs cycle.

This guide compares the three primary methodologies for validating F-BAL's metabolic fate: LC-MS/MS , 19F-MRS , and Radio-labeling , providing a validated workflow for the most robust technique (LC-MS/MS).

Comparative Analysis of Validation Platforms

To objectively validate the metabolic fate of F-BAL, researchers must choose between sensitivity (MS), non-invasive temporal resolution (MRS), or total mass balance (Radiometry).

Platform A: LC-MS/MS (The Quantitative Gold Standard)
  • Mechanism: Targeted detection using triple-quadrupole mass spectrometry.

  • The Challenge: F-BAL is a small, highly polar zwitterion. It retains poorly on standard C18 columns and ionizes weakly.

  • The Solution: Derivatization .[2] Using Dansyl Chloride (DNS-Cl) or OPA enhances retention and ionization efficiency.

  • Best For: Pharmacokinetic (PK) profiling, trace-level detection (<10 ng/mL), and tissue distribution studies.

Platform B: 19F-MRS (The In Vivo Flux Monitor)
  • Mechanism: Non-invasive Magnetic Resonance Spectroscopy tracking the distinct chemical shift of the fluorine atom.[3]

  • The Advantage: Allows real-time monitoring of 5-FU conversion to F-BAL in the same animal over time. No extraction required.

  • The Limitation: Low sensitivity (requires millimolar concentrations) and poor spatial resolution compared to MS.

  • Best For: Real-time metabolic flux analysis and non-invasive liver/tumor monitoring.

Platform C: Radio-labeling ( C or H)
  • Mechanism: Scintillation counting of radiolabeled tracers.

  • The Advantage: The only method that guarantees 100% mass balance recovery (detects all metabolites, known and unknown).

  • The Limitation: Cannot distinguish structure without coupling to HPLC; radiation safety hazards; high cost.

  • Best For: Initial ADME mass balance studies (regulatory requirement).

Comparison Matrix
FeatureLC-MS/MS (Derivatized)19F-MRS (In Vivo)Radio-labeling (

C)
Sensitivity High (pg/mL range)Low (mM range)Ultra-High
Invasiveness Invasive (Terminal/Blood draw)Non-InvasiveInvasive
Specificity High (m/z + retention time)High (Chemical Shift)Low (requires chromatography)
Throughput High (Autosamplers)Low (Single animal scan)Low
Structural Insight Confirmed by fragmentationInferred by shiftNone alone
Primary Use PK & Tissue DistributionMetabolic Flux/RateMass Balance/Excretion

The Scientific Causality: The "Lethal Synthesis" Pathway[4][5][6]

To understand why we validate F-BAL, we must visualize its downstream toxicity. F-BAL is not the end of the road; it is a precursor to mitochondrial disruption.

The Mechanism:

  • Catabolism: 5-FU is reduced to F-BAL.

  • Transamination: F-BAL is converted to Fluoroacetate.

  • Lethal Synthesis: Fluoroacetate enters the Krebs Cycle, mimicking Acetyl-CoA to form Fluorocitrate .

  • Blockade: Fluorocitrate binds irreversibly to Aconitase , halting cellular respiration.

MetabolicFate 5 5 FU 5-Fluorouracil (Drug) DHFU Dihydro-5-FU FU->DHFU DPD Enzyme FUPA F-Ureidopropionate DHFU->FUPA DHPase FBAL 2-Fluoro-beta-alanine (F-BAL) FUPA->FBAL Beta-ureidopropionase Urine Urinary Excretion (Major Route) FBAL->Urine ~80% Elimination FA Fluoroacetate FBAL->FA Transamination (Toxicity Route) FACoA Fluoroacetyl-CoA FA->FACoA FC Fluorocitrate FACoA->FC Citrate Synthase Aconitase ACONITASE (Target) FC->Aconitase Irreversible Inhibition TCA Krebs Cycle COLLAPSE Aconitase->TCA Blocks Energy Production

Figure 1: The metabolic fate of 5-FU leading to F-BAL and the subsequent "Lethal Synthesis" pathway responsible for neurotoxicity.

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol addresses the "polar retention problem" by using Dansyl Chloride derivatization, a proven method for stabilizing F-BAL for quantification.

Phase 1: Sample Preparation (Plasma/Tissue)

Objective: Remove proteins and release intracellular F-BAL.

  • Aliquot: Transfer 50 µL of plasma or tissue homogenate to a centrifuge tube.

  • Internal Standard: Add 10 µL of stable isotope-labeled standard (

    
    C
    
    
    
    -F-BAL or
    
    
    -Alanine).
  • Precipitation: Add 150 µL of Acetonitrile (ACN) containing 1% Formic Acid. Vortex for 30s.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a clean glass vial. Evaporate to dryness under nitrogen at 40°C.

Phase 2: Derivatization (The Critical Step)

Objective: Attach a hydrophobic Dansyl group to the amine of F-BAL to enable Reverse-Phase retention.

  • Reconstitution: Dissolve dried residue in 50 µL of Sodium Carbonate buffer (0.1 M, pH 11).

  • Reagent Addition: Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

  • Incubation: Seal vial and incubate at 60°C for 10 minutes in a heating block.

    • Note: High pH is required for the reaction; heat accelerates it.

  • Quenching: Stop reaction by adding 10 µL of 10% Ammonium Hydroxide.

  • Acidification: Adjust pH to ~3.0 using Formic Acid to stabilize the derivative.

Phase 3: LC-MS/MS Parameters

Objective: Separate and quantify the Dansyl-F-BAL complex.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[4]

  • Transitions (MRM):

    • Target: Dansyl-F-BAL precursor

      
       Dansyl fragment (specific m/z optimization required, typically m/z 341 
      
      
      
      170 range).

Workflow Sample Biological Sample (Plasma/Urine) Precip Protein Precipitation (ACN/EtOAc) Sample->Precip Dry Evaporate to Dryness Precip->Dry Deriv Derivatization (Dansyl-Cl + Na2CO3, 60°C) Dry->Deriv Clean SPE Cleanup (Optional) Remove excess reagent Deriv->Clean LC UPLC Separation (C18 Column) Clean->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS

Figure 2: Step-by-step LC-MS/MS workflow utilizing derivatization to overcome F-BAL retention issues.

References

  • Heggie, G. D., et al. (1987).[1] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research.

  • Licea-Perez, H., Wang, S., & Bowen, C. (2009).[2] "Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma." Journal of Chromatography B.

  • Okeda, R., et al. (1990). "The mechanism of neurotoxicity of 5-fluorouracil and its derivatives: metabolic conversion to fluoroacetate and fluorocitrate." Acta Neuropathologica.

  • Wolf, W., et al. (1998). "Non-invasive 19F-NMR spectroscopy of 5-fluorouracil in patients with colorectal cancer." Seminars in Radiation Oncology.

  • Goncharov, N., et al. (2006). "Toxicology of fluoroacetate: a review, with possible directions for therapy research." Journal of Applied Toxicology.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Fluoro-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 867-84-5 Compound Class: Fluorinated Amino Acid Salt / Metabolic Probe Hazard Classification: Irritant / Harmful (Acute Tox. 4)

Executive Safety Summary

As a Senior Application Scientist, I prioritize not just compliance, but the integrity of your biological data and your long-term health. 2-Fluoro-beta-alanine Hydrochloride is a valuable bioisostere in drug development, often used to probe metabolic stability or as a precursor for 5-fluorouracil (5-FU) related prodrugs.

The Core Risk: While officially classified as "Harmful" (Category 4) rather than "Fatal," this compound presents a dual threat:

  • Chemical Hydrolysis: As a hydrochloride salt, it is hygroscopic. Contact with mucosal membranes (eyes, lungs) or sweaty skin releases hydrochloric acid, causing immediate irritation.

  • Metabolic Interference: Fluorinated metabolites can mimic endogenous substrates (molecular mimicry), potentially inhibiting specific enzymatic pathways. Treat this material as a Potent Compound requiring strict containment.

PPE Selection Matrix

Do not rely on generic lab safety rules. Use this matrix to select gear based on the specific operational intensity.

Body AreaLow Risk (Storage/Transport)High Risk (Weighing/Solubilization)Scientific Rationale
Respiratory Lab ventilation (6-12 ACH)Fume Hood (Face velocity: 100 fpm)Engineering controls are primary. If hood work is impossible, a P100/N95 respirator is mandatory to prevent inhalation of micronized dust.
Hands Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 5-8 mil)The HCl salt dissociates in sweat. Double gloving creates a sacrificial layer against acid permeation and prevents cross-contamination of balances.
Eyes Safety Glasses (Side Shields)Chemical Splash Goggles Fine powders behave like fluids. Goggles seal the orbital area against airborne particulates that glasses miss.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronReduces migration of static-charged powder onto street clothes.

Operational Protocol: The "Zero-Dust" Workflow

Standard weighing boats often generate static electricity, causing fluorinated powders to "jump" and contaminate the bench. Follow this protocol to ensure mass balance accuracy and safety.

Phase A: Preparation (The Setup)
  • Static Neutralization: Place an ionizing bar or use an anti-static gun inside the fume hood before opening the vial.

  • Humidity Check: Ensure lab humidity is <50%. High humidity accelerates the clumping of the hygroscopic HCl salt.

  • Vessel Selection: Use glass or anti-static polypropylene weighing boats. Avoid standard polystyrene if possible.

Phase B: Handling (The Transfer)
  • Sash Management: Lower the fume hood sash to the working height (usually 18 inches) to maximize capture efficiency.

  • The "Tap" Method: Do not scoop vigorously. Gently tap the spatula to dispense.

  • Solubilization: Always add the powder to the solvent , never solvent to powder. This prevents the "puff" of dust that occurs when liquid hits a pile of low-density solid.

Phase C: Decontamination (The Exit)
  • Wipe Down: Use a mild alkaline detergent (e.g., 1% Sodium Bicarbonate solution) to neutralize any acidic residues on the balance or bench.

  • Glove Removal: Perform "beak method" removal inside the hood to trap any surface dust inside the glove.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and flow for handling this compound safely.

HandlingWorkflow Start Start: Risk Assessment CheckState Check Physical State (Hygroscopic Powder) Start->CheckState Engineering Primary Control: Chemical Fume Hood CheckState->Engineering Required PPE Don PPE: Double Nitrile + Goggles Engineering->PPE Weighing Weighing Protocol: Anti-Static + Low Sash PPE->Weighing Solubilization Solubilization: Add Solid to Liquid Weighing->Solubilization Waste Disposal: Halogenated Waste Weighing->Waste Spills/Wipes Solubilization->Waste Residues

Figure 1: Logical workflow for handling 2-Fluoro-beta-alanine Hydrochloride, emphasizing engineering controls prior to PPE.

Disposal & Emergency Procedures

Chemical Waste Classification

Do NOT pour down the drain.[1] This compound contains fluorine, classifying it as Halogenated Organic Waste .

  • Solid Waste: Collect in a container labeled "Halogenated Solids."

  • Liquid Waste: If dissolved in water/methanol, dispose of in "Halogenated Solvent/Organic" carboys.

  • Why? Incineration of halogenated compounds requires specific scrubbers to capture acidic gases (HF/HCl) preventing environmental release.

Emergency Response[2][3][4]
  • Eye Contact: Rinse immediately for 15 minutes. The HCl component causes rapid pH change; speed is critical to prevent corneal etching.

  • Spill Cleanup:

    • Cover spill with a paper towel to prevent dust dispersal.

    • Wet the towel slightly (damp, not soaking) to solubilize and trap the powder.

    • Wipe up and place in the halogenated waste bin.

    • Clean surface with weak base (1% bicarbonate) to neutralize acid residue.

References

  • National Institutes of Health (NIH). (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved January 28, 2026, from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation Guide: Halogenated Organics. Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.